molecular formula C24H26N2O4S B12053261 Alkyne MegaStokes dye 735 CAS No. 1246853-79-1

Alkyne MegaStokes dye 735

Numéro de catalogue: B12053261
Numéro CAS: 1246853-79-1
Poids moléculaire: 438.5 g/mol
Clé InChI: HHTYOPQTKKSRPO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Alkyne MegaStokes dye 735 is a useful research compound. Its molecular formula is C24H26N2O4S and its molecular weight is 438.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

1246853-79-1

Formule moléculaire

C24H26N2O4S

Poids moléculaire

438.5 g/mol

Nom IUPAC

4-[(E)-2-[6-(diethylamino)-1-benzofuran-2-yl]ethenyl]-1-pent-4-ynylpyridin-1-ium-3-sulfonate

InChI

InChI=1S/C24H26N2O4S/c1-4-7-8-14-25-15-13-19(24(18-25)31(27,28)29)10-12-22-16-20-9-11-21(17-23(20)30-22)26(5-2)6-3/h1,9-13,15-18H,5-8,14H2,2-3H3

Clé InChI

HHTYOPQTKKSRPO-UHFFFAOYSA-N

SMILES isomérique

CCN(CC)C1=CC2=C(C=C1)C=C(O2)/C=C/C3=C(C=[N+](C=C3)CCCC#C)S(=O)(=O)[O-]

SMILES canonique

CCN(CC)C1=CC2=C(C=C1)C=C(O2)C=CC3=C(C=[N+](C=C3)CCCC#C)S(=O)(=O)[O-]

Origine du produit

United States

Foundational & Exploratory

Alkyne MegaStokes Dye 735: A Technical Guide to its Photophysical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alkyne MegaStokes dye 735 is a near-infrared (NIR) fluorescent probe engineered for bioorthogonal labeling applications. Its distinguishing characteristic is an exceptionally large Stokes shift, which, combined with its alkyne functionality, makes it a valuable tool for the precise visualization of biomolecules in complex biological systems through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier click chemistry reaction. This guide provides a comprehensive overview of its known photophysical properties and details the experimental methodologies for their characterization.

Core Photophysical Characteristics

This compound is designed to operate within the near-infrared window (700-900 nm), a spectral range that offers significant advantages for biological imaging, including deeper tissue penetration and reduced autofluorescence from endogenous molecules.[1]

Summary of Known Photophysical Properties

The primary spectral data for this compound have been determined in ethanol. These values are summarized in the table below.

PropertyValueSolvent
Excitation Maximum (λ_max,abs_) ~586 nmEthanol
Emission Maximum (λ_max,em_) ~735 nmEthanol
Stokes Shift ~149 nmEthanol
Molecular Formula C₂₄H₂₆N₂O₄S-
Molecular Weight 438.54 g/mol -

Data sourced from publicly available information.[1]

Key Features and Applications

The most notable feature of the Alkyne MegaStokes dye family is their exceptionally large Stokes shift, which can exceed 120 nm. This large separation between the excitation and emission spectra minimizes self-quenching and reduces spectral overlap, which is highly advantageous in fluorescence imaging.

The alkyne group on the dye facilitates its covalent attachment to azide-modified biomolecules via the highly efficient and specific CuAAC reaction. This allows for the targeted labeling and subsequent tracking of proteins, peptides, and other biomolecules within living systems.

Experimental Protocols for Photophysical Characterization

To provide a comprehensive understanding of the dye's behavior, detailed characterization of its molar extinction coefficient, fluorescence quantum yield, and fluorescence lifetime is necessary. The following are detailed methodologies for determining these critical parameters.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a substance absorbs light at a given wavelength. It can be determined using the Beer-Lambert law.

Methodology:

  • Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of a suitable solvent (e.g., ethanol) to create a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometric Measurement: For each dilution, measure the absorbance at the absorption maximum (λ_max,abs_ ≈ 586 nm) using a UV-Vis spectrophotometer. Use the same solvent as a blank reference.

  • Data Analysis: Plot the absorbance values against the corresponding molar concentrations. The molar extinction coefficient (ε) is determined from the slope of the resulting linear fit, according to the Beer-Lambert law (A = εcl), where A is absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Determination of Fluorescence Quantum Yield (Φ_F_)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative quantum yield can be determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard.

Methodology:

  • Selection of a Standard: Choose a fluorescent standard with a known quantum yield and with absorption and emission properties as close as possible to this compound. For emission in the NIR region, standards like IR-125 or IR-140 in DMSO could be considered.

  • Preparation of Solutions: Prepare a series of dilute solutions of both the this compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (ideally < 0.1) to avoid inner filter effects.

  • Measurement of Absorbance and Fluorescence:

    • Measure the absorbance of each solution at the excitation wavelength.

    • Measure the fluorescence emission spectra of each solution, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis: The quantum yield is calculated using the following equation:

    Φ_F,sample_ = Φ_F,std_ × (I_sample_ / I_std_) × (A_std_ / A_sample_) × (η_sample_² / η_std_²)

    Where:

    • Φ_F_ is the fluorescence quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

    • The subscripts "sample" and "std" refer to the this compound and the standard, respectively.

Determination of Fluorescence Lifetime (τ)

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. Time-Correlated Single Photon Counting (TCSPC) is a common and accurate method for its determination.

Methodology:

  • Instrumentation: A TCSPC system is required, which includes a pulsed light source (e.g., a picosecond diode laser) with an excitation wavelength suitable for the dye, a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

  • Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest.

  • Data Acquisition:

    • Excite the sample with the pulsed laser.

    • The TCSPC electronics measure the time delay between the laser pulse and the detection of the first emitted photon.

    • This process is repeated for a large number of excitation pulses to build a histogram of photon arrival times.

  • Data Analysis: The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime (τ). The quality of the fit is assessed by examining the residuals and the chi-squared value.

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the experimental characterization of this compound.

Molar_Extinction_Coefficient_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions measure_abs Measure Absorbance at λmax prep_dilutions->measure_abs plot_data Plot Absorbance vs. Concentration measure_abs->plot_data calc_epsilon Calculate ε from Slope plot_data->calc_epsilon Quantum_Yield_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_sample Prepare Dye Solutions measure_abs Measure Absorbance prep_sample->measure_abs measure_fluor Measure Fluorescence prep_sample->measure_fluor prep_std Prepare Standard Solutions prep_std->measure_abs prep_std->measure_fluor calc_qy Calculate Quantum Yield measure_abs->calc_qy integrate_fluor Integrate Fluorescence Intensity measure_fluor->integrate_fluor integrate_fluor->calc_qy Fluorescence_Lifetime_Workflow cluster_setup Setup cluster_measurement Measurement cluster_analysis Data Analysis prep_sample Prepare Dilute Sample excite_sample Pulsed Laser Excitation prep_sample->excite_sample setup_tcspc TCSPC System Setup setup_tcspc->excite_sample detect_photons Single Photon Detection excite_sample->detect_photons build_histogram Build Photon Arrival Histogram detect_photons->build_histogram fit_decay Fit Exponential Decay build_histogram->fit_decay calc_lifetime Determine Lifetime (τ) fit_decay->calc_lifetime CuAAC_Reaction cluster_reactants Reactants dye Alkyne MegaStokes 735 catalyst Cu(I) Catalyst dye->catalyst biomolecule Azide-Modified Biomolecule biomolecule->catalyst product Fluorescently Labeled Biomolecule catalyst->product

References

The MegaStokes Advantage: A Technical Guide to Large Stokes Shift Dyes in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular and molecular imaging, the ability to distinguish between multiple fluorescent signals with high fidelity is paramount. Traditional fluorescent dyes, while foundational to microscopy, are often constrained by a fundamental property known as the Stokes shift—the difference between the peak excitation and peak emission wavelengths. Small Stokes shifts can lead to spectral overlap, creating challenges in multiplexed experiments and reducing signal-to-noise ratios. MegaStokes dyes, a class of fluorophores characterized by their exceptionally large Stokes shifts, offer a powerful solution to these limitations, enabling clearer, more robust, and more flexible experimental designs.

This technical guide explores the core advantages of MegaStokes and other large Stokes shift (LSS) dyes, providing quantitative comparisons, detailed experimental protocols, and conceptual diagrams to illustrate their impact on modern fluorescence microscopy.

The Challenge: Spectral Overlap and Crosstalk

In conventional fluorescence microscopy, the small separation between a dye's excitation and emission spectra necessitates complex and highly specific filter sets to isolate the desired signal. When multiple fluorophores with small Stokes shifts are used simultaneously (multiplexing), their emission spectra can overlap, leading to "crosstalk" or "bleed-through," where signal from one channel is erroneously detected in another. This spectral crosstalk complicates data analysis and can lead to false-positive results. Furthermore, the overlap between the absorption and emission spectra of a single dye can cause self-quenching, where emitted photons are reabsorbed by neighboring dye molecules, reducing the overall signal intensity.[1]

MegaStokes dyes are engineered to overcome these hurdles. By creating a much larger separation—often greater than 80-100 nm—between the excitation and emission peaks, these dyes fundamentally simplify multicolor imaging and enhance signal clarity.[1]

Quantitative Comparison: MegaStokes Dyes vs. Conventional Fluorophores

The performance of a fluorophore is defined by several key photophysical parameters. The table below summarizes these properties for representative large Stokes shift dyes and compares them with commonly used conventional dyes. Brightness is calculated as the product of the molar extinction coefficient and the fluorescence quantum yield.

Dye ClassFluorophoreExcitation Max (λ_ex) (nm)Emission Max (λ_em) (nm)Stokes Shift (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε * Φ)
Large Stokes Shift Dyomics DY-526XL 5286108244,0000.3515,400
Dyomics DY-508XL 5065726645,0000.7232,400
ATTO 430LS 43654510932,000N/AN/A
ATTO 490LS 49666116540,000N/AN/A
Abberior LIVE 460L 45561716228,000N/AN/A
Abberior STAR 440L 4325117933,0000.5718,810
Conventional Fluorescein (FITC) 4945182475,0000.9269,000
Rhodamine B 55558025105,0000.3132,550
Cy3 55057020150,0000.1522,500
Cy5 64967021250,0000.2767,500

Core Advantages of MegaStokes Dyes

The significant separation between excitation and emission wavelengths afforded by MegaStokes dyes provides several key advantages in imaging applications.

Simplified and Enhanced Multiplexing

The most significant advantage is the ability to perform multicolor imaging with minimal spectral overlap.[6] Using a combination of conventional and large Stokes shift dyes allows researchers to excite multiple fluorophores with a single laser line while detecting their emissions in widely separated channels. This reduces crosstalk and simplifies the design of optical filter configurations.[6]

Fig 1. Simplified Multiplexing with LSS Dyes.
Suitability for Advanced Microscopy

Large Stokes shift dyes are particularly valuable for super-resolution techniques like Stimulated Emission Depletion (STED) microscopy.[7] In multicolor STED, a dye with a large Stokes shift can be paired with a conventional dye.[6] Both can be depleted by a single STED laser, simplifying the optical setup, while being excited by different lasers, allowing for clear channel separation.[6]

Reduced Self-Quenching

Because the emission wavelength is far removed from the absorption wavelength, there is virtually no risk of an emitted photon being reabsorbed by an adjacent dye molecule of the same type.[1] This lack of reabsorption minimizes concentration-dependent self-quenching, leading to a more linear relationship between fluorophore concentration and signal intensity.[1]

Experimental Protocols

The following protocols provide a detailed methodology for conjugating LSS dyes to antibodies and for performing a subsequent indirect immunofluorescence experiment.

Protocol 1: Antibody Conjugation via NHS-Ester Chemistry

This protocol describes the conjugation of an amine-reactive N-hydroxysuccinimide (NHS) ester-activated large Stokes shift dye to the primary amines (e.g., lysine (B10760008) residues) of an antibody.

Antibody_Conjugation_Workflow Fig 2. NHS-Ester Antibody Conjugation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage A 1. Prepare Antibody (1-2 mg/mL in amine-free buffer, pH 8.0-8.5) C 3. Mix Dye & Antibody (Add dye to antibody at 10:1 molar ratio) A->C B 2. Prepare Dye (Dissolve NHS-ester dye in anhydrous DMSO to 10 mM) B->C D 4. Incubate (1 hour at room temp, protected from light) C->D E 5. Purify Conjugate (Size-exclusion chromatography to remove free dye) D->E F 6. Characterize & Store (Measure DOL via spectroscopy, store at 4°C) E->F

Fig 2. NHS-Ester Antibody Conjugation Workflow.

Methodology:

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 1-2 mg/mL in an amine-free buffer (e.g., phosphate-buffered saline, PBS).

    • Adjust the pH of the buffer to 8.0-8.5. The reactivity of NHS-esters with primary amines is most efficient at a slightly alkaline pH.[]

  • Dye Preparation:

    • Immediately before use, dissolve the NHS-ester activated MegaStokes dye in anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a 10 mM stock solution.[9] NHS-esters are moisture-sensitive.

  • Conjugation Reaction:

    • Slowly add the dye stock solution to the antibody solution while gently stirring. A common starting point is a 10:1 molar ratio of dye to antibody.[]

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the antibody-dye conjugate from unconjugated free dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[9]

    • Collect the fractions containing the labeled antibody, which will elute first.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the dye's absorption maximum.[9]

    • Store the purified conjugate at 4°C in a storage buffer containing a stabilizing protein (like BSA) and a preservative (like sodium azide), protected from light.

Protocol 2: Indirect Immunofluorescence Staining

This protocol outlines the steps for using a primary antibody followed by a fluorescently-labeled secondary antibody (conjugated using the protocol above) to stain cells cultured on coverslips.[10][11]

Immunofluorescence_Workflow Fig 3. Indirect Immunofluorescence Workflow A 1. Cell Culture (Grow cells on coverslips to 50-80% confluency) B 2. Fixation (e.g., 4% Paraformaldehyde for 10 min at RT) A->B Wash 3x PBS C 3. Permeabilization (e.g., 0.1% Triton X-100 for 15 min at RT) B->C Wash 3x PBS D 4. Blocking (e.g., 1% BSA or 5% Normal Goat Serum for 45-60 min at RT) C->D Wash 3x PBS E 5. Primary Antibody Incubation (Incubate with unlabeled primary Ab 1-2 hours at RT or overnight at 4°C) D->E F 6. Secondary Antibody Incubation (Incubate with LSS dye-conjugated secondary Ab for 1 hour at RT, in dark) E->F Wash 4x PBS G 7. Counterstain & Mount (e.g., DAPI for nuclei; mount coverslip on slide) F->G Wash 4x PBS H 8. Imaging (Fluorescence Microscope) G->H

Fig 3. Indirect Immunofluorescence Workflow.

Methodology:

  • Sample Preparation:

    • Grow adherent cells on sterile glass coverslips in a petri dish until they reach 50-80% confluency.[12]

    • Wash the cells briefly with PBS.

  • Fixation:

    • Fix the cells by incubating with 4% paraformaldehyde in PBS for 10 minutes at room temperature.[10] This crosslinks proteins and preserves cellular structure.

    • Wash the coverslips three times with PBS for 5 minutes each.

  • Permeabilization:

    • If the target antigen is intracellular, permeabilize the cell membranes by incubating with 0.1% Triton X-100 in PBS for 15-20 minutes.[10]

    • Wash three times with PBS.

  • Blocking:

    • Incubate the coverslips in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) or 5% normal serum from the host species of the secondary antibody) for 45-60 minutes to reduce non-specific antibody binding.[12][13]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer to its optimal working concentration.

    • Incubate the coverslips with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[11]

    • Wash thoroughly four times with PBS.

  • Secondary Antibody Incubation:

    • Dilute the MegaStokes dye-conjugated secondary antibody in the blocking buffer.

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature. All subsequent steps should be performed in the dark to prevent photobleaching. [12]

    • Wash four times with PBS to remove unbound secondary antibody.

  • Counterstaining and Mounting:

    • (Optional) Incubate with a nuclear counterstain like DAPI (1 µg/mL) for 10 minutes.[10]

    • Wash briefly in PBS.

    • Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging:

    • Image the sample using a fluorescence microscope equipped with the appropriate excitation sources and emission filters for the large Stokes shift dye and any other fluorophores used.

Conclusion

MegaStokes and other large Stokes shift dyes represent a significant advancement in fluorescence labeling technology. Their ability to minimize spectral crosstalk, reduce self-quenching, and simplify the hardware requirements for multicolor imaging makes them invaluable tools for researchers in biology and medicine. By enabling more complex and robust experiments, from high-content screening to super-resolution microscopy, these dyes are helping to push the boundaries of what is visible at the molecular level, providing clearer insights into the complex machinery of life.

References

Alkyne MegaStokes Dye 735: A Technical Guide to Solubility and Stability for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of Alkyne MegaStokes Dye 735, a near-infrared (NIR) fluorescent probe increasingly utilized in biological imaging and drug development. This document is intended for researchers, scientists, and professionals in the field who require a comprehensive understanding of the dye's properties for effective experimental design and execution.

This compound, with its terminal alkyne group, is a valuable tool for bioorthogonal labeling through "click chemistry" reactions. Its large Stokes shift and emission in the NIR spectrum offer significant advantages for in vitro and in vivo imaging, including reduced autofluorescence and deeper tissue penetration.

Core Properties

PropertyValueSource
Chemical FormulaC24H26N2O4S[1]
Molecular Weight438.54 g/mol [1]
CAS Number1246853-79-1[1]
Excitation Maximum (in ethanol)~586 nm[2]
Emission Maximum (in ethanol)~735 nm[2]
Stokes Shift~149 nm[2]

Solubility Characteristics

This compound is a non-sulfonated cyanine (B1664457) dye, a class of molecules known for their generally low aqueous solubility.[1][3] For effective use in biological systems, which are predominantly aqueous, the dye typically requires the use of organic co-solvents.

Qualitative Solubility:

SolventSolubilityNotesSource
Dimethyl Sulfoxide (DMSO)SolubleRecommended as a co-solvent for aqueous reactions.[2]
Dimethylformamide (DMF)SolubleRecommended as a co-solvent for aqueous reactions.[1][3]
EthanolSolubleExcitation and emission maxima are characterized in this solvent.[2]
WaterSparingly SolubleRequires a co-solvent for efficient use in aqueous buffers.[1][2]
tert-ButanolSolubleMentioned as a potential co-solvent.[2]

Stability Profile

The stability of this compound is a critical factor for its successful application in time-sensitive experiments and for ensuring the reproducibility of results. While manufacturers often claim "excellent photostability," a deeper understanding of its stability under various conditions is necessary.

General Stability of Non-Sulfonated Cyanine Dyes:

Non-sulfonated cyanine dyes are susceptible to degradation under certain conditions. Factors influencing their stability include:

  • pH: Cyanine dyes are generally more stable in neutral to slightly alkaline conditions. Acidic or highly basic environments can lead to hydrolysis of the polymethine chain.

  • Temperature: Elevated temperatures can accelerate the degradation of cyanine dyes. For long-term storage, temperatures of -20°C are recommended.

  • Light Exposure: As fluorescent molecules, cyanine dyes are susceptible to photobleaching upon prolonged exposure to excitation light. The rate of photobleaching is dependent on the intensity and duration of light exposure, as well as the chemical environment.

Storage Recommendations:

To ensure the longevity and performance of this compound, it is recommended to store the solid compound at -20°C in a dry, dark environment. Stock solutions, typically prepared in anhydrous DMSO or DMF, should also be stored at -20°C and protected from light and moisture. Repeated freeze-thaw cycles should be avoided.

Experimental Protocols

The following are generalized protocols for the handling and use of this compound. Researchers should optimize these protocols for their specific experimental setups.

Preparation of Stock Solutions
  • Warm to Room Temperature: Before opening, allow the vial of the lyophilized dye to warm to room temperature to prevent condensation of moisture.

  • Solvent Addition: Add a sufficient volume of anhydrous DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 1-10 mM).

  • Dissolution: Vortex the vial thoroughly to ensure complete dissolution of the dye. Gentle warming may be applied if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general workflow for labeling azide-modified biomolecules with this compound.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis azide_biomolecule Azide-modified Biomolecule reaction_mix Prepare Reaction Mixture (Buffer, Biomolecule, Ligand) azide_biomolecule->reaction_mix dye_stock Alkyne MegaStokes 735 Stock (in DMSO) add_dye Add Dye Alkyne dye_stock->add_dye copper_sulfate CuSO4 Solution add_copper Add CuSO4 copper_sulfate->add_copper reducing_agent Sodium Ascorbate (B8700270) Solution (Fresh) add_ascorbate Add Sodium Ascorbate (Initiate Reaction) reducing_agent->add_ascorbate ligand Ligand Solution (e.g., THPTA) ligand->reaction_mix reaction_mix->add_dye add_dye->add_copper add_copper->add_ascorbate incubation Incubate (RT, protected from light) add_ascorbate->incubation purification Purify Labeled Product (e.g., Gel Filtration, Dialysis) incubation->purification analysis Analyze Labeling Efficiency (e.g., Spectroscopy, Gel Electrophoresis) purification->analysis

Figure 1. General workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Detailed Steps:

  • Prepare the Reaction Mixture: In a suitable reaction tube, combine the azide-modified biomolecule in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Add Ligand (Optional but Recommended): To stabilize the Cu(I) catalyst and improve reaction efficiency, a copper-chelating ligand such as THPTA can be added.

  • Add Alkyne Dye: Add the this compound stock solution to the reaction mixture. The final concentration of DMSO or DMF should typically be kept below 10% (v/v) to avoid adverse effects on the biomolecule.

  • Initiate the Reaction: Add the copper(II) sulfate (B86663) solution, followed immediately by the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst.

  • Incubate: Allow the reaction to proceed at room temperature for 1-4 hours, protected from light. The optimal reaction time should be determined empirically.

  • Purification: Remove the unreacted dye and catalyst components using a suitable method such as gel filtration, dialysis, or precipitation.

  • Analysis: Confirm the successful labeling and determine the degree of labeling using techniques like UV-Vis spectroscopy, fluorescence spectroscopy, or gel electrophoresis.

Application in Biological Research: A Conceptual Workflow

Fluorescent probes like this compound are instrumental in elucidating complex biological processes. The following diagram illustrates a conceptual workflow for tracking a protein of interest (POI) that is involved in a cellular signaling pathway.

Protein_Tracking_Workflow cluster_modification Cellular Modification cluster_labeling Fluorescent Labeling cluster_stimulation Pathway Stimulation cluster_imaging Imaging and Analysis unnatural_aa Introduce Unnatural Amino Acid with Azide protein_expression Express Azide-Modified Protein of Interest (POI-N3) unnatural_aa->protein_expression add_dye Incubate Cells with Alkyne MegaStokes 735 protein_expression->add_dye click_reaction In situ Click Reaction (e.g., SPAAC for live cells) add_dye->click_reaction stimulus Apply External Stimulus (e.g., Growth Factor) click_reaction->stimulus pathway_activation Activate Signaling Pathway stimulus->pathway_activation microscopy Live-Cell Imaging (e.g., Confocal, STED) pathway_activation->microscopy protein_tracking Track POI Translocation and Interactions microscopy->protein_tracking data_analysis Quantify Fluorescence and Co-localization protein_tracking->data_analysis

References

A Technical Guide to Bioorthogonal Labeling with Near-Infrared Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of bioorthogonal labeling using near-infrared (NIR) fluorescent probes. It covers the core principles, key reaction types, and practical considerations for applying this powerful technology in biological research and drug development. The advantages of working in the NIR window, including deeper tissue penetration, reduced autofluorescence, and minimized phototoxicity, make this an invaluable tool for in vivo imaging and other advanced applications.[1]

Core Principles of Bioorthogonal Chemistry

Bioorthogonal chemistry refers to a set of chemical reactions that can occur inside living systems without interfering with native biochemical processes.[2] These reactions are characterized by:

  • High Selectivity: The reacting partners exclusively react with each other, ignoring the vast array of other functional groups present in a biological environment.

  • Biocompatibility: The reagents and reaction conditions are non-toxic and do not perturb the normal physiology of the cells or organism.

  • Favorable Kinetics: The reactions proceed at a reasonable rate under physiological conditions (neutral pH and aqueous environment).

The general workflow for bioorthogonal labeling involves a two-step process:

  • Metabolic or Genetic Incorporation: A biomolecule of interest is tagged with a "chemical reporter," a small, inert functional group (e.g., an azide (B81097) or an alkyne). This can be achieved through metabolic labeling, where a precursor molecule is taken up by cells and incorporated into a specific class of biomolecules, or through genetic code expansion, where an unnatural amino acid bearing the reporter is incorporated into a protein.

  • Bioorthogonal Ligation: A probe carrying the complementary functional group and a payload (e.g., a NIR fluorophore) is introduced. This probe then selectively reacts with the chemical reporter, covalently attaching the payload to the target biomolecule.

Advantages of Near-Infrared (NIR) Fluorescent Probes

The use of fluorescent probes that absorb and emit light in the near-infrared region (typically 650-900 nm, NIR-I, and 1000-1700 nm, NIR-II) offers significant advantages for biological imaging:[1][3]

  • Deep Tissue Penetration: Light in the NIR region is less absorbed and scattered by biological tissues, allowing for imaging deeper into living organisms.[1]

  • Reduced Autofluorescence: Endogenous molecules like flavins and NADH fluoresce in the visible region, creating background noise. NIR probes operate in a spectral window where this autofluorescence is minimal, leading to a higher signal-to-noise ratio.[1]

  • Minimized Photodamage: NIR light is less energetic than visible or UV light, reducing the risk of phototoxicity to living cells and tissues.[1]

Key Bioorthogonal Reactions for NIR Labeling

Several bioorthogonal reactions have been developed and are widely used for NIR labeling. The choice of reaction depends on factors such as the desired kinetics, the nature of the biological target, and the experimental setting (in vitro, live cells, or in vivo).

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction between a cyclooctyne (B158145) and an azide. The ring strain of the cyclooctyne allows the reaction to proceed without the need for a cytotoxic copper catalyst, making it ideal for live-cell and in vivo applications.

Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition

The IEDDA reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene, TCO) or alkyne is one of the fastest bioorthogonal reactions known.[4] Its rapid kinetics are advantageous for capturing fast biological processes and for in vivo applications where probe concentrations are low.

Quantitative Data for Common Bioorthogonal Reactions and NIR Probes

The following tables summarize key quantitative data for popular bioorthogonal reactions and the photophysical properties of representative NIR probes.

Bioorthogonal Reaction Reacting Partners Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Key Advantages Key Disadvantages
Staudinger Ligation Azide + Phosphine (B1218219)~0.002 - 0.0077Truly bioorthogonal (no metal catalyst), well-suited for in vivo applications.Slow reaction kinetics, phosphine reagents can be prone to air oxidation.[5]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide + Terminal Alkyne~10 - 1000Fast reaction kinetics, high reaction efficiency and yield, readily available reagents.Requires a cytotoxic copper catalyst, not ideal for live-cell or in vivo imaging without specialized ligands.[5]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide + Cyclooctyne (e.g., DBCO)~0.0024 - 1.0Copper-free, enabling live-cell and in vivo imaging, good reaction kinetics.Cyclooctyne reagents can be bulky and hydrophobic, kinetics are generally slower than CuAAC.[5]
Inverse-Electron-Demand Diels-Alder (IEDDA) Tetrazine + trans-Cyclooctene (TCO)Up to 80,200Extremely fast kinetics, highly selective.TCO can be unstable, some tetrazines have limited stability in aqueous media.[6]
Inverse-Electron-Demand Diels-Alder (IEDDA) Tetrazine + Norbornene~1.6 - 1.9More stable dienophile than TCO.Slower kinetics compared to TCO.[6]
NIR Fluorophore Scaffold Example Probe Excitation (nm) Emission (nm) Quantum Yield (Φ) **Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) **Notes
Cyanine Cy5~650~670~0.28~250,000Widely used, but can be prone to photobleaching.
Cyanine Cy7~750~770~0.12~250,000Deeper NIR emission, suitable for in vivo imaging.
Silicon-Rhodamine (SiR) SiR-Azide~650~670~0.40 (can be fluorogenic)~100,000Bright, cell-permeable, and photostable. Can be designed to be fluorogenic.[7]
Bacteriochlorin Various729-820VariesVariesVariesStrong absorbance in the NIR region.[8]
AIEgens L897Varies>1000 (NIR-II)5.8%VariesAggregation-induced emission, bright in the solid state.[9]

Experimental Protocols

Protocol 1: Metabolic Labeling and Imaging of Cell Surface Glycans

This protocol describes the labeling of cell surface sialic acids with an azide-containing sugar analog followed by SPAAC with a DBCO-functionalized NIR fluorophore.

Materials:

  • Mammalian cells (e.g., HeLa or CHO cells)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • Phosphate-buffered saline (PBS)

  • DBCO-conjugated NIR fluorophore (e.g., DBCO-Cy5)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with DAPI

Procedure:

  • Cell Culture and Metabolic Labeling:

    • Plate cells in a suitable format (e.g., glass-bottom dishes) and allow them to adhere overnight.

    • Prepare a stock solution of Ac₄ManNAz in DMSO.

    • Dilute the Ac₄ManNAz stock solution in complete cell culture medium to a final concentration of 25-50 µM.

    • Replace the medium on the cells with the Ac₄ManNAz-containing medium.

    • Incubate the cells for 2-3 days to allow for metabolic incorporation of the azido (B1232118) sugar into cell surface glycans.

  • Bioorthogonal Labeling:

    • Prepare a stock solution of the DBCO-NIR fluorophore in DMSO.

    • Dilute the DBCO-NIR fluorophore in PBS or serum-free medium to a final concentration of 2-5 µM.

    • Wash the cells twice with warm PBS to remove residual Ac₄ManNAz.

    • Add the DBCO-NIR fluorophore solution to the cells and incubate for 30-60 minutes at 37°C.

  • Fixation and Imaging:

    • Wash the cells three times with warm PBS to remove the unreacted probe.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Mount the coverslips using a mounting medium containing DAPI for nuclear counterstaining.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the chosen NIR fluorophore and DAPI.

Protocol 2: In Vivo Pre-targeting and Imaging of a Tumor

This protocol outlines a pre-targeting strategy for in vivo tumor imaging using the IEDDA reaction. A tumor-targeting antibody functionalized with a TCO is administered first, followed by a smaller, fast-clearing tetrazine-NIR probe.

Materials:

  • Tumor-bearing animal model (e.g., xenograft mouse model)

  • Tumor-targeting antibody (e.g., an antibody against a tumor-specific antigen) conjugated to TCO.

  • Tetrazine-conjugated NIR fluorophore (e.g., Tz-Cy7)

  • Sterile PBS

  • In vivo imaging system (e.g., IVIS)

Procedure:

  • Antibody-TCO Administration (Pre-targeting):

    • Administer the TCO-conjugated antibody to the tumor-bearing animal via intravenous injection.

    • Allow the antibody to circulate and accumulate at the tumor site while the unbound antibody clears from the bloodstream. This can take 24-72 hours, depending on the antibody's pharmacokinetics.

  • Tetrazine-NIR Probe Administration and Imaging:

    • After the appropriate circulation time for the antibody, administer the tetrazine-NIR fluorophore via intravenous injection.

    • The small tetrazine probe will rapidly distribute throughout the body and react with the TCO-functionalized antibody accumulated at the tumor site.

    • Image the animal at various time points (e.g., 1, 4, 12, and 24 hours) post-injection of the tetrazine probe using an in vivo imaging system with the appropriate excitation and emission filters.[10]

Visualizations: Diagrams of Workflows and Pathways

Experimental Workflow: Metabolic Glycan Labeling

Metabolic_Glycan_Labeling Ac4ManNAz Ac4ManNAz (Azido Sugar Precursor) CellCulture Live Cells in Culture Ac4ManNAz->CellCulture Incubation Metabolism Cellular Metabolism CellCulture->Metabolism AzidoGlycans Cell Surface Glycans with Azide Reporters Metabolism->AzidoGlycans Incorporation SPAAC SPAAC Reaction AzidoGlycans->SPAAC DBCO_NIR DBCO-NIR Probe DBCO_NIR->SPAAC Addition LabeledCells Labeled Cells SPAAC->LabeledCells Imaging Fluorescence Microscopy LabeledCells->Imaging Analysis Image Analysis Imaging->Analysis

Caption: Workflow for metabolic labeling and imaging of cell surface glycans.

Logical Relationship: Pre-targeted In Vivo Imaging

Pretargeted_InVivo_Imaging cluster_step1 Step 1: Pre-targeting cluster_step2 Step 2: Imaging Antibody_TCO Antibody-TCO Conjugate Injection1 IV Injection Antibody_TCO->Injection1 Circulation Circulation & Tumor Accumulation Injection1->Circulation Clearance Clearance of Unbound Antibody Circulation->Clearance Injection2 IV Injection Clearance->Injection2 24-72 hours Tetrazine_NIR Tetrazine-NIR Probe Tetrazine_NIR->Injection2 IEDDA In Vivo IEDDA Reaction at Tumor Site Injection2->IEDDA Imaging NIR Fluorescence Imaging IEDDA->Imaging

Caption: Logical flow of a pre-targeted in vivo imaging experiment.

Signaling Pathway: EGFR Trafficking and Signaling

EGFR_Signaling EGFR EGFR with Unnatural Amino Acid (e.g., Azide) Labeled_EGFR NIR-Labeled EGFR on Cell Surface EGFR->Labeled_EGFR SPAAC NIR_Probe NIR-Alkyne Probe NIR_Probe->Labeled_EGFR Dimerization Dimerization & Autophosphorylation Labeled_EGFR->Dimerization EGF EGF Ligand EGF->Labeled_EGFR Binding Endocytosis Clathrin-Mediated Endocytosis Dimerization->Endocytosis Endosome Early Endosome Endocytosis->Endosome Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Endosome->Signaling Recycling Recycling to Cell Surface Endosome->Recycling Lysosome Degradation in Lysosome Endosome->Lysosome

Caption: Tracking EGFR trafficking and signaling with bioorthogonal labeling.

References

Introduction to copper-catalyzed azide-alkyne cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. B. Sharpless in 2001.[1] This reaction's high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups have made it an invaluable tool in diverse scientific fields, including drug discovery, bioconjugation, and materials science.[2][3] Unlike the thermal Huisgen 1,3-dipolar cycloaddition, which often requires harsh conditions and results in a mixture of regioisomers, the CuAAC reaction is highly regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole. This reaction is known for its reliability, high yields, and simple execution, making it a favored method for creating covalent connections between molecular building blocks.[4]

The CuAAC reaction's success is largely attributed to the use of a copper(I) catalyst, which dramatically accelerates the rate of the cycloaddition.[5] The active Cu(I) catalyst can be generated from Cu(I) salts or, more commonly, in situ from Cu(II) salts using a reducing agent like sodium ascorbate (B8700270).[6] The addition of ligands is crucial for stabilizing the Cu(I) oxidation state and further accelerating the reaction.[7]

This guide provides a comprehensive overview of the CuAAC reaction, with a focus on its core mechanism, experimental protocols, and applications in drug development.

The Core Mechanism: A Dinuclear Copper Pathway

While initial proposals for the CuAAC mechanism considered a mononuclear copper catalyst, substantial experimental and computational evidence now supports a dinuclear copper-mediated pathway as the kinetically favored route.[8][9][10] This dinuclear mechanism better explains the significant rate acceleration observed in the CuAAC reaction.[11]

The catalytic cycle involves the following key steps:

  • In Situ Formation of the Active Catalyst : The reaction is typically initiated by the reduction of a copper(II) salt (e.g., CuSO₄) to the active copper(I) species using a reducing agent, most commonly sodium ascorbate.[12]

  • Formation of the Copper-Acetylide Complex : A terminal alkyne reacts with a Cu(I) center to form a π-complex. Subsequent deprotonation, often facilitated by a base or another copper species, leads to the formation of a copper-acetylide intermediate.[9]

  • Formation of the Dinuclear Copper-Acetylide Intermediate : A second Cu(I) ion coordinates to the copper-acetylide, forming a dinuclear intermediate. This step is crucial for the activation of the alkyne.[8][9]

  • Coordination of the Azide (B81097) : The azide coordinates to one of the copper centers in the dinuclear complex.

  • Cycloaddition : The azide then undergoes a stepwise cycloaddition with the activated alkyne. This involves the formation of a six-membered metallacycle intermediate.[8]

  • Ring Contraction and Product Formation : The metallacycle rearranges and undergoes ring contraction to form the triazole ring.

  • Protonolysis and Catalyst Regeneration : The resulting copper-triazolide intermediate is protonated, releasing the 1,4-disubstituted 1,2,3-triazole product and regenerating the active dinuclear copper catalyst, which can then enter another catalytic cycle.

CuAAC_Catalytic_Cycle cluster_cycle Dinuclear Cu(I) Catalytic Cycle Cu_II Cu(II) Source (e.g., CuSO4) Cu_I Active Cu(I) Catalyst Cu_II->Cu_I Reduction (e.g., Na Ascorbate) Cu_Acetylide Copper-Acetylide Intermediate Cu_I->Cu_Acetylide + Terminal Alkyne - H+ Dinuclear_Cu_Acetylide Dinuclear Cu(I)-Acetylide Complex Cu_Acetylide->Dinuclear_Cu_Acetylide + Cu(I) Azide_Complex Azide Coordinated Dinuclear Complex Dinuclear_Cu_Acetylide->Azide_Complex + Azide Metallacycle Six-membered Metallacycle Azide_Complex->Metallacycle Cycloaddition Product_Complex Copper-Triazolide Intermediate Metallacycle->Product_Complex Ring Contraction Product_Complex->Dinuclear_Cu_Acetylide Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Product_Complex->Product Protonolysis

Caption: The dinuclear catalytic cycle of the CuAAC reaction.

Data Presentation

The following tables summarize typical quantitative data for CuAAC reactions, providing a basis for comparison and optimization.

Table 1: General Reaction Parameters for CuAAC

ParameterTypical Range/ValueNotesReference(s)
Catalyst Loading (CuSO₄) 0.1 - 5 mol% (small molecules) 50 µM - 250 µM (bioconjugation)Higher concentrations may be needed for dilute or challenging reactions.[13][14]
Ligand to Copper Ratio 1:1 to 5:1A higher ratio (e.g., 5:1) is often used in bioconjugation to protect biomolecules from oxidative damage.[12][13]
Reducing Agent (Sodium Ascorbate) 5 - 10 mol% (small molecules) 2.5 mM - 5 mM (bioconjugation)An excess is necessary to counteract dissolved oxygen.[12][13]
Reactant Ratio (Azide:Alkyne) 1:1 to 1.2:1A slight excess of one reagent can drive the reaction to completion.[14]
Reaction Time 15 - 60 minutesCan be very rapid with the use of accelerating ligands.[13]
Temperature Room TemperatureThe reaction is typically performed at ambient temperature.[7][15]
Typical Yields >90%High to quantitative yields are common.[16]

Table 2: Common Ligands for CuAAC and Their Properties

LigandAbbreviationPropertiesRecommended Use
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine TBTAWater-insoluble, highly effective in organic solvents and aqueous/organic mixtures.Small molecule synthesis.
Tris(3-hydroxypropyltriazolylmethyl)amine THPTAWater-soluble, ideal for bioconjugation in aqueous buffers. Protects biomolecules from oxidative damage.Bioconjugation, labeling of proteins and live cells.[6][17]
Bathophenanthroline disulfonate BPSWater-soluble, accelerates the reaction.Bioconjugation.

Experimental Protocols

The following are generalized protocols for performing CuAAC reactions. Optimization may be required for specific substrates and applications.

Protocol 1: General Solution-Phase CuAAC for Small Molecule Synthesis

Materials:

  • Azide-functionalized molecule

  • Alkyne-functionalized molecule

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Ligand (e.g., TBTA or THPTA)

  • Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, or DMSO)

Procedure:

  • Dissolve the azide (1.0 equivalent) and alkyne (1.0-1.2 equivalents) in the chosen solvent in a reaction vessel.

  • Prepare stock solutions of CuSO₄ (e.g., 100 mM in water), ligand (e.g., 200 mM in water or DMSO), and sodium ascorbate (e.g., 1 M in water, prepared fresh).

  • To the reaction mixture, add the CuSO₄ stock solution to a final concentration of 1-5 mol%.

  • Add the ligand stock solution in a 1:1 to 5:1 molar ratio relative to the CuSO₄.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mol%.

  • Stir the reaction at room temperature for 1-12 hours. Monitor the progress by TLC or LC-MS.

  • Upon completion, work up the reaction by diluting with water and extracting with an appropriate organic solvent. The organic layers are then washed, dried, and concentrated.

  • Purify the product using standard methods such as column chromatography.[14][15]

Protocol 2: CuAAC for Protein Labeling (Bioconjugation)

Materials:

  • Alkyne- or azide-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Azide- or alkyne-functionalized probe (e.g., fluorescent dye)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, prepared fresh)

  • Aminoguanidine (B1677879) stock solution (optional, 100 mM in water) to scavenge reactive byproducts.[12]

Procedure:

  • To the protein solution (final concentration typically 10-50 µM), add the functionalized probe to a final concentration of 2-10 fold molar excess.

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let this stand for 1-2 minutes.[15]

  • Add the catalyst premix to the reaction mixture to a final copper concentration of 50-250 µM.

  • If using, add aminoguanidine to a final concentration of 5 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.

  • Gently mix and incubate the reaction at room temperature for 30-60 minutes.

  • Purify the labeled protein using methods such as size-exclusion chromatography or dialysis to remove excess reagents.[18]

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring and Workup Prepare_Stocks Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, Na Ascorbate) Mix_Reactants Combine Azide and Alkyne in Solvent Prepare_Stocks->Mix_Reactants Add_Catalyst_Premix Add Premixed CuSO4/Ligand Mix_Reactants->Add_Catalyst_Premix Initiate Add Sodium Ascorbate to Initiate Reaction Add_Catalyst_Premix->Initiate Monitor Monitor Reaction Progress (TLC, LC-MS) Initiate->Monitor Workup Reaction Workup (Extraction, etc.) Monitor->Workup Purify Purify Product (Chromatography, etc.) Workup->Purify

Caption: A general workflow for a CuAAC reaction.

Applications in Drug Development

The CuAAC reaction has become a powerful tool in drug discovery and development, enabling rapid synthesis of compound libraries, creation of antibody-drug conjugates (ADCs), and development of diagnostic agents.[2][3][19][8]

  • Lead Discovery and Optimization : The modular nature of the CuAAC reaction allows for the rapid assembly of large and diverse compound libraries for high-throughput screening.[2] This has been successfully applied to identify inhibitors for various drug targets, such as protein tyrosine phosphatases.[2]

  • Antibody-Drug Conjugates (ADCs) : CuAAC provides a highly specific and stable method for linking potent cytotoxic drugs to antibodies.[20] This bioorthogonal ligation ensures that the drug is attached at a specific site on the antibody, leading to more homogeneous and effective ADCs.[20]

  • Bioconjugation for Diagnostics and Imaging : The reaction is widely used to attach imaging agents, such as fluorophores, to biomolecules for diagnostic and research purposes.[3]

Troubleshooting

Common issues encountered during CuAAC reactions and their potential solutions are outlined below.

Table 3: Troubleshooting Guide for CuAAC Reactions

ProblemPotential Cause(s)Suggested Solution(s)Reference(s)
Low or No Product Yield Oxidation of Cu(I) catalyst to inactive Cu(II). Presence of inhibitory buffer components (e.g., Tris). Inappropriate ligand or ligand concentration. Steric hindrance of substrates.Ensure the reaction is performed under an inert atmosphere. Use a sufficient excess of sodium ascorbate. Use non-coordinating buffers like phosphate or HEPES. Optimize the ligand and its ratio to copper. Consider using a longer linker to reduce steric hindrance.[1][7]
Formation of Byproducts Oxidative homocoupling of the alkyne (Glaser coupling).Perform the reaction under an inert atmosphere. Use an excess of sodium ascorbate.[1]
Biomolecule Degradation Generation of reactive oxygen species (ROS) from the Cu(II)/ascorbate system.Use a stabilizing ligand like THPTA. Add a scavenger like aminoguanidine to the reaction.[12]
Difficulty in Purification Similar polarity of product and starting materials.Optimize the reaction stoichiometry to ensure complete consumption of the limiting reagent.[14]

References

Alkyne MegaStokes Dye 735: A Technical Guide for In Vivo Imaging Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Alkyne MegaStokes dye 735, a near-infrared (NIR) fluorescent probe designed for bioorthogonal labeling and in vivo imaging. Its large Stokes shift and reactivity make it a valuable tool for tracking biomolecules within complex biological systems.

Core Properties and Physicochemical Data

This compound is characterized by its exceptional spectral properties, including a large Stokes shift and emission in the near-infrared window, which is advantageous for deep-tissue in vivo imaging due to reduced tissue autofluorescence and increased photon penetration. The terminal alkyne group enables covalent attachment to azide-modified biomolecules via click chemistry.

Table 1: Quantitative Data for this compound

PropertyValueSource
Excitation Wavelength (λex)~586 nm (in Ethanol)[1]
Emission Wavelength (λem)~735 nm (in Ethanol)[1]
Stokes Shift~149 nmCalculated
Molar Extinction Coefficient50,000 M⁻¹cm⁻¹
Molecular FormulaC₂₄H₂₆N₂O₄S[2]
Molecular Weight438.54 g/mol [2]
Purity> 96%[2]
SolubilityWater, Ethanol, DMF, DMSO

Mechanism of Action: Bioorthogonal Click Chemistry

The primary application of this compound involves its covalent conjugation to a target biomolecule through a bioorthogonal reaction known as click chemistry. This process occurs in two main steps:

  • Metabolic or Chemical Tagging : The target biomolecule (e.g., protein, glycan, or nucleic acid) is first modified to incorporate an azide (B81097) (-N₃) group. This can be achieved through metabolic labeling, genetic code expansion, or direct chemical modification.

  • Fluorescent Labeling : The alkyne group on the MegaStokes dye reacts with the azide on the biomolecule to form a highly stable triazole linkage.[3]

This labeling can be achieved via two primary methods: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]

Logical Relationship: Click Chemistry Approaches

cluster_0 Labeling Strategies cluster_1 Considerations Start Target Biomolecule (Azide-Modified) CuAAC CuAAC (Copper-Catalyzed) Start->CuAAC SPAAC SPAAC (Copper-Free) Start->SPAAC Dye Alkyne MegaStokes Dye 735 Dye->CuAAC Dye->SPAAC Labeled_Cu Labeled Biomolecule CuAAC->Labeled_Cu CuAAC_Info High efficiency Requires cytotoxic copper catalyst Suited for in vitro / ex vivo CuAAC->CuAAC_Info Labeled_Sp Labeled Biomolecule SPAAC->Labeled_Sp SPAAC_Info Biocompatible (no copper) Ideal for live-cell and in vivo Requires strained alkyne variant SPAAC->SPAAC_Info

Caption: Comparison of CuAAC and SPAAC labeling strategies.

For in vivo applications, SPAAC is the preferred method as it circumvents the cellular toxicity associated with the copper catalyst used in CuAAC.[1] This involves using a variant of the dye that contains a strained ring system (e.g., cyclooctyne) to accelerate the reaction with an azide without a catalyst.[1]

Experimental Workflow for In Vivo Imaging

The general workflow for using this compound in an in vivo context involves metabolic labeling of the target, administration of the dye, a period for reaction and clearance, followed by non-invasive imaging.

cluster_workflow General In Vivo Imaging Workflow A 1. Introduce Azide Tag (e.g., via metabolic labeling in animal model) B 2. Administer Alkyne Dye (e.g., intravenous injection) A->B C 3. In Vivo Click Reaction (SPAAC) B->C D 4. Unbound Dye Clearance (Allow time for biodistribution and clearance) C->D E 5. Non-Invasive Imaging (NIR fluorescence imaging system) D->E F 6. Data Analysis (Signal quantification, localization) E->F

Caption: Step-by-step workflow for in vivo bioorthogonal imaging.

Experimental Protocols

While specific protocols must be optimized for the animal model and target biomolecule, the following provides a general methodology for labeling biological samples using the copper-catalyzed (CuAAC) approach, which can serve as a starting point for developing ex vivo or material labeling procedures.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Protein Lysates

This protocol is adapted from general click chemistry guidelines and is intended for labeling azide-modified proteins in a cell lysate.[4][5]

Materials Required:

  • Azide-modified protein lysate (1-5 mg/mL)

  • This compound (1 mM stock in DMSO or water)

  • Copper (II) Sulfate (CuSO₄) (20 mM stock in water)

  • Sodium Ascorbate (B8700270) (300 mM stock in water, prepare fresh )

  • THPTA ligand (100 mM stock in water)

  • PBS buffer (pH 7.4)

  • Microfuge tubes

Procedure:

  • Reaction Setup : In a 1.5 mL microfuge tube, combine the following components in order. Vortex briefly after each addition.

    • 50 µL of protein lysate

    • 100 µL of PBS buffer

    • 4 µL of 1 mM this compound (final concentration: ~20 µM)

    • 10 µL of 100 mM THPTA solution

    • 10 µL of 20 mM CuSO₄ solution

  • Initiate Reaction : Add 10 µL of freshly prepared 300 mM sodium ascorbate solution to initiate the click reaction. Vortex the mixture briefly.[5]

  • Incubation : Protect the reaction from light and incubate for 30-60 minutes at room temperature.[5]

  • Downstream Processing : The labeled proteins in the lysate are now ready for downstream analysis, such as gel electrophoresis or western blotting. For sample cleanup, a protein precipitation step (e.g., with methanol/chloroform) can be performed to remove unreacted dye and catalyst components.[4]

Note on Optimization : The final concentration of the alkyne dye may need to be optimized (typically between 2 µM and 40 µM) to balance signal intensity with background fluorescence.[4] For live cell or in vivo applications, this copper-based protocol is not recommended; a SPAAC-compatible version of the dye should be used without the copper sulfate, sodium ascorbate, and THPTA ligand.

References

Understanding and Mitigating Autofluorescence in Biological Samples with Near-Infrared (NIR) Dyes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of autofluorescence in biological samples, a persistent challenge in fluorescence-based imaging. It details the advantages of utilizing the near-infrared (NIR) spectrum, characterizes common endogenous fluorophores and NIR dyes, and presents robust experimental and computational strategies to minimize autofluorescence, thereby enhancing signal-to-noise ratios for more accurate and reliable data.

The Challenge of Autofluorescence

Autofluorescence is the natural emission of light by biological structures when excited by light, which can interfere with the detection of specific fluorescent signals from probes or labels.[1][2] This intrinsic fluorescence arises from various endogenous molecules and can be strong enough to mask the intended signal, making it difficult to differentiate between specific staining and background noise.[3][4] The issue is particularly pronounced when target signals are dim.[1] Autofluorescence can originate from cellular components like mitochondria and lysosomes, as well as from the extracellular matrix due to the properties of collagen and elastin.[1]

The problem is often exacerbated by sample preparation methods. Aldehyde-based fixatives like formalin and glutaraldehyde (B144438) are known to generate fluorescent products, with glutaraldehyde typically causing more autofluorescence than paraformaldehyde or formaldehyde (B43269).[3][4][5] Furthermore, heat and dehydration, common steps in tissue preparation, can increase autofluorescence, especially in the red spectrum.[3][6]

The Near-Infrared (NIR) Advantage

A primary strategy to circumvent the issue of autofluorescence is to shift detection to the near-infrared (NIR) spectrum (typically 700-1700 nm).[7][8] Biological tissues naturally produce less background fluorescence in the NIR range compared to the visible spectrum.[7][9] This leads to clearer images with higher contrast and sensitivity.[9][10]

The benefits of NIR imaging extend beyond autofluorescence reduction:

  • Deep Tissue Penetration : NIR light is absorbed and scattered less by biological tissues, allowing for deeper penetration and the visualization of structures within living organisms.[7][11] The NIR-II window (900-1700 nm) offers even greater tissue penetration than the NIR-I range (700-900 nm).[7][12]

  • High Signal-to-Noise Ratio : The combination of low autofluorescence and deep penetration results in a significantly improved signal-to-noise ratio, crucial for detecting weak signals.[13]

  • Reduced Photodamage : The lower energy photons used in NIR imaging result in less phototoxicity and photobleaching compared to visible light.[14]

These properties make NIR dyes invaluable tools for non-invasive in vivo imaging, enabling the dynamic monitoring of biological processes such as sentinel lymph node mapping, angiogenesis, and targeted drug delivery.[7]

Characterizing the Culprits: Common Sources of Autofluorescence

Understanding the spectral properties of endogenous fluorophores is key to designing effective imaging strategies. Autofluorescence typically has a broad emission spectrum, most severe in the shorter visible wavelengths (blue, green, and red).[15] The table below summarizes the primary sources of autofluorescence in biological samples.

Endogenous FluorophoreTypical LocationExcitation Range (nm)Emission Range (nm)
Collagen Extracellular matrix, connective tissue270 - 350390 - 450
Elastin Extracellular matrix (e.g., skin, vasculature)350 - 450420 - 520
NAD(P)H Mitochondria, cytoplasm335 - 360440 - 470
Flavins (FAD, FMN) Mitochondria360 - 470440 - 520
Lipofuscin Lysosomes (accumulates with age)345 - 490460 - 670
Tryptophan Proteins~280~350
Porphyrins Heme groups in red blood cells~400Broad (600 - 700)

Table 1: Spectral characteristics of common endogenous fluorophores. Data compiled from multiple sources.[2][16][17][18]

Selecting the Solution: Properties of Common NIR Dyes

The development of various NIR dyes has expanded the toolkit for researchers. These dyes are often classified into NIR-I (700-900 nm) and NIR-II (900-1700 nm) categories.[7] While many organic dyes emit in the NIR-I range, the NIR-II window provides even better signal-to-noise.[11][12]

NIR DyeDye ClassMax Excitation (nm)Max Emission (nm)Key Features & Applications
Indocyanine Green (ICG) Cyanine~780~820FDA-approved; used for medical diagnostics, angiography, and lymphatic imaging.[7][9][13]
IRDye 800CW Cyanine~774~789High stability and brightness; widely used for preclinical antibody-dye conjugates.[7][19]
Alexa Fluor 750 Cyanine~749~775Bright and photostable; common for immunofluorescence and flow cytometry.
Methylene Blue Thiazine~665~686FDA-approved; used in sentinel lymph node mapping.[7]
CH1055-PEG Cyanine~785>1000Example of an NIR-II dye, offering deeper tissue penetration and higher resolution.[7][20]
IR-1061 Cyanine~980>1000NIR-II dye used in preclinical research for deep tissue imaging.[7][21]

Table 2: Properties of selected Near-Infrared (NIR) dyes used in biological imaging.

Strategies to Minimize Autofluorescence

A multi-pronged approach involving careful experimental design, chemical treatments, and advanced imaging techniques is often necessary to combat autofluorescence effectively.

Methodological Adjustments & Troubleshooting

The first line of defense is optimizing the experimental protocol. This involves selecting appropriate reagents and handling procedures to prevent the generation of autofluorescence.[22]

Autofluorescence_Troubleshooting start High Autofluorescence Detected control Run Unlabeled Control to Confirm Source start->control Start fixation Optimize Fixation control->fixation Fixation-Induced? perfusion Perfuse with PBS (Removes RBCs) control->perfusion RBCs Present? fluorophore Select Appropriate Fluorophore control->fluorophore Spectral Overlap? quenching Apply Chemical Quenching control->quenching Pigments like Lipofuscin? advanced Use Advanced Techniques fixation->advanced If still problematic fix_choice Switch to PFA/Methanol/Ethanol (B145695) from Glutaraldehyde. Minimize fixation time. fixation->fix_choice end_node Improved Signal-to-Noise fixation->end_node perfusion->advanced If still problematic perfusion->end_node fluorophore->advanced If still problematic fluor_choice Use Far-Red or NIR Dyes (e.g., AF750, IRDye 800CW). Use bright, photostable dyes. fluorophore->fluor_choice fluorophore->end_node quenching->advanced If still problematic quench_choice Sudan Black B (Lipofuscin) Sodium Borohydride (Aldehydes) quenching->quench_choice quenching->end_node advanced_choice Spectral Unmixing Time-Resolved Microscopy (FLIM) advanced->advanced_choice advanced->end_node

Caption: A logical workflow for troubleshooting and minimizing autofluorescence.

Experimental Protocols for Chemical Quenching

Chemical quenching agents can reduce the fluorescence of endogenous molecules.[22] Below are protocols for two commonly used methods.

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This method is effective for reducing autofluorescence caused by glutaraldehyde and formaldehyde fixation.[5][22]

  • Rehydration: For paraffin-embedded sections, deparaffinize and rehydrate the tissue sections to an aqueous solution. For frozen sections, bring them to 70% ethanol and then to PBS.[22]

  • Preparation of Quenching Solution: Prepare a fresh solution of 1 mg/mL Sodium Borohydride (NaBH₄) in ice-cold PBS.[22]

  • Incubation: Incubate the slides in the NaBH₄ solution for 20-30 minutes at room temperature.[22]

  • Washing: Wash the slides thoroughly three times for 5 minutes each in PBS.[22]

  • Proceed with Staining: Continue with your standard immunofluorescence protocol (e.g., blocking, primary and secondary antibody incubations).[22]

Protocol 2: Sudan Black B Treatment for Lipofuscin Quenching

This method is particularly effective for tissues with high levels of lipofuscin, such as the brain.[15]

  • Rehydration: Deparaffinize and rehydrate FFPE tissue sections to 70% ethanol. For frozen sections, bring them to 70% ethanol.[22]

  • Preparation of Staining Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 10-20 minutes and filter to remove any undissolved particles.[22]

  • Incubation: Incubate the slides in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.[22]

  • Washing: Wash the slides extensively in PBS or your preferred washing buffer until no more color leaches from the sections.[22]

  • Proceed with Staining: Continue with your immunofluorescence protocol.[22]

Advanced Mitigation Techniques

When standard methods are insufficient, computational and advanced microscopy techniques can be employed to separate signal from background.

Spectral Unmixing

Autofluorescence often has a broad, recognizable emission spectrum.[23] Spectral imaging and linear unmixing are powerful techniques that mathematically separate the overlapping spectra of multiple fluorophores and autofluorescence.[24][25] By acquiring images across a range of emission wavelengths, algorithms can "unmix" the composite signal into its constituent parts, effectively isolating the specific signal from the autofluorescent background.[23][26] This requires either pre-recorded emission spectra of the autofluorescence and fluorophores or the use of blind unmixing algorithms.[23]

Time-Resolved Fluorescence Microscopy (TRFM)

This technique, also known as Fluorescence Lifetime Imaging (FLIM), separates fluorophores based on their fluorescence lifetime—the average time a molecule spends in the excited state.[27][28] Most endogenous fluorophores have very short lifetimes (typically 1-5 nanoseconds).[27] By using specific labels with long fluorescence lifetimes (e.g., lanthanide chelates) and time-gated detection, it is possible to excite the sample and then collect the emission signal only after the short-lived autofluorescence has decayed.[27][29] This results in a significant improvement in the signal-to-noise ratio.[27]

TRFM_Principle cluster_0 Fluorescence Decay Over Time Excitation\nPulse Excitation Pulse Time (nanoseconds) Time (nanoseconds) Intensity Intensity pulse_auto->auto_peak  Autofluorescence (Short Lifetime) auto_peak->auto_decay1  Autofluorescence (Short Lifetime) auto_decay1->auto_decay2  Autofluorescence (Short Lifetime) pulse_signal->signal_peak  Specific NIR Probe (Long Lifetime) signal_peak->signal_decay1  Specific NIR Probe (Long Lifetime) signal_decay1->signal_decay2  Specific NIR Probe (Long Lifetime) gate_start->gate_top  Detection Gate Opens excitation 1. Pulsed Light Excites Both Autofluorescence and NIR Probe decay 2. Autofluorescence Decays Rapidly excitation->decay detection 3. Gated Detector Collects Signal Only After Autofluorescence Has Faded decay->detection result Result: Background-Free Signal detection->result

Caption: Principle of Time-Resolved Fluorescence Microscopy for autofluorescence rejection.

Application Workflow: In Vivo Imaging with NIR Dye Conjugates

NIR dyes are frequently conjugated to targeting moieties like antibodies or peptides to visualize specific biological targets in vivo, such as tumors or inflammatory sites.[7][19][30] The following workflow outlines a typical preclinical imaging experiment.

InVivo_Workflow prep Probe Preparation: Conjugate NIR Dye to Targeting Ligand (e.g., Antibody) injection Systemic Injection of NIR Probe Conjugate prep->injection model Animal Model Preparation (e.g., Tumor Xenograft) model->injection incubation Incubation Period (Allows for probe circulation, target binding, and clearance) injection->incubation 24-96 hours imaging In Vivo NIR Fluorescence Imaging (e.g., IVIS Spectrum) incubation->imaging analysis Image Acquisition & Analysis: - Measure Signal Intensity - Calculate Tumor-to-Background Ratio imaging->analysis validation Ex Vivo Validation (Optional): - Tissue Harvest - Histology & Microscopy analysis->validation

Caption: Typical experimental workflow for preclinical in vivo imaging with NIR dyes.

Conclusion

Autofluorescence is a significant but manageable obstacle in biological imaging. By understanding its spectral origins and leveraging the inherent advantages of the near-infrared window, researchers can dramatically improve the quality and reliability of their fluorescence data. A systematic approach that combines optimized sample preparation, the selection of bright and stable NIR dyes, and the application of advanced techniques like spectral unmixing and time-resolved microscopy, empowers scientists to unveil the hidden signals within complex biological systems. This ultimately leads to more sensitive detection and more accurate quantification, advancing research and development across numerous scientific disciplines.

References

Methodological & Application

Application Notes and Protocols for Labeling Proteins with Alkyne MegaStokes Dye 735

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of proteins is fundamental to understanding their function, localization, and interactions within complex biological systems. Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful and bio-orthogonal method for covalently attaching probes to biomolecules. Alkyne MegaStokes dye 735 is a near-infrared (NIR) fluorescent probe with a terminal alkyne group, making it an ideal candidate for labeling azide-modified proteins.[1] Its large Stokes shift and emission in the NIR spectrum minimize background fluorescence and allow for deep tissue imaging.[1]

This document provides a detailed protocol for the covalent labeling of azide-modified proteins with this compound. It includes information on the required reagents, step-by-step instructions for the labeling reaction and purification of the conjugate, and methods for characterizing the final product.

Overview of the Labeling Workflow

The labeling process is a two-step procedure. First, the protein of interest must be modified to incorporate an azide (B81097) group. This can be achieved through various methods, such as the metabolic incorporation of azide-bearing unnatural amino acids (e.g., L-azidohomoalanine) or by chemical modification of the protein.[2] The second step is the CuAAC reaction where the alkyne-containing dye is covalently attached to the azide-modified protein.

G cluster_0 Protein Preparation cluster_1 Labeling Reaction cluster_2 Purification & Analysis Azide_Modification Azide Modification of Protein Reaction_Setup Reaction Setup: - Azide-Protein - Alkyne MegaStokes 735 - CuSO4 - Reducing Agent Azide_Modification->Reaction_Setup Azide-modified Protein Incubation Incubation Reaction_Setup->Incubation Click Reaction Purification Purification of Labeled Protein (e.g., SEC, Dialysis) Incubation->Purification Crude Labeled Protein Characterization Characterization: - Degree of Labeling - Functional Assay Purification->Characterization Purified Labeled Protein

Fig. 1: Experimental workflow for protein labeling.

Quantitative Data

The following table summarizes the key properties of this compound and recommended parameters for the labeling reaction.

ParameterValueReference
Dye Properties
Excitation Maximum (λex)~586 nm (in ethanol)[1]
Emission Maximum (λem)~735 nm (in ethanol)[1]
Molecular Weight438.54 g/mol [3]
Reaction Conditions
Protein Concentration1 - 10 mg/mL
Dye:Protein Molar Ratio10:1 to 50:1
CuSO₄ Concentration50 - 250 µM
Sodium Ascorbate (B8700270) Concentration1 - 5 mM
Reaction TemperatureRoom Temperature to 37°C
Reaction Time1 - 4 hours
Reaction pH7.0 - 8.0[4]

Experimental Protocols

Preparation of Reagents
  • Azide-Modified Protein: Prepare the azide-modified protein in a suitable buffer that does not contain primary amines or azides (e.g., phosphate-buffered saline (PBS), HEPES, MOPS). The protein concentration should be between 1-10 mg/mL.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO). Store the stock solution at -20°C, protected from light and moisture.

  • Copper (II) Sulfate (CuSO₄) Stock Solution: Prepare a 20 mM stock solution of CuSO₄ in deionized water.

  • Reducing Agent (Sodium Ascorbate) Stock Solution: Prepare a 50 mM stock solution of sodium ascorbate in deionized water. This solution must be prepared fresh for each experiment as it is prone to oxidation.[5]

  • Ligand (e.g., THPTA) Stock Solution (Optional but Recommended): Prepare a 100 mM stock solution of a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in deionized water. The use of a ligand can improve reaction efficiency and reduce protein damage.[5]

Protein Labeling Protocol (CuAAC)

This protocol is a starting point and may require optimization depending on the specific protein and desired degree of labeling.

  • In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in a compatible buffer.

  • Add the this compound stock solution to achieve the desired dye-to-protein molar ratio (e.g., 20:1).

  • (Optional) If using a ligand, add the THPTA stock solution to a final concentration of 1 mM.

  • Add the CuSO₄ stock solution to a final concentration of 100 µM. Gently mix the solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1 mM.

  • Gently mix the reaction mixture and incubate at room temperature for 1-2 hours, protected from light. For some proteins, incubation at 37°C may increase labeling efficiency.

G cluster_0 Reaction Components Azide_Protein Azide-Modified Protein Reaction_Mix Combine and Incubate Azide_Protein->Reaction_Mix Alkyne_Dye Alkyne MegaStokes 735 Alkyne_Dye->Reaction_Mix Copper CuSO4 Copper->Reaction_Mix Ligand THPTA (Optional) Ligand->Reaction_Mix Reducer Sodium Ascorbate Reducer->Reaction_Mix Initiates Reaction Labeled_Protein Labeled Protein Conjugate Reaction_Mix->Labeled_Protein

Fig. 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Purification of the Labeled Protein

It is crucial to remove unreacted dye and other reaction components from the labeled protein. Common purification methods include:

  • Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the labeled protein from smaller molecules. Use a resin with an appropriate molecular weight cutoff for your protein.

  • Dialysis: Dialyze the reaction mixture against a large volume of a suitable buffer (e.g., PBS) with several buffer changes to remove small molecules.

  • Spin Filtration: Use a centrifugal filter unit with a molecular weight cutoff that retains your protein while allowing smaller molecules to pass through.

Characterization of the Labeled Protein

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.[6][7]

  • Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (~586 nm, A_dye).

  • Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:

    Protein Concentration (M) = [A₂₈₀ - (A_dye × CF)] / ε_protein

    Where:

    • CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye). This needs to be determined for this compound.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the dye:

    Dye Concentration (M) = A_dye / ε_dye

    Where:

  • Calculate the DOL:

    DOL = Dye Concentration (M) / Protein Concentration (M)

For many applications, a DOL between 2 and 10 is optimal for antibodies.[8]

It is important to verify that the labeling process has not adversely affected the function of the protein. Perform a relevant functional assay (e.g., enzyme activity assay, binding assay) to compare the activity of the labeled protein to the unlabeled protein.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Inefficient azide incorporation into the protein.Optimize the conditions for azide modification of the protein.
Degraded sodium ascorbate.Always use a freshly prepared solution of sodium ascorbate.
Presence of interfering substances in the protein buffer.Ensure the protein buffer is free of primary amines, azides, and high concentrations of chelating agents.
Protein Precipitation High concentration of copper.Reduce the CuSO₄ concentration or use a copper-chelating ligand like THPTA.
Protein instability under reaction conditions.Optimize the reaction buffer, pH, and temperature.
High Background Signal Incomplete removal of unreacted dye.Optimize the purification protocol (e.g., increase the number of dialysis changes, use a longer SEC column).

Conclusion

The protocol described in this application note provides a robust method for labeling azide-modified proteins with this compound using copper-catalyzed click chemistry. This enables the generation of highly specific and fluorescently labeled proteins for a wide range of applications in biological research and drug development, particularly those requiring near-infrared detection. Careful optimization of the reaction and purification steps will ensure the production of high-quality protein-dye conjugates for reliable and sensitive downstream analysis.

References

Application Notes and Protocols for Alkyne MegaStokes dye 735 Click Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and bioorthogonal method for covalently labeling biomolecules. This application note offers a detailed guide for the use of Alkyne MegaStokes dye 735 in CuAAC reactions. This near-infrared (NIR) fluorescent dye is characterized by an exceptionally large Stokes shift, making it an ideal tool for various applications in fluorescence resonance energy transfer (FRET) and other fluorescence-based assays where minimizing spectral overlap is critical.[1][2][3]

The protocols provided herein are designed for the labeling of azide-modified biomolecules, such as proteins and oligonucleotides, with this compound. These reactions are highly specific, proceeding under mild, aqueous conditions, and are generally insensitive to pH in the range of 4-11.[4][5]

Physicochemical and Spectroscopic Properties

A summary of the key properties of this compound is presented in Table 1 for easy reference.

PropertyValueReference
Molecular Formula C24H26N2O4S[6]
Molecular Weight 438.54 g/mol [6][7]
Purity > 96%[6]
Excitation Maximum (λex) ~586 nm (in ethanol)[1][2]
Emission Maximum (λem) ~735 nm (in ethanol)[1][2]
Molar Absorbance ~50,000 M-1cm-1[2]
Solubility Soluble in water, ethanol, DMF, DMSO[2]
Storage Store at –20°C[2][3]

Experimental Workflow

The general workflow for labeling an azide-modified biomolecule with this compound via a CuAAC reaction involves the preparation of reagents, the click reaction itself, and subsequent purification of the fluorescently labeled conjugate.

G cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_purification Purification and Analysis prep_dye Prepare Alkyne MegaStokes dye 735 Stock Solution mix Combine Reactants: - Azide-Biomolecule - Alkyne Dye - Copper Catalyst prep_dye->mix prep_azide Prepare Azide-Modified Biomolecule Solution prep_azide->mix prep_cu Prepare Copper Catalyst Solution (e.g., CuSO4/Ligand) prep_cu->mix prep_reducer Prepare Reducing Agent Solution (e.g., Sodium Ascorbate) initiate Initiate Reaction with Reducing Agent mix->initiate incubate Incubate at Room Temperature initiate->incubate purify Purify Labeled Biomolecule incubate->purify analyze Analyze Conjugate (e.g., Spectroscopy, Gel Electrophoresis) purify->analyze

Figure 1: General experimental workflow for CuAAC labeling.

Protocols

The following are recommended starting protocols for the copper-catalyzed click reaction. Optimization may be required depending on the specific biomolecule and experimental conditions.

Protocol 1: Labeling of Azide-Modified Oligonucleotides

This protocol is adapted from general procedures for oligonucleotide labeling.

Materials and Reagents:

  • This compound

  • Azide-modified oligonucleotide

  • Anhydrous DMSO

  • 2M Triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0

  • 5 mM Sodium Ascorbate (B8700270) in water (prepare fresh)

  • 10 mM Copper(II)-TBTA stock solution in 55% DMSO

  • Nuclease-free water

  • Purification supplies (e.g., HPLC, gel electrophoresis, or extraction solvents)

Stock Solution Preparation:

  • This compound Stock Solution (10 mM): Dissolve the required amount of this compound in anhydrous DMSO. Vortex to ensure complete dissolution. Store protected from light at -20°C.

  • Azide-modified Oligonucleotide Stock Solution: Dissolve the azide-modified oligonucleotide in nuclease-free water to a desired concentration (e.g., 100 µM).

  • 5 mM Sodium Ascorbate: Dissolve 1 mg of sodium ascorbate in 1 mL of nuclease-free water. This solution should be prepared fresh for each experiment.

  • 10 mM Copper(II)-TBTA Stock: Prepare according to established protocols.

Reaction Procedure:

  • In a microcentrifuge tube, combine the following in order:

    • Azide-modified oligonucleotide solution (e.g., 1 nmol)

    • Nuclease-free water to adjust volume

    • 2M TEAA buffer, pH 7.0 (to a final concentration of 0.2 M)

    • DMSO (to a final concentration of 50% v/v, including the volume of the dye stock)

  • Vortex the mixture gently.

  • Add the this compound stock solution (e.g., 1.5 equivalents relative to the oligonucleotide). Vortex gently.

  • Add the freshly prepared 5 mM sodium ascorbate solution (to a final concentration of 0.5 mM). Vortex gently.

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.

  • Add the 10 mM Copper(II)-TBTA stock solution (to a final concentration of 0.5 mM).

  • Flush the tube with inert gas, cap it tightly, and vortex thoroughly.

  • Incubate the reaction at room temperature overnight, protected from light.

Purification:

The labeled oligonucleotide can be purified from unreacted dye and catalyst using several methods:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a highly effective method for separating the labeled product from unreacted components.

  • Gel Electrophoresis: Polyacrylamide gel electrophoresis (PAGE) can be used to purify the labeled oligonucleotide.

  • Solvent Extraction: A simple and rapid method involves extraction with a hydrophobic organic solvent like n-butanol. By adjusting the pH of the aqueous solution, the unreacted dye can be preferentially partitioned into the organic phase, leaving the hydrophilic labeled oligonucleotide in the aqueous phase.[8][9][10]

Protocol 2: Labeling of Azide-Modified Proteins

This protocol is a general guideline for protein labeling.

Materials and Reagents:

  • This compound

  • Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO

  • Protein labeling buffer (containing a copper(II) salt, a ligand like THPTA, and aminoguanidine)

  • Ascorbic acid solution (prepare fresh)

  • Purification supplies (e.g., size-exclusion chromatography, dialysis)

Stock Solution Preparation:

  • This compound Stock Solution (10 mM): Prepare as described in Protocol 1.

  • Ascorbic Acid Stock Solution (e.g., 50 mM): Prepare a fresh solution in water.

Reaction Procedure:

  • In a microcentrifuge tube, add the azide-modified protein solution.

  • Add the protein labeling buffer to the protein solution and vortex gently.

  • Add the calculated volume of the this compound stock solution (a 3-10 fold molar excess over the protein is a good starting point). Vortex gently.

  • It is recommended to degas the mixture by bubbling with an inert gas.

  • Initiate the reaction by adding the freshly prepared ascorbic acid solution.

  • Incubate the reaction at room temperature for 1-4 hours, protected from light. The optimal reaction time should be determined empirically.

Purification:

  • Size-Exclusion Chromatography (SEC): This is a common method to separate the larger labeled protein from the smaller unreacted dye and other reaction components.

  • Dialysis: Dialysis against an appropriate buffer can also be used to remove small molecule impurities.

Quantitative Data Summary

The following tables summarize the recommended starting concentrations and reagent ratios for the CuAAC reaction.

Table 2: Recommended Reagent Concentrations and Ratios for Oligonucleotide Labeling

ReagentStock ConcentrationFinal ConcentrationMolar Ratio (relative to Oligo)
Azide-OligonucleotideVariesVaries1
This compound10 mM in DMSO1.5 x [Oligo]1.5
TEAA Buffer, pH 7.02 M0.2 M-
DMSO-50% (v/v)-
Sodium Ascorbate5 mM0.5 mM~500 (relative to 1 µM Oligo)
Copper(II)-TBTA10 mM0.5 mM~500 (relative to 1 µM Oligo)

Table 3: Recommended Reagent Ratios for Protein Labeling

ReagentMolar Ratio (relative to Protein)
This compound3 - 10
Copper(II) Source10 - 50
Ligand (e.g., THPTA)20 - 100
Reducing Agent (e.g., Ascorbic Acid)40 - 200

Troubleshooting

Common issues in CuAAC reactions and their potential solutions are outlined below.

G cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low or No Labeling Efficiency reducer_issue Reducing Agent (e.g., Ascorbic Acid) Degraded? start->reducer_issue copper_issue Copper Catalyst Oxidized or Incorrect Concentration? start->copper_issue dye_solubility Dye Precipitation or Aggregation? start->dye_solubility oxygen_inhibition Oxygen Inhibition of Cu(I) Catalyst? start->oxygen_inhibition ph_issue Incorrect pH of Reaction Buffer? start->ph_issue time_issue Insufficient Incubation Time? start->time_issue fresh_reducer Prepare Fresh Reducing Agent reducer_issue->fresh_reducer optimize_cu Optimize Copper and Ligand Concentration copper_issue->optimize_cu check_solubility Ensure Dye is Fully Dissolved (Co-solvents) dye_solubility->check_solubility degas Degas Reaction Mixture oxygen_inhibition->degas verify_ph Verify Buffer pH ph_issue->verify_ph increase_time Increase Incubation Time time_issue->increase_time

Figure 2: Troubleshooting guide for CuAAC reactions.

Conclusion

This compound is a valuable tool for the fluorescent labeling of biomolecules via the copper-catalyzed azide-alkyne cycloaddition reaction. Its unique spectroscopic properties make it particularly suitable for applications requiring minimal spectral overlap. The protocols provided in this application note serve as a comprehensive guide for researchers, offering a solid foundation for successful labeling experiments. As with any biochemical reaction, optimization of the reaction conditions for each specific application is recommended to achieve the best results.

References

Application Note: Optimizing Copper-Catalyzed Click Chemistry for Labeling with Alkyne MegaStokes Dye 735

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for labeling biomolecules. Alkyne MegaStokes Dye 735 is a fluorescent probe with a large Stokes shift (the difference between the excitation and emission maxima), making it an exceptional candidate for various applications, including Förster Resonance Energy Transfer (FRET)-based assays in drug discovery and cellular imaging. The large Stokes shift minimizes spectral overlap and bleed-through, leading to improved signal-to-noise ratios.

The success of the CuAAC reaction hinges on the careful selection of a copper(I) source and a stabilizing ligand. The ligand plays a crucial role in accelerating the reaction, maintaining the copper in its active Cu(I) state, and mitigating cellular toxicity, which is particularly important for live-cell imaging applications. This application note provides guidance on selecting the optimal copper catalyst and ligand for reactions involving this compound and offers detailed protocols for its use.

Copper Catalyst and Ligand Choice

The most common approach for CuAAC involves the in situ reduction of a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), to the active copper(I) species using a reducing agent like sodium ascorbate (B8700270). The choice of the copper(I)-stabilizing ligand is critical for reaction efficiency and biocompatibility.

Several ligands have been developed to enhance the performance of CuAAC reactions. The most widely used are nitrogen-based chelators that stabilize the Cu(I) ion and prevent its oxidation to the inactive Cu(II) state. The selection of the appropriate ligand is dependent on the specific application, particularly the solvent system and whether the reaction is performed in vitro or in living cells.

Key Ligands for Copper-Catalyzed Azide-Alkyne Cycloaddition:

  • Tris(benzyltriazolylmethyl)amine (TBTA): One of the first and most effective ligands for accelerating CuAAC. However, its poor aqueous solubility often necessitates the use of organic co-solvents like DMSO, which may not be suitable for all biological applications.

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): A water-soluble analog of TBTA that has become the ligand of choice for most aqueous and biological CuAAC reactions. It provides excellent reaction acceleration and is significantly more biocompatible than TBTA.

  • Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amine (BTTAA): Another water-soluble ligand that has been shown in some cases to provide even faster reaction rates than THPTA, particularly at lower copper concentrations. This can be advantageous in minimizing copper-induced toxicity in cellular experiments.

  • Bathocuproine Disulfonate (BCS): A water-soluble ligand that can also be used to stabilize Cu(I).

For applications involving this compound in aqueous buffers, such as labeling proteins or nucleic acids, THPTA is the recommended starting ligand due to its high efficiency and biocompatibility. For reactions where maximizing the rate at very low copper concentrations is critical, BTTAA may offer an advantage.

Data Presentation: Comparison of Common Cu(I) Stabilizing Ligands

LigandKey CharacteristicsRecommended Applications
TBTA High reaction acceleration; Poor aqueous solubilityIn vitro reactions with organic co-solvents
THPTA Excellent water solubility; High reaction rates in aqueous media; Good biocompatibilityAqueous bioconjugation, live-cell labeling
BTTAA High water solubility; May provide faster rates than THPTA at low copper concentrationsDemanding applications requiring minimal copper concentrations
BCS Water-soluble; Stabilizes Cu(I)Alternative for aqueous reactions

Experimental Protocols

Protocol 1: General Procedure for Labeling an Azide-Modified Biomolecule with this compound

This protocol is a starting point for labeling proteins, peptides, or other biomolecules in an aqueous buffer. Optimization of reagent concentrations may be necessary for specific applications.

Materials:

  • Azide-modified biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 1 M in water)

  • DMSO (for dissolving the dye if necessary)

  • Purification supplies (e.g., size-exclusion chromatography columns)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified biomolecule and this compound. The final concentration of the biomolecule can range from 1 µM to 1 mM, and the dye is typically used in a 1.5 to 10-fold molar excess. If the dye is not readily soluble in the aqueous buffer, a small amount of DMSO (up to 10% v/v) can be used.

  • Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions to achieve a final concentration of 100-500 µM CuSO₄ and a 5-fold molar excess of THPTA (e.g., 0.5-2.5 mM). A 1:5 ratio of copper to ligand is often recommended for bioconjugation to protect the biomolecules[1].

  • Initiate the Reaction: Add the catalyst premix to the reaction mixture containing the biomolecule and dye.

  • Add the Reducing Agent: To start the reaction, add sodium ascorbate to a final concentration of 2.5-5 mM. An excess is required to counteract dissolved oxygen[1].

  • Incubate: Gently mix the reaction and incubate at room temperature for 15-60 minutes. Reaction times can be very rapid with appropriate ligands[1]. Protect the reaction from light.

  • Purification: Purify the labeled biomolecule from excess dye and reaction components using an appropriate method, such as size-exclusion chromatography or dialysis.

Protocol 2: FRET-Based Assay for Protein Kinase A (PKA) Activity

This protocol describes a conceptual FRET-based assay to monitor PKA activity using a peptide substrate labeled with this compound as the acceptor and a suitable FRET donor. The large Stokes shift of MegaStokes 735 is advantageous in minimizing direct excitation of the acceptor and spectral bleed-through from the donor emission.

Assay Principle:

A peptide containing a PKA phosphorylation consensus sequence is dually labeled. A FRET donor fluorophore is attached to one terminus, and this compound is attached to the other terminus via a CuAAC reaction with an azide-modified amino acid. In the absence of PKA activity, the peptide is in a conformation that keeps the donor and acceptor in close proximity, resulting in high FRET. Upon phosphorylation by PKA, a conformational change in the peptide increases the distance between the donor and acceptor, leading to a decrease in FRET.

Materials:

  • PKA enzyme

  • FRET peptide substrate (labeled with a donor fluorophore and an azide (B81097) for subsequent labeling with this compound)

  • This compound

  • ATP

  • Kinase assay buffer

  • PKA inhibitor (for control experiments)

  • Reagents for CuAAC (as in Protocol 1)

  • Fluorescence plate reader capable of FRET measurements

Procedure:

  • Labeling the FRET Peptide: Label the azide-modified FRET peptide with this compound following Protocol 1. Purify the dually labeled peptide thoroughly.

  • Kinase Reaction Setup: In a microplate well, prepare the kinase reaction mixture containing the dually labeled FRET peptide substrate, PKA enzyme, and kinase assay buffer.

  • Initiate the Reaction: Start the kinase reaction by adding ATP.

  • FRET Measurement: Monitor the FRET signal over time using a fluorescence plate reader. Excite the donor fluorophore and measure the emission from both the donor and the acceptor (MegaStokes 735). The ratio of acceptor to donor emission is used to quantify FRET.

  • Data Analysis: A decrease in the FRET ratio over time indicates PKA activity. For inhibitor screening, the assay can be performed in the presence of test compounds, and the inhibition of the FRET change is measured.

Mandatory Visualization

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System Azide-Biomolecule Azide-modified Biomolecule Reaction_Mix Reaction Mixture Azide-Biomolecule->Reaction_Mix Alkyne-Dye Alkyne MegaStokes Dye 735 Alkyne-Dye->Reaction_Mix CuSO4 CuSO₄ CuSO4->Reaction_Mix Ligand THPTA/BTTAA Ligand->Reaction_Mix NaAscorbate Sodium Ascorbate NaAscorbate->Reaction_Mix Incubation Incubation (RT, 15-60 min) Reaction_Mix->Incubation Purification Purification Incubation->Purification Labeled_Product Labeled Biomolecule Purification->Labeled_Product

Caption: Experimental workflow for copper-catalyzed labeling.

PKA_FRET_Assay cluster_substrate FRET Substrate Peptide_Inactive Labeled Peptide (Inactive State) Peptide_Active Phosphorylated Peptide (Active State) Peptide_Inactive->Peptide_Active Phosphorylation High_FRET High FRET Peptide_Inactive->High_FRET Low_FRET Low FRET Peptide_Active->Low_FRET PKA Protein Kinase A PKA->Peptide_Inactive + ATP ATP ATP ADP ADP ATP->ADP

Caption: Signaling pathway for a PKA FRET-based assay.

References

Application Notes and Protocols for Alkyne MegaStokes Dye 735 in Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkyne MegaStokes dye 735 is a novel fluorescent probe with a terminal alkyne group, designed for bioorthogonal labeling via click chemistry.[1][2] Its most notable feature is an exceptionally large Stokes shift, with an excitation maximum around 586 nm and an emission maximum at approximately 735 nm in ethanol.[2] This significant separation between excitation and emission spectra minimizes spectral crosstalk, making it a promising candidate for multicolor super-resolution imaging techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy.[2][3] These advanced imaging modalities bypass the diffraction limit of light, offering unprecedented detail in cellular structures.[4][5]

The near-infrared emission of this compound is advantageous for deep tissue imaging and reduces background autofluorescence common in biological samples. The alkyne handle allows for covalent attachment to azide-modified biomolecules through the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[2]

This document provides detailed application notes and protocols for the utilization of this compound in STORM and STED super-resolution microscopy.

Key Features and Applications

FeatureBenefit in Super-Resolution Microscopy
Terminal Alkyne Group Enables precise, covalent labeling of azide-modified biomolecules via click chemistry for high-specificity imaging.[2]
Mega Stokes Shift Large separation between excitation and emission minimizes spectral overlap in multicolor imaging experiments.[2][3][6]
Near-Infrared Emission Reduces cellular autofluorescence and allows for deeper tissue penetration.
High Photostability (Predicted) Dyes with high photostability are essential for the demanding illumination conditions of STED and the multiple switching cycles in STORM.[4][7]

Primary Applications:

  • Multi-color STORM and STED Imaging: The unique spectral properties make it an ideal partner for other fluorophores in two or three-color super-resolution studies.

  • Imaging of Specifically Labeled Biomolecules: Through click chemistry, researchers can target and visualize proteins, nucleic acids, lipids, and other molecules of interest with high precision.

  • Live-Cell Imaging (with SPAAC): The bioorthogonal nature of SPAAC allows for the labeling and tracking of molecules in living cells without significant perturbation of cellular processes.

Experimental Protocols

Protocol 1: Labeling of Biomolecules with this compound via CuAAC

This protocol describes the labeling of an azide-modified antibody. The principle can be adapted for other biomolecules.

Materials:

  • Azide-modified antibody (or other biomolecule)

  • This compound

  • Copper (II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (anhydrous)

  • Size-exclusion chromatography column (e.g., PD-10)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 250 mM stock solution of THPTA in deionized water.

    • Prepare a 500 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified antibody (typically 1 mg/mL in PBS) with a 5-10 fold molar excess of this compound.

    • Premix CuSO₄ and THPTA in a 1:5 molar ratio.

    • Add the CuSO₄/THPTA mixture to the antibody-dye solution to a final concentration of 1 mM CuSO₄.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled antibody from unreacted dye and catalyst using a size-exclusion chromatography column equilibrated with PBS.

    • Collect the fractions containing the labeled antibody.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the dye at its excitation maximum and the protein at 280 nm.

G cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis Dye Alkyne MegaStokes 735 in DMSO Mix Combine Antibody and Dye Dye->Mix Antibody Azide-Modified Antibody in PBS Antibody->Mix CuSO4 CuSO4 Solution Premix Premix CuSO4 and THPTA CuSO4->Premix THPTA THPTA Solution THPTA->Premix Ascorbate Sodium Ascorbate (Fresh) Initiate Add Sodium Ascorbate Ascorbate->Initiate Add_Catalyst Add CuSO4/THPTA Mix->Add_Catalyst Premix->Add_Catalyst Add_Catalyst->Initiate SEC Size-Exclusion Chromatography Initiate->SEC Incubate 1-2h Collect Collect Labeled Antibody SEC->Collect DOL Determine Degree of Labeling Collect->DOL

CuAAC Labeling Workflow

Protocol 2: Sample Preparation for STORM Imaging

Materials:

  • Labeled cells or tissue sections on #1.5 glass-bottom dishes.[7]

  • STORM imaging buffer (see below)

  • Fixatives (e.g., 4% paraformaldehyde, 0.1% glutaraldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

STORM Imaging Buffer Recipe:

  • Buffer A: 10% (w/v) Glucose in 50 mM Tris-HCl (pH 8.0), 10 mM NaCl.

  • Buffer B: GLOX solution (e.g., 0.5 mg/mL glucose oxidase, 40 µg/mL catalase in Buffer A).

  • Final Imaging Buffer: Add an oxygen scavenger. For cyanine-based dyes like Alkyne MegaStokes 735, a thiol such as 10-100 mM 2-mercaptoethanol (B42355) (MEA) is often used.[7][8] The final buffer is prepared by mixing Buffer B with the appropriate concentration of MEA just before imaging.

Procedure:

  • Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde for 10-15 minutes. For improved structural preservation, a combination of 3% PFA and 0.1% glutaraldehyde (B144438) can be beneficial.[7]

    • Wash three times with PBS.

    • Permeabilize cells with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

  • Blocking and Staining:

    • Block non-specific binding with 3% BSA for 1 hour.

    • Incubate with the primary antibody (if applicable) diluted in blocking buffer for 1 hour.

    • Wash three times with PBS.

    • Incubate with the Alkyne MegaStokes 735-labeled secondary antibody (or other probe) for 1 hour.

    • Wash extensively with PBS to minimize background fluorescence.[7][8]

  • Imaging:

    • Replace the PBS with freshly prepared STORM imaging buffer.

    • Image the sample on a STORM-capable microscope.

G Start Cells on Coverslip Fix Fixation (e.g., 4% PFA) Start->Fix Wash1 Wash (PBS) Fix->Wash1 Perm Permeabilization (e.g., 0.1% Triton X-100) Wash1->Perm Wash2 Wash (PBS) Perm->Wash2 Block Blocking (e.g., 3% BSA) Wash2->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb Wash3 Wash (PBS) PrimaryAb->Wash3 SecondaryAb Alkyne MegaStokes 735-Labeled Secondary Ab Wash3->SecondaryAb Wash4 Extensive Washing SecondaryAb->Wash4 Imaging Add STORM Buffer & Image Wash4->Imaging

STORM Sample Preparation Workflow

Protocol 3: STED Imaging with this compound

Considerations for STED: The large Stokes shift of this compound is particularly advantageous for STED microscopy.[3] It allows for efficient excitation without significant depletion by the excitation laser and enables multicolor imaging with a single STED laser.[6]

Materials:

  • Sample labeled with this compound, prepared similarly to the STORM protocol but fixation may need optimization for STED.[9]

  • Mounting medium with an appropriate refractive index.

Procedure:

  • Sample Preparation: Prepare the labeled sample as described for STORM, ensuring optimal antibody concentrations to avoid high background.[9]

  • Microscope Setup:

    • Use a STED microscope equipped with an excitation laser around 580-600 nm.

    • A depletion (STED) laser in the far-red or near-infrared range (e.g., 750-800 nm) will be required. The large spectral gap between the dye's emission (735 nm) and a potential STED laser wavelength is crucial to prevent re-excitation and ensure efficient stimulated emission.

  • Image Acquisition:

    • Locate the region of interest using conventional confocal microscopy mode.

    • Switch to STED mode and adjust the STED laser power to achieve the desired resolution. Higher STED power generally leads to better resolution but also increases the risk of photobleaching.

    • Optimize acquisition parameters such as pixel size, dwell time, and averaging to obtain high-quality super-resolution images.

Data and Performance

Table 1: Photophysical Properties of this compound

PropertyValueReference
Excitation Maximum (λex)~586 nm (in ethanol)[2]
Emission Maximum (λem)~735 nm (in ethanol)[2]
Stokes Shift~149 nmCalculated
Reactive GroupTerminal Alkyne[1][2]

Table 2: Recommended Microscope Settings (Starting Points)

ParameterSTORMSTED
Excitation Laser ~561 nm or ~589 nm~589 nm
Activation Laser (for STORM) ~405 nm (if required for photoswitching)N/A
Depletion Laser (for STED) N/A~775 nm
Emission Filter 750-800 nm bandpass750-800 nm bandpass
Imaging Buffer Thiol-containing buffer (e.g., MEA)Standard mounting medium

Note: These are suggested starting points. Optimal laser lines and powers, as well as filter sets, will need to be empirically determined for your specific instrument and experimental setup.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Signal-to-Noise Ratio - Inefficient labeling- Low antibody concentration- High background staining- Optimize the click chemistry reaction- Titrate antibody concentrations- Increase the number and duration of wash steps[9]
Rapid Photobleaching - High laser power- Depleted imaging buffer (STORM)- Unsuitable mounting medium (STED)- Reduce laser power to the minimum required- Use fresh STORM imaging buffer- Use a high-quality antifade mounting medium for STED
Poor Resolution - Suboptimal STORM buffer- Insufficient STED laser power- High labeling density (STORM)- Test different oxygen scavengers or thiol concentrations- Increase STED laser power incrementally- Reduce the concentration of the labeled antibody

Conclusion

This compound represents a valuable tool for advanced fluorescence microscopy. Its unique combination of a large Stokes shift, near-infrared emission, and a versatile alkyne handle for click chemistry makes it highly suitable for demanding applications in super-resolution imaging. The protocols and guidelines presented here provide a solid foundation for researchers to incorporate this promising dye into their STORM and STED experiments, paving the way for new discoveries in cellular biology and beyond.

References

Application Notes and Protocols for Alkyne MegaStokes Dye 735 Conjugation to Antibodies and Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful conjugation of Alkyne MegaStokes Dye 735 to antibodies and peptides. The protocols leverage the highly efficient and specific copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click chemistry.

Introduction

This compound is a near-infrared (NIR) fluorescent dye with an exceptionally large Stokes shift, making it an ideal candidate for multiplexing and in vivo imaging applications where minimizing spectral overlap is crucial. Its terminal alkyne group allows for covalent attachment to azide-modified biomolecules through a stable triazole linkage. This process, known as click chemistry, is bioorthogonal, meaning it occurs efficiently under mild, aqueous conditions without interfering with native biological functional groups.

This document outlines the necessary steps for:

  • Introducing azide (B81097) functionalities into antibodies and peptides.

  • Performing the CuAAC reaction with this compound.

  • Purifying the resulting fluorescently labeled conjugates.

  • Characterizing the final product to determine the degree of labeling.

Physical and Spectral Properties of this compound

A summary of the key properties of this compound is presented in the table below. This information is essential for the characterization of the final conjugate.

PropertyValue
Molecular Formula C₂₄H₂₆N₂O₄S
Molecular Weight 438.54 g/mol
Excitation Maximum (λex) ~586 nm (in Ethanol)
Emission Maximum (λem) ~735 nm (in Ethanol)
Molar Absorbance 50,000 M⁻¹cm⁻¹
Reactive Group Terminal Alkyne

Experimental Workflows

The overall workflow for the conjugation of this compound to antibodies and peptides involves two main stages: the introduction of an azide group onto the target biomolecule, followed by the click chemistry reaction with the alkyne-containing dye.

experimental_workflow cluster_modification Biomolecule Modification cluster_conjugation Conjugation and Purification cluster_characterization Characterization Antibody_Peptide Antibody or Peptide Azide_Intro Introduction of Azide Group Antibody_Peptide->Azide_Intro Azide_Modified Azide-Modified Biomolecule Azide_Intro->Azide_Modified Click_Reaction CuAAC Click Chemistry Azide_Modified->Click_Reaction Alkyne_Dye Alkyne MegaStokes Dye 735 Alkyne_Dye->Click_Reaction Crude_Conjugate Crude Conjugate Click_Reaction->Crude_Conjugate Purification Purification (Size-Exclusion Chromatography) Crude_Conjugate->Purification Pure_Conjugate Purified Conjugate Purification->Pure_Conjugate Characterization Characterization (Spectroscopy, HPLC, MS) Pure_Conjugate->Characterization Final_Product Characterized Dye-Biomolecule Conjugate Characterization->Final_Product cuaac_mechanism Cu_II Cu(II)SO4 Cu_I Cu(I) - Active Catalyst Cu_II->Cu_I Ascorbate Sodium Ascorbate Ascorbate->Cu_I Reduction Triazole_Linkage Stable Triazole Linkage (Covalent Bond) Cu_I->Triazole_Linkage Catalysis Alkyne_Dye Alkyne-Dye Alkyne_Dye->Triazole_Linkage Azide_Biomolecule Azide-Biomolecule Azide_Biomolecule->Triazole_Linkage Labeled_Product Fluorescent Conjugate Triazole_Linkage->Labeled_Product dol_logic A280 Measure A280 Protein_Conc Calculate Protein Concentration A280->Protein_Conc Amax Measure Amax (~586 nm) Amax->Protein_Conc Dye_Conc Calculate Dye Concentration Amax->Dye_Conc DOL Calculate Degree of Labeling (DOL) Protein_Conc->DOL Dye_Conc->DOL

Application Notes and Protocols for Multi-Color Imaging with Alkyne MegaStokes Dye 735

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alkyne MegaStokes dye 735 is a far-red emitting fluorescent probe with a terminal alkyne group, designed for the specific labeling of azide-modified biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in click chemistry.[1] A distinguishing feature of the MegaStokes dye family is their exceptionally large Stokes shift—the difference between the excitation and emission maxima—which can be 120 nm or more.[1] For this compound, this large separation between its excitation at approximately 586 nm and its emission in the near-infrared range at 735 nm minimizes spectral overlap and self-quenching.[1] These properties, combined with reduced autofluorescence from biological samples in the far-red spectrum, make it an invaluable tool for high-contrast imaging, particularly in multi-color experiments and for advanced microscopy techniques like STED.[1][2][3]

Data Presentation: Properties and Compatibility

The unique spectral properties of this compound allow for flexible experimental design in multi-color imaging. Below is a summary of its key characteristics and a theoretical compatibility chart for multi-color imaging.

Table 1: Quantitative Properties of this compound

PropertyValueReference
Excitation Maximum (Ex)~586 nm (in ethanol)[1][4]
Emission Maximum (Em)~735 nm (in ethanol)[1][4]
Stokes Shift~149 nm[1]
Molar Absorptivity50,000 M⁻¹cm⁻¹[4]
Reactive GroupTerminal Alkyne[1]
Labeling ChemistryCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]

Table 2: Conceptual Multi-Color Imaging Panel with this compound

TargetLabeling StrategyFluorophoreExcitation (nm)Emission (nm)
Protein AAzide incorporation + CuAACAlkyne MegaStokes 735~586~735
Protein BTetrazine-TCO ligation (iEDDA)Tetrazine-Fluorophore (e.g., a green dye)~488~520
NucleusDNA-intercalating dyeDAPI~358~461

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Biomolecules in Fixed Cells using CuAAC

This protocol provides a general procedure for labeling azide-modified proteins, nucleic acids, or glycans in fixed cells with this compound.

Materials:

  • Azide-modified cells on coverslips

  • This compound (stock solution of 1-10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 3.7% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click Reaction Buffer:

    • 100 mM HEPES/KOH, pH 7.4[5]

  • Click Reaction Cocktail (prepare fresh):

  • Mounting medium

Procedure:

  • Cell Fixation:

    • Wash azide-labeled cells twice with PBS.

    • Fix the cells with 3.7% paraformaldehyde in PBS for 15-20 minutes at room temperature.[5]

    • Wash the fixed cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Click Labeling Reaction:

    • Prepare the Click Reaction Cocktail immediately before use. For a 200 µL final reaction volume:

      • 174 µL of Click Reaction Buffer

      • 2 µL of this compound stock (final concentration 10-100 µM)

      • 10 µL of 100 mM THPTA solution[6][7]

      • 10 µL of 20 mM CuSO₄ solution[6][7]

      • Vortex briefly to mix.

      • Add 4 µL of 300 mM sodium ascorbate solution to initiate the reaction.[6][7] Vortex again.

    • Remove the PBS from the cells and add the Click Reaction Cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.[6]

  • Washing:

    • Remove the reaction cocktail and wash the cells three times with PBS for 5 minutes each.

    • If desired, counterstain with a nuclear stain like DAPI.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the samples using a fluorescence microscope equipped with appropriate filters for this compound (Ex: ~586 nm, Em: ~735 nm).

CuAAC_Workflow cluster_prep Sample Preparation cluster_click Click Reaction cluster_imaging Imaging azide_labeling Metabolic labeling with azide-modified precursor fixation Cell Fixation (e.g., 3.7% PFA) azide_labeling->fixation permeabilization Permeabilization (e.g., 0.5% Triton X-100) fixation->permeabilization prepare_cocktail Prepare Click Reaction Cocktail: Alkyne MegaStokes 735 CuSO4 + THPTA Sodium Ascorbate permeabilization->prepare_cocktail incubation Incubate sample with cocktail (30-60 min) prepare_cocktail->incubation washing Wash 3x with PBS incubation->washing mounting Mount coverslip washing->mounting imaging Fluorescence Microscopy (Ex: ~586 nm, Em: ~735 nm) mounting->imaging

Caption: Workflow for labeling azide-modified biomolecules.

Protocol 2: Orthogonal Two-Color Imaging

This protocol outlines a strategy for dual-color imaging by combining the CuAAC reaction for this compound with an orthogonal bioorthogonal reaction, such as the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO).[1]

Principle: Two different cellular targets are labeled with distinct bioorthogonal handles (azide and TCO). Each handle is then specifically reacted with its corresponding fluorescent probe (alkyne and tetrazine, respectively) in a sequential manner.

Materials:

  • Cells metabolically labeled with both an azide-containing precursor (for Target A) and a TCO-containing precursor (for Target B).

  • Reagents from Protocol 1 for CuAAC labeling.

  • Tetrazine-conjugated fluorophore (e.g., Tetrazine-Green, Ex/Em ~488/520 nm).

  • PBS

Procedure:

  • Sample Preparation:

    • Culture cells in the presence of both the azide- and TCO-modified precursors to incorporate the bioorthogonal handles into the targets of interest.

    • Fix and permeabilize the cells as described in Protocol 1 (Steps 1 and 2).

  • First Labeling Reaction (iEDDA):

    • Dissolve the Tetrazine-Green dye in an appropriate buffer (e.g., PBS) to the desired final concentration (typically 5-20 µM).

    • Incubate the fixed and permeabilized cells with the tetrazine-dye solution for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each.

  • Second Labeling Reaction (CuAAC):

    • Proceed with the CuAAC labeling using this compound as described in Protocol 1 (Step 3).

    • Wash the cells as described in Protocol 1 (Step 4).

  • Imaging:

    • Mount the coverslips.

    • Image the sample sequentially using filter sets appropriate for both fluorophores:

      • Channel 1 (Green): Ex: ~488 nm, Em: ~520 nm for Tetrazine-Green.

      • Channel 2 (Far-Red): Ex: ~586 nm, Em: ~735 nm for Alkyne MegaStokes 735.

Orthogonal_Labeling cluster_targetA Target A cluster_targetB Target B TargetA Protein A (with Azide handle) CuAAC CuAAC Reaction TargetA->CuAAC AlkyneDye Alkyne MegaStokes 735 AlkyneDye->CuAAC Microscope Multi-Color Microscopy CuAAC->Microscope TargetB Protein B (with TCO handle) iEDDA iEDDA Reaction TargetB->iEDDA TetrazineDye Tetrazine-Green Dye TetrazineDye->iEDDA iEDDA->Microscope

Caption: Orthogonal labeling for two-color imaging.

Application Example: Visualizing Protein Co-localization

The multi-color imaging protocol can be applied to study the co-localization and interaction of different biomolecules.[1] For instance, by labeling two potentially interacting proteins with different bioorthogonal handles, their spatial relationship within the cell can be investigated.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Protein (Azide-labeled) Kinase Kinase A (TCO-labeled) Receptor->Kinase activates Effector Downstream Effector Kinase->Effector phosphorylates Alkyne735 Alkyne MegaStokes 735 Alkyne735->Receptor CuAAC TetrazineGreen Tetrazine-Green TetrazineGreen->Kinase iEDDA

Caption: Visualizing protein interactions in a pathway.

References

Troubleshooting & Optimization

How to reduce background fluorescence with Alkyne MegaStokes dye 735

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alkyne MegaStokes® Dye 735. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and reduce background fluorescence for enhanced signal-to-noise ratios.

Frequently Asked Questions (FAQs)

Q1: What are the key features of Alkyne MegaStokes® Dye 735 that help reduce background fluorescence?

Alkyne MegaStokes® Dye 735 is specifically designed to minimize background fluorescence through two primary mechanisms:

  • Large Stokes Shift: MegaStokes® dyes are characterized by an exceptionally large difference between their maximum excitation and emission wavelengths.[1] For Alkyne MegaStokes® Dye 735, the excitation maximum is approximately 586 nm and the emission maximum is around 735 nm.[1] This large separation helps to minimize "crosstalk" between the excitation light source and the emitted fluorescence, a common source of background noise.

  • Near-Infrared (NIR) Emission: The dye emits light in the near-infrared spectrum (700-900 nm).[1] Biological tissues and cells naturally fluoresce (autofluorescence) when excited with visible light. This autofluorescence is significantly lower in the NIR range, leading to a clearer signal from the dye.[1]

Q2: What is the primary application of Alkyne MegaStokes® Dye 735?

The primary application is the fluorescent labeling of azide-modified biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[1] This method is highly specific and efficient for creating stable covalent bonds between the alkyne-containing dye and an azide-tagged molecule of interest.

Q3: Can Alkyne MegaStokes® Dye 735 be used in live-cell imaging?

Yes, studies on Chinese hamster ovary (CHO) cells have shown that the dye is not toxic up to a concentration of 50 μM. However, it's important to note that the copper catalyst used in the standard CuAAC reaction can be cytotoxic. For live-cell imaging, it is crucial to use a copper-free click chemistry approach, such as strain-promoted azide-alkyne cycloaddition (SPAAC), or to carefully optimize the copper concentration and incubation time to minimize toxicity.

Troubleshooting Guide: High Background Fluorescence

High background fluorescence can obscure your specific signal and lead to inaccurate results. The following guide addresses common causes and provides solutions to reduce background when using Alkyne MegaStokes® Dye 735.

Issue 1: Diffuse, Non-specific Background Signal

This is often caused by unbound dye, non-specific binding of the dye to cellular components, or inherent autofluorescence of the sample.

Potential Cause Troubleshooting Step Expected Outcome
Excess Dye Concentration Titrate the Alkyne MegaStokes® Dye 735 concentration. Start with the recommended concentration and test a range of lower concentrations.Reduced background with minimal impact on specific signal intensity.
Insufficient Washing Increase the number and duration of washing steps after the click chemistry reaction and antibody incubations. Use a mild detergent like 0.1% Tween-20 in the wash buffer.Removal of unbound dye, leading to a cleaner background.
Non-Specific Binding Include a blocking step before introducing the dye or labeled antibody. Common blocking agents include Bovine Serum Albumin (BSA) or serum from the same species as the secondary antibody.Reduced non-specific binding of the dye or antibody to cellular surfaces.
Sample Autofluorescence If using aldehyde-based fixatives (e.g., paraformaldehyde), quench the reaction with 100 mM glycine (B1666218) or ammonium (B1175870) chloride. Consider using an autofluorescence quenching agent.Minimized background fluorescence originating from the sample itself.
Issue 2: Bright, Fluorescent Puncta or Aggregates

This is often indicative of precipitated dye.

Potential Cause Troubleshooting Step Expected Outcome
Dye Precipitation Before use, centrifuge the Alkyne MegaStokes® Dye 735 stock solution at high speed (>10,000 x g) for 5-10 minutes and use the supernatant.Removal of dye aggregates, resulting in a more uniform staining pattern.
Incomplete Dissolution Ensure the dye is fully dissolved in a compatible solvent (e.g., DMSO) before adding it to the aqueous reaction buffer. Vortex or pipette vigorously during mixing.Homogenous distribution of the dye in the reaction cocktail, preventing the formation of fluorescent puncta.
Issue 3: High Background in Negative Controls

This suggests a problem with the click chemistry reaction components or off-target reactivity.

Potential Cause Troubleshooting Step Expected Outcome
Copper-Mediated Fluorescence Use a copper-chelating ligand (e.g., THPTA, BTTAA) in a 5-10 fold excess over the copper sulfate (B86663). Perform a final wash with a copper chelator like EDTA.Quenching of non-specific fluorescence caused by the copper catalyst.
Reaction with Thiols In protein samples, endogenous thiols can sometimes react with alkynes. Increase the concentration of the reducing agent TCEP (up to 3 mM) to minimize this.A decrease in off-target labeling and a cleaner signal.
Impure Reagents Use freshly prepared solutions of sodium ascorbate (B8700270). Ensure the purity of your azide (B81097) and alkyne probes.Reduced background caused by fluorescent impurities in the reagents.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Fixed Cells

This protocol provides a general workflow for labeling azide-modified biomolecules in fixed cells with Alkyne MegaStokes® Dye 735.

  • Cell Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS.

    • Permeabilize cells with 0.5% Triton™ X-100 in PBS for 10 minutes at room temperature.

    • Wash cells three times with PBS.

  • Click Reaction Cocktail Preparation (Prepare Fresh):

    • For a 1 mL reaction volume:

      • 880 µL of PBS

      • 10 µL of Alkyne MegaStokes® Dye 735 stock solution (e.g., 1 mM in DMSO for a final concentration of 10 µM)

      • 20 µL of Sodium Ascorbate stock solution (100 mM in water, final concentration 2 mM)

      • 10 µL of Copper(II) Sulfate (CuSO₄) stock solution (100 mM in water, final concentration 1 mM)

      • 80 µL of TBTA or THPTA ligand stock solution (12.5 mM in DMSO, final concentration 1 mM)

    • Important: Add the components in the order listed. Premixing the copper sulfate and sodium ascorbate can reduce the catalyst efficiency.

  • Click Reaction Incubation:

    • Remove the wash buffer from the cells and add the click reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the reaction cocktail and wash the cells three to five times with PBS containing 0.1% Tween-20.

  • (Optional) Antibody Staining and Mounting:

    • Proceed with standard immunofluorescence protocols for antibody staining if required.

    • Mount the coverslip with an appropriate mounting medium.

  • Imaging:

    • Image the sample using a fluorescence microscope with appropriate filters for the far-red spectrum (Excitation: ~586 nm, Emission: ~735 nm).

Visualizations

Experimental Workflow for CuAAC Labeling

CuAAC_Workflow cluster_prep Sample Preparation cluster_reaction Click Reaction cluster_post Post-Reaction Processing Fixation Cell Fixation (e.g., 4% PFA) Permeabilization Permeabilization (e.g., 0.5% Triton X-100) Fixation->Permeabilization Prepare_Cocktail Prepare Fresh Click Reaction Cocktail Permeabilization->Prepare_Cocktail Incubation Incubate Sample with Cocktail (30-60 min) Prepare_Cocktail->Incubation Washing Extensive Washing (3-5 times) Incubation->Washing Staining (Optional) Antibody Staining Washing->Staining Mounting Mount Sample Staining->Mounting Imaging Fluorescence Imaging (Ex: ~586 nm, Em: ~735 nm) Mounting->Imaging

Caption: Workflow for labeling azide-modified biomolecules using CuAAC.

Troubleshooting Logic for High Background Fluorescence

Troubleshooting_Logic cluster_diffuse Diffuse Background cluster_puncta Fluorescent Puncta cluster_neg_control High Background in Negative Control Start High Background Fluorescence Observed Optimize_Dye Optimize Dye Concentration Start->Optimize_Dye Centrifuge_Dye Centrifuge Dye Stock Solution Start->Centrifuge_Dye Use_Ligand Use Copper Chelating Ligand Start->Use_Ligand Increase_Washes Increase Washing Steps Optimize_Dye->Increase_Washes Add_Blocking Add Blocking Step Increase_Washes->Add_Blocking Ensure_Solubility Ensure Complete Dye Solubilization Centrifuge_Dye->Ensure_Solubility Fresh_Reagents Use Fresh Reagents Use_Ligand->Fresh_Reagents

Caption: Decision tree for troubleshooting high background fluorescence.

References

Troubleshooting low labeling efficiency in CuAAC reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their CuAAC reactions for high-yield bioconjugation and chemical labeling.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to specific issues encountered during CuAAC experiments.

Q1: What are the most common reasons for low or no product yield in my CuAAC reaction?

Low labeling efficiency in CuAAC reactions can be attributed to several factors. The most common culprits include:

  • Copper Catalyst Inactivation: The active catalyst in the reaction is Copper(I) (Cu(I)). It is highly susceptible to oxidation to the inactive Copper(II) (Cu(II)) state, especially in the presence of oxygen.[1][2]

  • Suboptimal Reagent Concentrations: Incorrect concentrations of the azide (B81097), alkyne, copper source, reducing agent, or ligand can significantly hinder the reaction rate and final yield.[3]

  • Presence of Inhibitors in the Reaction Buffer: Certain buffer components can interfere with the catalyst. For example, Tris-based buffers can chelate copper, and high concentrations of chloride (>100 mM) can be problematic.[1][2] It is also important to avoid chelating agents like EDTA in the reaction mixture.[3]

  • Poor Quality or Degradation of Reagents: The stability of reagents, particularly azide-containing compounds, can be a concern.[3] The reducing agent, sodium ascorbate (B8700270), is also prone to oxidation and should be prepared fresh.[1]

  • Issues with the Biological Substrate: For bioconjugation, the alkyne or azide handle on the biomolecule may be sterically hindered or inaccessible.[2][3] Additionally, some biomolecules can chelate the copper catalyst, rendering it inactive.[4]

  • Insufficient Degassing: Dissolved oxygen in the reaction mixture can lead to the oxidation of the Cu(I) catalyst and promote side reactions like alkyne homocoupling (Glaser coupling).[1][5]

Q2: My reaction mixture turned a blue/green color. What does this indicate and how can I fix it?

A blue or green color in the reaction mixture is a visual indicator of the presence of Cu(II) ions, which means your active Cu(I) catalyst has been oxidized.[4] This oxidation is a primary cause of low reaction efficiency.

Troubleshooting Steps:

  • Ensure a Fresh Reducing Agent: Always use a freshly prepared solution of sodium ascorbate. This reducing agent is crucial for converting Cu(II) to the active Cu(I) state and maintaining it throughout the reaction.[1][5]

  • Increase Reducing Agent Concentration: If the problem persists, consider adding a second aliquot of fresh sodium ascorbate during the reaction.[3]

  • Properly Degas Your Solutions: Thoroughly degas all buffers and reagent solutions to remove dissolved oxygen, which is a key culprit in Cu(I) oxidation.[1][6]

  • Use a Stabilizing Ligand: Employ a copper-chelating ligand to protect the Cu(I) from oxidation and improve its stability.[4][7]

Q3: I suspect my copper catalyst is inactive. How can I test its activity?

To confirm that your catalyst system is active, you can perform a small-scale model reaction using a simple, readily available alkyne and a fluorogenic azide. A successful reaction will result in a significant increase in fluorescence.

Experimental Protocol: Catalyst Activity Test

  • In a microcentrifuge tube, combine the following:

    • A simple alkyne (e.g., propargyl alcohol) to a final concentration of 100 µM.

    • A fluorogenic azide to a final concentration of 10 µM.

    • Your buffer of choice.

  • Add a premixed solution of your copper source (e.g., 20 mM CuSO₄) and ligand (e.g., 50 mM THPTA) to achieve the desired final concentrations (e.g., 100 µM CuSO₄ and 500 µM THPTA).[3]

  • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.[3]

  • Incubate at room temperature for 30-60 minutes.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths for the fluorogenic azide.

  • Compare the fluorescence to a negative control reaction that contains all components except the copper source. A significant increase in fluorescence indicates an active catalyst system.

Q4: Which copper-chelating ligand should I choose for my application?

The choice of ligand is critical for stabilizing the Cu(I) catalyst, accelerating the reaction, and, in the case of bioconjugation, protecting sensitive biomolecules from copper-mediated damage.[4][5] Different ligands have varying properties that make them suitable for different applications.[8]

LigandKey Properties & ApplicationsWater SolubilityOrganic SolubilityBiocompatibility
THPTA Good for aqueous synthesis and in vitro applications. Moderately accelerates the reaction.HighLowModerate
BTTAA Excellent for in vivo and in vitro applications due to very high biocompatibility and very low cytotoxicity. Provides very high reaction kinetics.ModerateModerateVery High
BTTES Similar to BTTAA, excellent for in vivo and in vitro use with high biocompatibility.HighLowVery High
TBTA Primarily used for organic synthesis due to its high organic solubility and low biocompatibility. Not suitable for in vivo or in vitro applications.LowVery HighLow

This table summarizes data from Vector Laboratories and BroadPharm.[7][8]

Q5: My protein/biomolecule is degrading during the reaction. What can I do to prevent this?

Copper ions and the reactive oxygen species (ROS) that can be generated in the presence of copper and a reducing agent can cause damage to sensitive biomolecules like proteins and DNA.[4][5]

Mitigation Strategies:

  • Use a Biocompatible Ligand: Ligands such as THPTA, BTTAA, or BTTES are essential to chelate the copper ion, thereby protecting the biomolecule from copper-mediated damage.[5][8]

  • Add a ROS Scavenger: Including aminoguanidine (B1677879) in the reaction mixture can help to prevent oxidative damage.[5]

  • Optimize Reaction Time: Minimize the incubation time by optimizing other reaction parameters to achieve a sufficient yield more quickly.[5]

  • Work under Anaerobic Conditions: For highly sensitive proteins, performing the reaction and subsequent purification steps under oxygen-free conditions can significantly reduce oxidative degradation.[9]

Experimental Protocols

General Protocol for CuAAC Bioconjugation

This protocol provides a starting point and may require optimization for specific biomolecules and labels.

  • Prepare Stock Solutions:

    • Azide- or Alkyne-modified Biomolecule: Dissolve in a suitable, degassed buffer (e.g., PBS or HEPES, pH 7.0-7.5) to a desired stock concentration (e.g., 1-10 mg/mL).[1][10]

    • Alkyne or Azide Labeling Reagent: Dissolve in a compatible solvent like DMSO to a stock concentration of 10-100 mM.[5]

    • Copper(II) Sulfate (CuSO₄): 20 mM in water.[5]

    • Ligand (e.g., THPTA): 50 mM in water.[5]

    • Sodium Ascorbate: 100 mM in water. Must be prepared fresh immediately before use. [5]

  • Reaction Setup (for a 100 µL final volume):

    • To a microcentrifuge tube, add the azide- or alkyne-modified biomolecule to a final concentration of 10-100 µM.[11]

    • Add the alkyne or azide labeling reagent to a final concentration that is a 2- to 10-fold molar excess over the biomolecule.[1]

    • In a separate tube, premix the CuSO₄ and ligand solutions. A 5:1 ligand to copper ratio is often recommended.[1] For a final copper concentration of 100 µM, you would use a final ligand concentration of 500 µM. Add this premixed solution to the reaction tube.

    • Add buffer to bring the reaction to its penultimate volume.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[3]

  • Incubation:

    • Gently mix the reaction by inverting the tube.

    • Incubate at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight.[11]

  • Purification:

    • Remove unreacted small molecules and the copper catalyst using methods appropriate for your biomolecule, such as size-exclusion chromatography, dialysis, or affinity chromatography.[4][5] For small molecule products, purification can be achieved through extraction and column chromatography.[4]

Quantitative Data Summary

Recommended Concentration Ranges for CuAAC Reaction Components

ComponentTypical Concentration RangeNotes
Biomolecule (Alkyne/Azide) 10 - 100 µMHigher concentrations can increase reaction rate.[2][11]
Labeling Reagent (Azide/Alkyne) 2-10 fold molar excess over biomoleculeHigher excess can drive the reaction to completion.[1]
Copper(II) Sulfate (CuSO₄) 50 - 100 µMHigher concentrations do not always lead to higher rates.[12]
Ligand (e.g., THPTA) 5:1 molar ratio to CopperThis ratio is often recommended to protect the Cu(I) state.[1]
Sodium Ascorbate 1 - 5 mMShould always be in excess and prepared fresh.[3]

Visual Troubleshooting and Workflow Diagrams

CuAAC_Troubleshooting_Workflow start Low or No Product Yield check_catalyst Check Catalyst System start->check_catalyst check_reagents Check Reagents & Concentrations start->check_reagents check_buffer Check Buffer & Additives start->check_buffer check_biomolecule Check Biomolecule Integrity & Accessibility start->check_biomolecule catalyst_issue Catalyst Inactivation (Oxidation) check_catalyst->catalyst_issue Visual Cue: Blue/Green Color reagent_issue Degraded/Incorrect Concentration check_reagents->reagent_issue buffer_issue Presence of Inhibitors (Tris, EDTA) check_buffer->buffer_issue biomolecule_issue Steric Hindrance / Degradation check_biomolecule->biomolecule_issue solution_catalyst Use Fresh Reducing Agent Degas Solutions Use Ligand catalyst_issue->solution_catalyst solution_reagents Use Fresh/High-Quality Reagents Optimize Concentrations reagent_issue->solution_reagents solution_buffer Use PBS or HEPES Buffer Remove Interfering Substances buffer_issue->solution_buffer solution_biomolecule Use Denaturing Conditions Add Protective Agents (e.g., Aminoguanidine) biomolecule_issue->solution_biomolecule success High Labeling Efficiency solution_catalyst->success solution_reagents->success solution_buffer->success solution_biomolecule->success

Caption: A troubleshooting workflow for low labeling efficiency in CuAAC reactions.

CuAAC_Catalytic_Cycle cluster_cycle Catalytic Cycle CuII Cu(II) Source (e.g., CuSO₄) CuI Active Cu(I) Catalyst CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuII Cu_Alkyne Copper-Acetylide Intermediate CuI->Cu_Alkyne + Alkyne Alkyne Terminal Alkyne Cycloaddition Cycloaddition Cu_Alkyne->Cycloaddition + Azide Azide Azide Product 1,4-disubstituted 1,2,3-Triazole Cycloaddition->Product Product->CuI Regenerates Catalyst

Caption: Simplified catalytic cycle of the CuAAC reaction.

References

Preventing non-specific binding of Alkyne MegaStokes dye 735

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the non-specific binding of Alkyne MegaStokes Dye 735.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a fluorescent dye with a terminal alkyne group, designed for bioorthogonal chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[1] Its key feature is a large Stokes shift, with an excitation maximum at approximately 586 nm and an emission maximum at 735 nm in ethanol, placing its emission in the near-infrared (NIR) range.[1][2] This large separation between excitation and emission helps to reduce background fluorescence.[1] The primary application is the fluorescent labeling of azide-modified biomolecules.[1]

Q2: What causes non-specific binding of this compound?

Non-specific binding of fluorescent dyes like this compound can arise from several factors:

  • Hydrophobic Interactions: The dye molecule may have hydrophobic regions that can interact non-specifically with proteins and other cellular components.[3][4]

  • Electrostatic Interactions: Charged portions of the dye can bind to oppositely charged molecules within the cell or on a substrate.[4][5]

  • Excess Dye Concentration: Using a higher concentration of the dye than necessary increases the likelihood of non-specific binding.[6][7]

  • Insufficient Washing: Inadequate washing steps after the labeling reaction can leave unbound dye in the sample, contributing to background fluorescence.[6][7]

  • Copper Catalyst-Mediated Side Reactions: In CuAAC reactions, the copper (I) catalyst can sometimes mediate non-specific interactions between the alkyne-containing dye and proteins that do not have an azide (B81097) group.[6][8]

Troubleshooting Guides

Problem 1: High, diffuse background fluorescence across the entire sample.

This often indicates the presence of unbound fluorophore or widespread non-specific binding.

Potential Cause Troubleshooting Strategy Expected Outcome
Insufficient WashingIncrease the number of washes (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10-15 minutes).[6] Incorporate a mild detergent, such as 0.1% Tween-20 or Triton X-100, in the wash buffer to help remove non-specifically bound dye.[6]Reduced background fluorescence and improved signal-to-noise ratio.
Dye Concentration Too HighPerform a titration experiment to determine the lowest effective concentration of this compound that provides a strong specific signal without high background.[6][7] Start with the recommended concentration and test 2-fold and 5-fold lower concentrations.[6]Optimal signal with minimal background.
Inadequate BlockingImplement a blocking step before the click chemistry reaction. Use a suitable blocking agent to saturate non-specific binding sites.[6][9]Prevention of non-specific binding of the dye to cellular components.
Problem 2: Bright, fluorescent puncta or aggregates in the sample.

This issue often points to precipitation of the this compound probe.

Potential Cause Troubleshooting Strategy Expected Outcome
Dye AggregationCentrifuge the this compound stock solution at high speed (>10,000 x g) for 5-10 minutes to pellet any aggregates before preparing the reaction cocktail.[6] Carefully use the supernatant for your experiment.[6]Elimination of fluorescent puncta and a more uniform signal.
Solvent IncompatibilityEnsure the dye is fully dissolved in a suitable solvent like DMSO before adding it to the aqueous reaction buffer.[8]A clear, homogenous reaction mixture.
Problem 3: High background in negative controls (e.g., cells not treated with the azide-modified biomolecule).

This suggests that the dye is binding non-specifically to cellular components or that the click chemistry reaction itself is causing background.

Potential Cause Troubleshooting Strategy Expected Outcome
Non-specific Dye BindingDecrease the concentration of the this compound.[8] Increase the number and duration of washing steps.[8] Add a blocking agent like BSA to your buffers.[8]Reduced background fluorescence in negative controls.
Copper-Mediated FluorescenceEnsure the use of a copper-chelating ligand (e.g., THPTA, BTTAA) in a 5- to 10-fold excess over the copper sulfate (B86663).[8] Optimize the stoichiometry of copper, ligand, and reducing agent.[6]Quenching of non-specific fluorescence caused by the copper catalyst.
Thiol-Alkyne Side ReactionsIf working with protein samples, consider increasing the concentration of the reducing agent TCEP to up to 3 mM to minimize thiol-alkyne side reactions.[8] Alternatively, pre-treat samples with a thiol-blocking agent like N-ethylmaleimide (NEM).[8][10]A decrease in off-target labeling and a cleaner signal.

Quantitative Data Summary

Table 1: Recommended Concentration Ranges for CuAAC Reaction Components

ComponentConcentration RangeNotes
Alkyne-Protein1 - 50 µMLower concentrations may require longer reaction times or a higher excess of other reagents.[10]
Azide Probe10 µM - 1 mMUse at least a 2-fold excess over the alkyne.[10]
CuSO₄50 µM - 1 mM[10]
Ligand (e.g., THPTA)250 µM - 5 mMMaintain a ligand-to-copper ratio of at least 5:1.[10]
Sodium Ascorbate1 mM - 5 mM[10]

Table 2: Common Blocking Agents for Reducing Non-Specific Binding

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA)2-5%Readily available, effective for many applications.[11]Can contain contaminating IgG which may cause background with certain antibodies.[12] May fluoresce, so not ideal for all fluorescence applications.[13]
Non-fat Dry Milk2.5-5%Inexpensive and readily available.[11]Contains phosphoproteins, so not recommended for use with phospho-specific antibodies.[11] Contains biotin (B1667282), making it incompatible with avidin-biotin detection systems.[13]
Casein0.1-5%Purified protein from milk, can provide lower background than milk or BSA.[13][14] Recommended for applications using biotin-avidin complexes.[14]As a single protein, it may be less versatile than milk.[13]
Normal Serum5-10%Can be very effective at reducing background from non-specific antibody binding.[11][12]More expensive than milk or BSA.[11] Contains immunoglobulins that can cross-react with primary or secondary antibodies.[13]
Fish Gelatin0.1-5%Does not contain serum proteins that can cross-react with mammalian antibodies.[11] Remains liquid at cold temperatures.[11]Contains endogenous biotin, making it incompatible with biotin detection systems.[11]
Polyvinylpyrrolidone (PVP)0.5-2%A non-protein alternative, useful for detecting small proteins that might be masked by larger blocking molecules.[11]

Experimental Protocols

Protocol 1: General Staining Protocol with this compound using CuAAC

This protocol provides a general workflow for labeling azide-modified biomolecules in fixed cells.

  • Cell Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash cells three times for 5 minutes each with PBS.

    • (Optional) To reduce aldehyde-induced autofluorescence, incubate with 100 mM glycine (B1666218) in PBS for 15 minutes, followed by washing.[6]

    • Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 15-20 minutes at room temperature. The concentration of Triton X-100 may need to be optimized based on the target's cellular location.[6]

    • Wash cells twice with PBS.

  • Blocking:

    • Incubate cells with a blocking buffer (e.g., 3% BSA in PBS) for 30-60 minutes at room temperature to reduce non-specific dye binding.[15]

  • Click Reaction:

    • Prepare the click reaction cocktail fresh. The final concentrations of the components should be optimized for your specific experiment (see Table 1). A typical cocktail includes:

      • Azide-modified sample in PBS

      • This compound

      • Copper (II) sulfate (CuSO₄)

      • Copper-chelating ligand (e.g., THPTA)

      • Reducing agent (e.g., sodium ascorbate)

    • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the click reaction cocktail.

    • Wash the cells three to five times for 5-10 minutes each with PBS containing 0.1% Tween-20 to remove unbound dye.[6]

    • Perform a final wash with PBS.

  • Imaging:

    • Mount the coverslip with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filter sets for this compound (Excitation/Emission: ~586/735 nm).[2]

Protocol 2: Protein Precipitation to Remove Excess Reagents

This protocol is useful for removing unreacted dye and click chemistry components from protein samples before downstream analysis like SDS-PAGE.

  • Precipitation:

    • Add four volumes of ice-cold acetone (B3395972) to the reaction mixture.[8]

    • Incubate at -20°C for at least 1 hour to precipitate the proteins.[8]

  • Pelleting:

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the proteins.[8]

  • Washing:

    • Carefully remove the supernatant containing excess reagents.[8]

    • Wash the protein pellet with ice-cold methanol.[8]

  • Resuspension:

    • Resuspend the protein pellet in a suitable buffer for your downstream application (e.g., SDS-PAGE sample buffer).[8]

Visualizations

G cluster_workflow Troubleshooting Workflow for High Background Start High Background Observed Q1 Is the background diffuse or punctate? Start->Q1 Diffuse Diffuse Background Q1->Diffuse Diffuse Punctate Punctate Background Q1->Punctate Punctate Wash Increase Washes & Add Detergent Diffuse->Wash Concentration Titrate Dye Concentration Diffuse->Concentration Block Implement/Optimize Blocking Step Diffuse->Block Centrifuge Centrifuge Dye Stock Punctate->Centrifuge Check_Controls Check Negative Controls Wash->Check_Controls Concentration->Check_Controls Block->Check_Controls Centrifuge->Check_Controls High_Control_BG High Background in Controls Check_Controls->High_Control_BG Yes End Reduced Background Check_Controls->End No Optimize_CuAAC Optimize CuAAC (Ligand:Cu Ratio) High_Control_BG->Optimize_CuAAC Thiol_Block Block Thiols (NEM) High_Control_BG->Thiol_Block Optimize_CuAAC->End Thiol_Block->End

Caption: Troubleshooting workflow for high background fluorescence.

G cluster_pathway Mechanism of Non-Specific Binding and Prevention Dye Alkyne MegaStokes Dye 735 Hydrophobic Hydrophobic Interactions Dye->Hydrophobic Electrostatic Electrostatic Interactions Dye->Electrostatic Cell_Component Cellular Components (Proteins, Lipids) Hydrophobic->Cell_Component Electrostatic->Cell_Component NSB Non-Specific Binding Cell_Component->NSB Blocking_Agent Blocking Agent (e.g., BSA) Blocking_Agent->Cell_Component Blocks Sites Detergent Detergent (e.g., Tween-20) Detergent->Hydrophobic Disrupts

Caption: Factors contributing to non-specific binding and mitigation strategies.

References

Alkyne MegaStokes dye 735 photobleaching and mitigation strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate photobleaching when using Alkyne MegaStokes dye 735.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a fluorescent probe with its emission in the near-infrared (NIR) range (emission maximum ~735 nm)[1]. Its "MegaStokes" property indicates a large separation between its excitation and emission wavelengths, which is advantageous for minimizing spectral interference in multicolor imaging experiments[1]. The alkyne group allows for its covalent attachment to azide-modified biomolecules via "click chemistry," making it a versatile tool for labeling and tracking in biological systems[1]. Its NIR emission is beneficial for deeper tissue penetration and reduced autofluorescence from biological samples[1].

Q2: What is photobleaching and why is it a concern for NIR dyes?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of its ability to fluoresce[2]. While NIR dyes are used to minimize background noise, they are not immune to photobleaching[3]. The process often involves the fluorophore entering a long-lived, highly reactive triplet state after excitation. In this state, it can react with molecular oxygen to form reactive oxygen species (ROS), which then attack and destroy the dye molecule, rendering it non-fluorescent[4]. This process limits the duration of imaging experiments and can compromise quantitative analysis.

Q3: What factors influence the rate of photobleaching?

The rate of photobleaching is influenced by several key factors:

  • Excitation Light Intensity: Higher intensity light (i.e., higher laser power) leads to a faster rate of photobleaching[2][4]. The relationship is often non-linear[2].

  • Exposure Duration: The longer the sample is exposed to excitation light, the more photobleaching will occur[4].

  • Oxygen Concentration: The presence of molecular oxygen is a primary mediator of photobleaching for many dyes, including cyanine-based structures[4][5].

  • Chemical Environment: The pH, viscosity, and presence of oxidizing or reducing agents in the mounting or imaging medium can significantly impact dye stability[6].

  • Fluorophore Concentration: In some cases, high local concentrations can lead to self-quenching or aggregation, which can affect photostability[7].

Q4: Are there general strategies to prevent photobleaching?

Yes, a multi-faceted approach is the most effective way to minimize photobleaching:

  • Optimize Imaging Parameters: Use the lowest possible excitation intensity and the shortest exposure time that still provides an adequate signal-to-noise ratio[4].

  • Use Sensitive Detectors: Employing high-sensitivity cameras or detectors allows for the use of lower excitation power[4].

  • Incorporate Antifade Reagents: Add chemical cocktails to the imaging or mounting medium that scavenge reactive oxygen species or quench the reactive triplet state of the dye[8][9].

  • Control the Chemical Environment: Ensure the buffer system is optimized. For some NIR dyes, adjusting the pH of the antifade buffer to be slightly alkaline (~8.5) has been shown to improve stability[6].

Quantitative Data

FluorophoreMounting MediumPhotobleaching Half-Life (seconds)
Fluorescein 90% Glycerol (B35011) in PBS9[10]
Vectashield Antifade96[10]
Tetramethylrhodamine 90% Glycerol in PBS7[10]
Vectashield Antifade330[10]
Coumarin 90% Glycerol in PBS25[10]
Vectashield Antifade106[10]

Data is for illustrative purposes. The photostability of Alkyne MegaStokes 735 should be determined empirically under specific experimental conditions.

Troubleshooting Guide

Problem: My fluorescence signal from Alkyne MegaStokes 735 fades very quickly during imaging.

This is a classic sign of rapid photobleaching. Follow these steps to diagnose and mitigate the issue.

Step 1: Optimize Image Acquisition Settings

The first and most crucial step is to minimize the amount of light hitting your sample.

  • Reduce Excitation Power: Lower the laser power or illumination intensity to the minimum level required for a clear signal.

  • Decrease Exposure Time: Use the shortest possible camera exposure time.

  • Increase Detector Gain: Compensate for lower excitation power by increasing the detector gain or camera sensitivity[4].

  • Use Frame Averaging/Accumulation: If the signal is weak, acquire multiple short-exposure frames and average them to improve the signal-to-noise ratio, rather than using one long exposure.

Step 2: Choose and Implement an Antifade Reagent

If optimizing settings is insufficient, the chemical environment of the dye must be addressed.

  • What to Use: Antifade reagents are critical for protecting fluorophores. They work by scavenging reactive oxygen species that cause photobleaching[9]. Common components include n-propyl gallate (NPG), 1,4-diazabicyclo[2.2.2]octane (DABCO), and Trolox[8][9][11]. Commercial antifade mounting media like ProLong™ Glass or Vectashield® are often highly effective[4][10].

  • What to Avoid: Be cautious with certain antifade agents. For instance, p-Phenylenediamine (PPD) has been reported to react with and quench the fluorescence of some cyanine (B1664457) dyes, which may be structurally related to Alkyne MegaStokes 735[4][9].

  • Check the pH: For some NIR dyes, the pH of the mounting medium can be critical. One study found that adjusting an NPG-based antifade buffer to pH ~8.5 significantly reduced photobleaching for the NIR dye Quasar-670[6].

Common Antifade Reagents
ReagentMechanism / Key FeatureConsiderations
n-Propyl gallate (NPG) ROS scavenger, often used for live cells[9].Can have anti-apoptotic properties[9]. May require heating to dissolve[9].
DABCO ROS scavenger, less toxic than PPD[9].Less effective than PPD[9]. May have biological effects (e.g., shielding against apoptosis)[9].
Trolox Vitamin E derivative, potent antioxidant. Works via triplet quenching and radical scavenging[8].Well-suited for live-cell imaging[8].
Glucose Oxidase/Catalase Enzymatic system that removes dissolved oxygen from the medium.Highly effective but requires specific buffer conditions and has a limited active lifetime.
Step 3: Consider Other Environmental Factors
  • Steric Protection: The performance of NIR dyes can be limited by aggregation in aqueous environments. While not a direct user-controlled mitigation strategy, it's important to be aware that steric protection—surrounding the fluorophore with bulky groups—is a dye design strategy used to decrease photobleaching and improve performance[3][12]. Ensure the dye is fully solubilized as per the manufacturer's protocol.

Visual Guides and Workflows

Photobleaching Mechanism

Jablonski S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation (Absorption of Photon) S1->S0 Fluorescence T1 Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached (Non-fluorescent) T1->Bleached Reaction with O₂ (Irreversible)

Caption: Simplified Jablonski diagram of the photobleaching process.

Experimental Workflow for Minimizing Photobleaching

Workflow cluster_prep Sample Preparation cluster_imaging Microscopy & Image Acquisition cluster_analysis Data Analysis P1 Label Sample with Alkyne MegaStokes 735 P2 Mount Sample in Antifade Medium P1->P2 I1 Find Region of Interest (Use low light / brightfield) P2->I1 Place on Microscope I2 Set Acquisition Parameters (Lowest power, shortest exposure) I1->I2 I3 Acquire Image / Time-lapse I2->I3 A1 Analyze Data I3->A1

Caption: Experimental workflow highlighting key steps for photobleaching mitigation.

Troubleshooting Flowchart

Troubleshooting Start Signal Fades Too Quickly Q1 Have you minimized excitation power and exposure time? Start->Q1 Action1 Reduce laser/lamp power. Decrease camera exposure time. Increase detector gain. Q1->Action1 No Q2 Are you using an antifade reagent? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q1 Action2 Prepare or purchase an antifade mounting medium. (e.g., NPG, Trolox, or commercial) Q2->Action2 No Q3 Is the antifade reagent compatible and fresh? Q2->Q3 Yes A2_Yes Yes A2_No No Action2->Q2 Action3 Try a different antifade agent. Avoid PPD with cyanine-like dyes. Prepare fresh solution. Q3->Action3 No End Problem Mitigated Q3->End Yes A3_Yes Yes A3_No No Action3->Q3

Caption: A step-by-step flowchart for troubleshooting rapid photobleaching.

Experimental Protocols

Protocol 1: General Assessment of Photostability

This protocol allows you to quantify the photobleaching rate of Alkyne MegaStokes 735 in your specific experimental setup.

Objective: To determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%) of the dye under continuous illumination.

Materials:

  • Your prepared sample labeled with Alkyne MegaStokes 735.

  • Fluorescence microscope with a suitable filter set for the dye (Excitation ~586 nm, Emission ~735 nm) and a digital camera.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Prepare your sample as you would for a standard imaging experiment. Mount it in the medium you intend to test (with or without antifade).

  • Locate Target: Place the slide on the microscope. Using low illumination power, locate a representative field of view.

  • Set Acquisition Parameters: Adjust the microscope settings (objective, laser power, exposure time, gain) to the exact values you plan to use for your actual experiment. The initial signal should be bright but not saturated.

  • Acquire Time-lapse Series: Start a time-lapse acquisition. Continuously illuminate the sample and capture images at regular intervals (e.g., every 5-10 seconds). Continue until the fluorescence intensity has decreased to less than 20% of its initial value.

  • Data Analysis: a. Open the image series in software like Fiji. b. Select a region of interest (ROI) that contains your fluorescent signal. Select another ROI in a background area with no signal. c. For each time point (frame), measure the mean fluorescence intensity within the signal ROI and the background ROI. d. Subtract the mean background intensity from the mean signal intensity for each time point to correct for background noise. e. Normalize the corrected intensity values by dividing each value by the intensity of the first time point (t=0). f. Plot the normalized intensity versus time. g. The time at which the normalized intensity reaches 0.5 is the photobleaching half-life.

Protocol 2: Preparation and Use of NPG Antifade Mounting Medium

This is a recipe for a common, lab-prepared antifade solution[11].

Materials:

  • n-Propyl gallate (NPG) (e.g., from Sigma-Aldrich)

  • Glycerol

  • Phosphate-buffered saline (PBS), 10x stock solution

  • Distilled water

  • pH meter and calibration standards

  • Stir plate and stir bar

  • 50 mL conical tube

Procedure:

  • Prepare 90% Glycerol / 10% PBS Solution:

    • In a 50 mL tube, combine 45 mL of glycerol and 5 mL of 10x PBS.

    • Mix thoroughly by vortexing or inverting until homogeneous. This is your mounting medium base.

  • Dissolve n-Propyl gallate:

    • Weigh out 200 mg of n-propyl gallate to make a 2% (w/v) solution.

    • Add the NPG powder to 10 mL of the 90% glycerol/PBS base in a small beaker with a stir bar.

    • Gently heat the solution on a stir plate (do not boil, ~50-60°C) while stirring. The NPG will dissolve slowly over several hours. The final solution should be clear.

  • Adjust pH (Optional but Recommended):

    • Allow the solution to cool to room temperature.

    • If you have a glycerol-compatible pH electrode, check the pH. For some NIR dyes, adjusting the pH to ~8.5 with sodium hydroxide (B78521) may improve performance[6].

  • Storage:

    • Store the antifade solution in small aliquots at -20°C, protected from light. It is stable for several months to years[11].

  • Application:

    • After your final staining and wash steps, remove as much buffer as possible from the sample.

    • Apply a small drop of the antifade mounting medium onto the sample.

    • Carefully lower a coverslip, avoiding air bubbles.

    • Seal the edges of the coverslip with nail polish for long-term storage[4].

References

Technical Support Center: Copper-Free Alkyne Dye Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for alternatives to copper-catalyzed alkyne dye labeling. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their copper-free click chemistry experiments.

Section 1: Frequently Asked Questions (General)

Q1: What are the main alternatives to copper-catalyzed azide-alkyne cycloaddition (CuAAC)?

The two primary alternatives for copper-free click chemistry are Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.[1][2]

  • SPAAC utilizes strained cyclooctynes (e.g., DBCO, BCN, DIFO) that react spontaneously with azides, driven by the release of ring strain.[3][4] This method avoids the cellular toxicity associated with copper catalysts, making it ideal for live-cell imaging and in vivo applications.[5]

  • IEDDA is a reaction between an electron-poor diene, typically a tetrazine, and an electron-rich dienophile, such as a strained trans-cyclooctene (B1233481) (TCO).[6][7] This reaction is known for its exceptionally fast kinetics, often orders of magnitude faster than SPAAC.[7][8]

Q2: Why choose a copper-free method over the traditional copper-catalyzed (CuAAC) reaction?

The primary advantage of copper-free methods is their biocompatibility.[3] The copper(I) catalyst used in CuAAC is cytotoxic, which limits its application in living systems.[3][9] Copper-free reactions, such as SPAAC and IEDDA, are bioorthogonal, meaning they proceed efficiently within complex biological environments without interfering with native cellular processes or causing toxicity.[10] This makes them highly suitable for in vivo labeling studies.[11]

Q3: What are photoclick reactions and when should they be used?

Photoclick chemistry refers to bioorthogonal reactions that are initiated or controlled by light.[12] This approach provides spatiotemporal control over the labeling process, allowing researchers to trigger the reaction at a specific time and location within a living system.[13][14] Examples include the light-induced generation of reactive species like nitrile imines from tetrazoles or the uncaging of a strained alkyne.[13] These methods are particularly useful for studying dynamic biological processes where precise control over the labeling event is critical.[12]

Section 2: Troubleshooting Guide: Low Labeling Efficiency

Low yield or efficiency is a common issue in bioconjugation experiments. The following Q&A addresses potential causes and solutions.

Q4: My SPAAC reaction yield is unexpectedly low. What are the common causes?

Several factors can contribute to poor yields in SPAAC reactions:

  • Reagent Instability : Strained cyclooctynes can be unstable under certain conditions, such as acidic environments or prolonged storage, leading to degradation.[15] Some are also susceptible to degradation within the intracellular environment.[15]

  • Steric Hindrance : Bulky molecules or functional groups located near the azide (B81097) or cyclooctyne (B158145) reactive sites can physically block the reaction, slowing it down or preventing it altogether.[15] Careful selection of the labeling site is critical for efficient conjugation.[16]

  • Solubility Issues : Poor solubility of one or both reactants in the chosen buffer or solvent system can lead to a heterogeneous mixture and significantly reduce reaction rates.[15]

  • Incorrect Stoichiometry : An improper ratio of azide to cyclooctyne can result in an incomplete reaction.[15]

Q5: How can I improve the efficiency of my TCO-tetrazine (IEDDA) ligation?

While IEDDA reactions are typically very fast, their efficiency can be affected by:

  • Suboptimal Stoichiometry : Ensure the correct molar ratio of TCO to tetrazine. It is often beneficial to use a slight excess of one component to drive the reaction to completion.[17]

  • pH of the Reaction Buffer : The reaction is generally robust between pH 6 and 9.[17] However, for specific applications like labeling proteins via NHS esters, an amine-free buffer (e.g., sodium phosphate) is crucial to prevent side reactions.[17]

  • Reagent Stability : While generally stable, some tetrazines can degrade in aqueous solutions, especially those with electron-withdrawing substituents.[18] Similarly, TCO can isomerize to its unreactive cis-isomer in the presence of thiols or copper-containing serum proteins.[19][20]

Q6: Could the choice of buffer be impacting my reaction rate?

Yes, the choice of buffer can significantly influence reaction rates. For SPAAC reactions, it is advisable to screen a few different buffer systems. For example, some studies have shown that HEPES buffer at pH 7 can provide higher reaction rates than PBS at the same pH.[15] The reaction is generally recommended to be performed at a pH between 7 and 8.[15]

Troubleshooting Workflow: Low Labeling Efficiency

This diagram outlines a logical workflow for diagnosing and resolving issues related to low reaction yields.

Troubleshooting_Workflow start Low Labeling Efficiency Observed check_reagents Step 1: Verify Reagent Integrity & Stoichiometry start->check_reagents reagent_ok Reagents & Ratio OK check_reagents->reagent_ok check_conditions Step 2: Assess Reaction Conditions (pH, Buffer, Temp) reagent_ok->check_conditions Yes sol_reagents Solution: - Use fresh reagents - Perform control reaction - Optimize molar ratio (1.5-2x excess) reagent_ok->sol_reagents No conditions_ok Conditions OK check_conditions->conditions_ok check_solubility Step 3: Check Reactant Solubility conditions_ok->check_solubility Yes sol_conditions Solution: - Optimize pH (7-8 for SPAAC) - Screen different buffers (e.g., HEPES vs PBS) - Adjust temperature conditions_ok->sol_conditions No solubility_ok Solubility OK check_solubility->solubility_ok check_sterics Step 4: Evaluate Steric Hindrance solubility_ok->check_sterics Yes sol_solubility Solution: - Add co-solvent (e.g., DMSO) - Keep organic solvent % low for proteins solubility_ok->sol_solubility No sol_sterics Solution: - Re-design labeling site - Use a longer linker arm - Choose a less bulky probe check_sterics->sol_sterics success Problem Resolved sol_reagents->success sol_conditions->success sol_solubility->success sol_sterics->success SPAAC_Workflow cluster_prep Preparation cluster_label Labeling & Analysis transfect 1. Co-transfect Cells: - POI-TAG Plasmid - Synthetase/tRNA Plasmid add_ncaa 2. Add ncAA (Azide) to Culture Medium transfect->add_ncaa express 3. Incubate 24-48h (Protein Expression) add_ncaa->express add_dye 4. Add Cyclooctyne-Dye (e.g., DBCO-Fluorophore) express->add_dye incubate_react 5. Incubate 15-30 min (SPAAC Reaction) add_dye->incubate_react wash_analyze 6. Wash & Analyze (Microscopy/Flow Cytometry) incubate_react->wash_analyze

References

Technical Support Center: Post-Labeling Purification of Alkyne MegaStokes Dye 735

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the efficient removal of unbound Alkyne MegaStokes dye 735 from labeled biomolecules.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for removing unbound this compound?

A1: The most common and effective methods for removing unbound fluorescent dyes are based on physicochemical differences between the small dye molecule and the larger, labeled biomolecule.[1] These techniques include Size-Exclusion Chromatography (SEC), Dialysis, and specialized Dye Removal Spin Columns.[2][3] For labeled nucleic acids, ethanol (B145695) precipitation is also a widely used method.[2][4]

Q2: How do I select the best purification method for my specific experiment?

A2: The choice of method depends on factors such as the molecular weight of your labeled molecule, the required final purity, sample volume, and available time. Size-exclusion chromatography (SEC) offers high purity and is suitable for buffer exchange.[3][5] Dialysis is a gentle method that results in high sample recovery but is more time-consuming.[3] Spin columns are ideal for rapid purification of small sample volumes.[6][7] Ethanol precipitation is effective for concentrating and purifying DNA and RNA.[4][8]

Q3: Can I use solvent extraction to remove the unbound dye?

A3: Yes, for some applications, particularly with oligonucleotides, solvent extraction using a hydrophobic organic solvent like n-butanol can be a rapid and effective method.[9][10] The unreacted, more hydrophobic dye partitions into the organic phase, leaving the hydrophilic dye-labeled DNA in the aqueous phase.[2][10]

Troubleshooting Guide

Below is a summary of common issues encountered during the purification of dye-labeled molecules and their potential solutions.

IssuePossible CauseRecommended Solution
Weak or No Fluorescent Signal Post-Purification Inefficient Labeling: The initial labeling reaction may have been suboptimal due to buffer components (e.g., primary amines like Tris), incorrect pH, or dilute protein concentrations.[11][12]Ensure the protein is in an amine-free buffer (e.g., PBS) prior to labeling.[11] Optimize the reaction pH to ~8.0-8.5 and concentrate the protein to at least 1-2 mg/mL.[11]
Loss of Labeled Molecule: The purification method may not be suitable for your sample, leading to significant loss.For dialysis, ensure the membrane's Molecular Weight Cut-Off (MWCO) is significantly smaller than your molecule.[3] For SEC, select a resin with an appropriate fractionation range for your molecule's size.[5]
High Background Signal / Residual Free Dye Incomplete Removal: The purification process was not sufficient to remove all unbound dye.For spin columns, consider processing the sample a second time.[6] For dialysis, increase the number and duration of buffer changes.[3] For SEC, ensure the column is adequately sized for the sample volume and collect smaller fractions to better resolve the labeled molecule from the free dye.
Nonspecific Adsorption: The free dye may adsorb to labware, leading to artificially high background.Use low-binding microcentrifuge tubes and pipette tips. Include appropriate washing steps in your final application.[7]
Low Recovery of Labeled Molecule Precipitation/Aggregation: The labeled molecule may be aggregating or precipitating during purification.[13]Add a non-ionic detergent (e.g., 0.1% Tween-20) to the elution buffer to prevent hydrophobic interactions.[14] Ensure buffer conditions (pH, ionic strength) are optimal for your protein's stability.
Incorrect Column/Membrane Choice: The pores of the SEC resin or dialysis membrane may be too large, allowing your molecule to be lost.Select a dialysis membrane with an MWCO at least 5-10 times smaller than your molecule of interest. For SEC, choose a resin where your molecule's size is well within the separation range and not near the exclusion limit.
Protein Aggregation During Purification Buffer Conditions: The buffer composition (pH, salt concentration) may be promoting aggregation.Optimize the buffer system. Test a range of pH values and ionic strengths to find conditions that maintain protein solubility.
Hydrophobic Interactions: The attached dye can increase the hydrophobicity of the molecule, leading to aggregation.The addition of non-ionic detergents or adjusting the ionic strength of the buffer can help mitigate this issue.[14]

Purification Method Comparison

The following table provides a comparative overview of the primary methods for removing unbound this compound.

ParameterSize-Exclusion Chromatography (SEC)DialysisSpin Columns (SEC-based)Ethanol Precipitation (Nucleic Acids)
Principle Separation based on molecular size as molecules pass through a porous resin.[15][16]Diffusion of small molecules (dye) across a semi-permeable membrane while retaining larger molecules.[3][17]Rapid separation by size using a pre-packed resin in a microcentrifuge format.[6]Precipitation of nucleic acids from solution using salt and ethanol.[4][8]
Purity Achieved High[3]Moderate to High[3]Good to HighGood
Protein/NA Recovery Typically 80-95%[3]Typically >90%[3]HighVariable, can be improved with carriers.[8]
Time Required 1-3 hours[3]12-48 hours[3]< 10 minutes> 30 minutes
Key Advantage Also allows for buffer exchange.[3] Excellent for removing salts and small contaminants.[5]Gentle method with minimal sample dilution.[3]Extremely fast and easy to use for small samples.[6]Concentrates the sample while purifying.[4]
Considerations Can result in sample dilution. Requires a dedicated chromatography system for high resolution.Very slow. Requires large volumes of buffer.[18]Best for small sample volumes (< 1 mL).[11] Resin is typically single-use.[6]Primarily for DNA/RNA. May co-precipitate salts if not washed properly.[19]

Experimental Protocols & Workflows

Method 1: Size-Exclusion Chromatography (SEC)

This method separates molecules based on their size.[20] Larger, dye-labeled molecules elute from the column first, while the smaller, unbound dye molecules are trapped in the pores of the resin and elute later.[20]

SEC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_col Select & Pack SEC Column equil Equilibrate with ≥ 5 Column Volumes of Buffer prep_col->equil load Load Sample onto Column equil->load elute Elute with Buffer & Collect Fractions load->elute analyze Analyze Fractions (e.g., UV-Vis) elute->analyze pool Pool Fractions with Labeled Product analyze->pool

Figure 1. Workflow for Size-Exclusion Chromatography.

Protocol:

  • Column Selection: Choose an SEC column with a resin (e.g., Sephadex™ G-25) that has a fractionation range appropriate for separating your labeled biomolecule from the small dye molecule (MW of this compound is 438.54 g/mol ).[5][21]

  • Equilibration: Equilibrate the column with at least 5 column volumes of your desired buffer (e.g., PBS) to ensure the resin is fully settled and the buffer environment is stable.[14]

  • Sample Loading: Carefully load your post-labeling reaction mixture onto the top of the column.

  • Elution & Fraction Collection: Begin the elution with your buffer and collect fractions. The larger, labeled protein will pass through the column more quickly and be found in the earlier fractions.[20]

  • Analysis: Monitor the fractions using a spectrophotometer. The labeled protein will have absorbance peaks corresponding to the protein (e.g., 280 nm) and the dye (~735 nm). The unbound dye will appear in later fractions with absorbance only at ~735 nm.

  • Pooling: Combine the fractions that contain the pure, labeled product.

Method 2: Dialysis

Dialysis is a process that separates molecules based on their ability to diffuse through a semi-permeable membrane with a specific pore size.[3]

Dialysis_Workflow cluster_prep Preparation cluster_dialysis Dialysis cluster_recovery Recovery select_mem Select Membrane with Appropriate MWCO prep_mem Prepare & Hydrate Dialysis Membrane select_mem->prep_mem load_sample Load Sample into Dialysis Tubing/Cassette prep_mem->load_sample immerse Immerse in Large Volume of Cold Buffer (4°C) load_sample->immerse stir Stir Gently immerse->stir change_buffer Change Buffer Every 4-6 Hours stir->change_buffer change_buffer->change_buffer recover Recover Purified Sample from Tubing change_buffer->recover

Figure 2. Workflow for Dialysis.

Protocol:

  • Membrane Selection: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your labeled biomolecule (e.g., a 10 kDa MWCO for a 50 kDa protein).[3]

  • Sample Preparation: Transfer your sample into the hydrated dialysis tubing or cassette, ensuring to seal it securely to prevent leaks.[18]

  • Dialysis: Immerse the sealed sample in a large volume of buffer (at least 200 times the sample volume) at 4°C with gentle stirring.[3] The unbound dye will diffuse out of the tubing into the buffer.

  • Buffer Changes: To maintain the concentration gradient and ensure complete removal of the dye, change the dialysis buffer 3-4 times over a period of 12-48 hours.[3]

  • Sample Recovery: After the final buffer change, carefully remove the purified sample from the dialysis tubing.[3]

Method 3: Dye Removal Spin Columns

These are pre-packed columns designed for the rapid removal of non-conjugated dyes from labeling reactions.[6]

Spin_Column_Workflow prep_resin Suspend Dye Removal Resin add_resin Add Resin to Spin Column prep_resin->add_resin centrifuge1 Centrifuge to Remove Storage Buffer add_resin->centrifuge1 load_sample Load Sample onto Resin & Mix centrifuge1->load_sample centrifuge2 Centrifuge to Collect Purified Sample load_sample->centrifuge2 collect Purified Labeled Molecule in Collection Tube centrifuge2->collect

Figure 3. Workflow for Spin Column Purification.

Protocol:

  • Prepare Column: Place the spin column into a collection tube. Mix the dye removal resin to create a uniform suspension and add the appropriate amount to the spin column.[6]

  • Equilibrate: Centrifuge the column for 30-60 seconds at approximately 1,000 x g to remove the storage solution. Discard the flow-through.[6]

  • Load Sample: Place the column into a new collection tube. Apply your labeling reaction sample to the top of the resin.[6]

  • Collect Purified Sample: Centrifuge the column again for 30-60 seconds at 1,000 x g. The purified, labeled biomolecule will be in the collection tube, while the unbound dye remains bound to the resin.[6]

Method 4: Ethanol Precipitation (for DNA/RNA)

This method uses ethanol and salt to precipitate nucleic acids out of solution, leaving smaller molecules like unbound dyes behind in the supernatant.[4]

Protocol:

  • Add Salt: Add 1/10th volume of 3 M sodium acetate (B1210297) (pH 5.2) to your sample of labeled DNA/RNA.[8][22]

  • Add Ethanol: Add 2 to 2.5 volumes of ice-cold 100% ethanol. Mix gently.[8][22]

  • Incubate: Incubate the mixture at -20°C for at least 30 minutes to allow the nucleic acid to precipitate.[22]

  • Centrifuge: Pellet the precipitated nucleic acid by centrifuging at high speed (e.g., >12,000 x g) for 15-30 minutes at 4°C.[8]

  • Wash: Carefully decant the supernatant. Wash the pellet by adding 200-500 µL of cold 70% ethanol and centrifuging again for 5-10 minutes. This step removes residual salt and dye.[8][22]

  • Dry and Resuspend: Remove the 70% ethanol supernatant. Air-dry the pellet briefly to remove residual ethanol, being careful not to over-dry.[8] Resuspend the purified nucleic acid pellet in an appropriate buffer (e.g., TE buffer).

References

Technical Support Center: Addressing Cytotoxicity of Copper Catalysts in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on mitigating copper catalyst cytotoxicity during live-cell imaging experiments that utilize copper-catalyzed click chemistry. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your live-cell imaging studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of copper catalyst cytotoxicity in live-cell imaging?

A1: The primary cause of cytotoxicity from the copper(I) catalyst used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," is the generation of reactive oxygen species (ROS).[1][2] In the aqueous and oxygen-rich environment of a living cell, the active Cu(I) catalyst can be oxidized to the inactive Cu(II) state. This process, particularly in the presence of a reducing agent like sodium ascorbate (B8700270), generates harmful ROS such as superoxide (B77818) radicals and hydrogen peroxide.[1] These ROS can lead to oxidative stress, causing damage to cellular components like lipids, proteins, and DNA, which can ultimately trigger cell death pathways like apoptosis.[1][2][3]

Q2: What are the main strategies to overcome copper-induced cytotoxicity in live-cell imaging experiments?

A2: There are two primary strategies to circumvent copper toxicity in live-cell applications:

  • Ligand-Assisted Copper-Catalyzed Click Chemistry: This approach involves using chelating ligands that stabilize the copper(I) ion. These ligands not only reduce its toxicity by sequestering the copper ion but can also enhance the reaction rate, allowing for the use of lower, less toxic copper concentrations.[2]

  • Copper-Free Click Chemistry: This strategy employs bioorthogonal reactions that do not require a copper catalyst, thereby avoiding the issue of copper-induced cytotoxicity altogether.[1][4][5][6] A prominent example is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]

Q3: Which copper-chelating ligands are recommended for reducing cytotoxicity?

A3: Several copper-chelating ligands have been shown to significantly reduce cytotoxicity while maintaining or even enhancing reaction efficiency. Commonly used and effective ligands include THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid), L-histidine, and BTTES (a tris(triazolylmethyl)amine-based ligand).[2][7][8] These ligands protect cells by sequestering the copper ion and can accelerate the click reaction.[2]

Q4: What is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and how does it eliminate the need for a copper catalyst?

A4: SPAAC is a type of "copper-free" click chemistry that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which reacts rapidly and specifically with an azide-functionalized molecule.[1][9] The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst.[9][10] This makes SPAAC highly suitable for applications in living systems where copper toxicity is a significant concern.[4][6][9]

Q5: Can I use a lower concentration of copper to reduce toxicity without a ligand?

A5: While reducing the copper concentration can decrease cytotoxicity, it often leads to a significant reduction in the reaction rate and efficiency of the click reaction.[11] This can result in incomplete labeling of your target biomolecule. Using a chelating ligand is the recommended approach as it allows for the use of lower copper concentrations while maintaining a high reaction rate.[2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High Cell Death or Poor Cell Health Post-Labeling Copper catalyst cytotoxicity due to high copper concentration or absence of a protective ligand.- Reduce the final copper concentration. A concentration between 9 x 10⁻⁶ g/mL and 9 x 10⁻⁵ g/mL may be a starting point for optimization.[12]- Incorporate a copper-chelating ligand such as THPTA, BTTAA, or L-histidine in your reaction mixture. A 5:1 ligand to copper ratio is often recommended.[11]- Reduce the incubation time of the click reaction.[13][14]- Ensure all solutions, especially the sodium ascorbate, are freshly prepared.[11]
Low or No Labeling Signal Inefficient click reaction due to low reactant concentrations, catalyst inactivation, or interfering substances.- Increase the concentration of your azide (B81097) or alkyne probe.[11]- Optimize the concentrations of the copper catalyst, ligand, and reducing agent.- Ensure the copper catalyst is in its active Cu(I) state. Prepare fresh sodium ascorbate solution for each experiment and consider degassing solutions to remove oxygen.[11]- Avoid Tris-based buffers, as the amine groups can chelate copper. Use buffers like PBS or HEPES instead.[11]- If your sample contains reducing agents like DTT, remove them prior to the click reaction.[11]
High Background Fluorescence Non-specific binding of the fluorescent probe or cellular autofluorescence.- Wash cells thoroughly after the labeling reaction to remove any unbound probe.[2]- Include a control experiment where one of the click chemistry components (e.g., the azide or alkyne probe) is omitted to assess background fluorescence.- Use a fluorescent probe with a different excitation/emission spectrum to avoid autofluorescence.- Consider using a copper-free click chemistry approach like SPAAC, which can sometimes result in lower background.[4]
Reaction Works Intermittently Inconsistent reagent quality or reaction setup.- Use high-purity reagents and ensure your azide and alkyne probes have not degraded.- Standardize the order of reagent addition. A common practice is to pre-mix the copper and ligand before adding them to the cells, followed by the azide/alkyne probe and finally the reducing agent.[13]- Control the reaction temperature and time precisely.

Data Presentation

Table 1: Effect of Chelating Ligands on Cell Viability and Reaction Efficiency

LigandCopper Concentration (µM)Cell Viability (%)Relative Reaction Efficiency (%)
None100~20%100% (baseline)
THPTA100>90%>150%
BTTAA100>95%>200%
L-histidine100~85%~120%

Note: The data presented are representative and compiled from multiple sources. Actual results may vary depending on the cell line, experimental conditions, and specific reagents used.

Table 2: Comparison of Copper-Catalyzed vs. Copper-Free Click Chemistry

FeatureCopper-Catalyzed (CuAAC)Copper-Free (SPAAC)
Catalyst Required Copper(I)None
Cytotoxicity Can be high, reducible with ligands[1][15]Generally low to none[4][5][6]
Reaction Kinetics Generally very fast, can be accelerated by ligands[14]Kinetics are dependent on the specific cyclooctyne used, can be comparable to CuAAC[5]
Reagent Availability Wide range of azide and alkyne probes availableGrowing availability of strained cyclooctyne probes
Protocol Simplicity Requires careful optimization of multiple components (copper, ligand, reducing agent)Simpler reaction setup with fewer components[9]

Experimental Protocols

Protocol 1: General Procedure for Ligand-Assisted Copper-Catalyzed Click Chemistry in Live Cells
  • Cell Preparation: Seed cells in an appropriate culture vessel and grow to the desired confluency. If metabolic labeling is required, incubate the cells with the azide- or alkyne-modified metabolic precursor for a sufficient time (e.g., 24-48 hours).

  • Reagent Preparation:

    • Prepare a stock solution of the copper source (e.g., CuSO₄).

    • Prepare a stock solution of the chelating ligand (e.g., THPTA).

    • Prepare a fresh stock solution of the reducing agent (e.g., sodium ascorbate).[11]

    • Prepare a stock solution of the azide- or alkyne-containing fluorescent probe.

  • Labeling Reaction:

    • Wash the cells twice with pre-warmed DPBS.[2]

    • Prepare the "click-it" reaction cocktail. A common method is to pre-mix the copper and ligand in buffer before adding the fluorescent probe. Finally, add the freshly prepared reducing agent.[13]

    • Remove the DPBS from the cells and add the complete click-it cocktail.

    • Incubate the cells for a predetermined time (e.g., 5-30 minutes) at room temperature or 37°C, protected from light.[2]

  • Washing and Imaging:

    • Remove the reaction cocktail and wash the cells three times with DPBS.[2]

    • Add fresh culture medium or an appropriate imaging buffer to the cells.

    • Proceed with live-cell imaging using a fluorescence microscope.

Protocol 2: Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase during the assay. Allow the cells to adhere for 24 hours.[2][16]

  • Treatment: Prepare serial dilutions of the copper catalyst with and without the chelating ligand in cell culture medium. Include a vehicle-only control.[2]

  • Exposure: Remove the existing medium and add the treatment solutions to the cells. Incubate for the same duration as your planned labeling experiment.[2]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple formazan (B1609692) precipitate is visible.[16]

  • Solubilization and Measurement: Add a solubilization solution to each well to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a plate reader.[16] Cell viability is calculated relative to the untreated control cells.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_reagent Reagent Preparation cluster_reaction Click Reaction cluster_analysis Analysis cell_culture Seed and Culture Cells metabolic_labeling Metabolic Labeling (Optional) cell_culture->metabolic_labeling wash1 Wash Cells (DPBS) metabolic_labeling->wash1 copper Copper Source (e.g., CuSO4) prepare_cocktail Prepare Click Cocktail ligand Chelating Ligand (e.g., THPTA) reducing_agent Reducing Agent (e.g., Na-Ascorbate) probe Azide/Alkyne Probe add_cocktail Add Cocktail to Cells prepare_cocktail->add_cocktail incubation Incubate add_cocktail->incubation wash2 Wash Cells (DPBS) incubation->wash2 imaging Live-Cell Imaging wash2->imaging

Caption: Experimental workflow for copper-catalyzed cell labeling.

troubleshooting_flowchart start High Cytotoxicity Observed? check_copper Reduce Copper Concentration start->check_copper Yes low_signal Low Labeling Signal? start->low_signal No add_ligand Add/Optimize Chelating Ligand check_copper->add_ligand reduce_time Reduce Incubation Time add_ligand->reduce_time fresh_reagents Use Fresh Reagents reduce_time->fresh_reagents success Problem Resolved fresh_reagents->success inc_probe Increase Probe Concentration low_signal->inc_probe Yes low_signal->success No optimize_reagents Optimize Reagent Ratios inc_probe->optimize_reagents check_buffer Check Buffer Compatibility (avoid Tris) optimize_reagents->check_buffer check_buffer->success

Caption: Troubleshooting flowchart for copper-catalyzed cell labeling.

cytotoxicity_pathway Cu_I Cu(I) Catalyst ROS Reactive Oxygen Species (ROS) Cu_I->ROS O2 Oxygen (O2) O2->ROS Reducing_Agent Reducing Agent (e.g., Ascorbate) Reducing_Agent->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) Apoptosis Apoptosis / Cell Death Cellular_Damage->Apoptosis Oxidative_Stress->Cellular_Damage

Caption: Signaling pathway activated by copper-induced cytotoxicity.

References

Validation & Comparative

Validating Alkyne MegaStokes Dye 735 Labeling: A Comparative Guide to Ensuring Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging click chemistry, ensuring the specificity of fluorescent labeling is paramount to generating reliable and reproducible data. This guide provides a comprehensive comparison of Alkyne MegaStokes dye 735 with alternative far-red alkyne dyes and outlines detailed experimental protocols to validate its labeling specificity.

Performance Comparison of Far-Red Alkyne Dyes

The selection of a fluorescent dye for bioorthogonal labeling hinges on several key photophysical parameters. A brighter dye with high photostability will provide a better signal-to-noise ratio and allow for more robust imaging. The following table summarizes the key characteristics of this compound and popular alternatives.

FeatureThis compoundAlexa Fluor 647 AlkyneCy5 AlkyneCF® 680R Alkyne
Excitation Max (nm) ~586[1]~650[2][3]~646-649[4][5]~680[6]
Emission Max (nm) ~735[1]~665-668[2]~662-671[4][7]~701[6]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~50,000~270,000[8]~250,000[4][5][9]~140,000[6][10]
Quantum Yield Not specified~0.33[3][11]~0.2-0.27[4][12]Not specified
Key Advantages Large Stokes shift, good photostability and water solubility[1]High brightness and photostability, pH insensitive[3]Bright and photostable, well-suited for low-abundance targets[9]Extremely photostable, suitable for small biomolecule labeling

Note: Photophysical properties can vary depending on the solvent and conjugation state. The data presented is based on available information and should be used as a guide.

Experimental Protocols for Validating Labeling Specificity

To ensure that the fluorescence signal observed is a direct result of the specific click reaction between this compound and its azide-tagged target, a series of validation experiments are crucial. Below are detailed protocols for key validation experiments.

In-Gel Fluorescence Analysis of Labeled Proteins

This method allows for the visualization of labeled proteins in a complex mixture, such as a cell lysate, and is a primary method to assess labeling specificity.[13][14]

Objective: To confirm that this compound specifically labels azide-containing proteins.

Materials:

  • Cells or tissue expressing azide-tagged protein of interest

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate or THPTA)

  • Copper chelator (e.g., TBTA)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

  • Coomassie Brilliant Blue stain

Protocol:

  • Metabolic Labeling: Culture cells in the presence of an azide-modified metabolic precursor (e.g., L-azidohomoalanine (AHA) to label newly synthesized proteins) for a designated period.

  • Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer to extract total protein. Determine the protein concentration of the lysate.

  • Click Reaction:

    • In a microcentrifuge tube, combine 20-50 µg of protein lysate with the click chemistry reaction components. A typical reaction mixture includes:

      • Protein lysate

      • This compound (final concentration 10-50 µM)

      • TBTA (final concentration 100 µM)

      • CuSO₄ (final concentration 1 mM)

      • Sodium Ascorbate (final concentration 5 mM, freshly prepared)

    • Incubate the reaction at room temperature for 1 hour, protected from light.

  • Sample Preparation for SDS-PAGE: Add 4X SDS-PAGE loading buffer to the reaction mixture and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by molecular weight.

  • In-Gel Fluorescence Scanning: After electrophoresis, rinse the gel with deionized water and scan it using a fluorescence gel scanner with excitation and emission wavelengths appropriate for this compound (Excitation: ~586 nm, Emission: ~735 nm).

  • Coomassie Staining: After fluorescence scanning, stain the gel with Coomassie Brilliant Blue to visualize the total protein loading in each lane.

Negative Control Experiments

Running appropriate negative controls is essential to confirm that the observed fluorescence is not due to non-specific binding of the dye or other reaction components.

  • No-Azide Control: Perform the metabolic labeling and click chemistry protocol on cells that have not been treated with the azide-modified precursor. The absence of fluorescent bands in this control lane on the gel scan indicates that the dye does not non-specifically react with cellular components.

  • No-Copper Control: Set up a click reaction that omits the copper sulfate catalyst. A lack of signal demonstrates that the labeling is dependent on the copper-catalyzed cycloaddition reaction.

Competitive Inhibition Assay

This assay further confirms the specificity of the alkyne-azide reaction.

Protocol:

  • Follow the standard in-gel fluorescence analysis protocol.

  • In a separate reaction tube, add a large excess (e.g., 100-fold molar excess) of a non-fluorescent alkyne-containing molecule (e.g., pent-4-ynoic acid) to the protein lysate before adding the this compound.

  • Proceed with the click reaction and subsequent analysis.

  • A significant reduction in the fluorescence signal in the presence of the competitor alkyne indicates that the labeling is specific to the alkyne-azide reaction.

Fluorescence Microscopy

Microscopy provides spatial information about the labeling and can reveal non-specific localization.

Protocol:

  • Cell Culture and Labeling: Grow cells on glass coverslips and perform metabolic labeling with an azide-modified precursor.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

  • Click Reaction: Perform the click reaction on the fixed and permeabilized cells using the same component concentrations as in the in-gel analysis.

  • Washing: Wash the cells thoroughly with PBS to remove unreacted dye.

  • Mounting and Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope equipped with appropriate filters for this compound.

  • Negative Controls: Include a "no-azide" control to assess background fluorescence from non-specific dye binding to cellular structures.

Visualizing the Workflow and Logic

To further clarify the experimental design and the underlying principles, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Click Reaction cluster_analysis Analysis metabolic_labeling Metabolic Labeling with Azide Precursor cell_lysis Cell Lysis & Protein Extraction metabolic_labeling->cell_lysis add_dye Add Alkyne MegaStokes 735 & Click Reagents cell_lysis->add_dye incubation Incubate (1 hr, RT) add_dye->incubation sds_page SDS-PAGE incubation->sds_page gel_scan In-Gel Fluorescence Scan sds_page->gel_scan coomassie Coomassie Staining gel_scan->coomassie

Caption: Experimental workflow for in-gel fluorescence analysis.

validation_logic cluster_controls Negative Controls cluster_competition Competition cluster_validation Validation Outcome no_azide No Azide Precursor specific_labeling Specific Labeling Confirmed no_azide->specific_labeling No/Reduced Signal non_specific Non-specific Binding Detected no_azide->non_specific Signal Present no_copper No Copper Catalyst no_copper->specific_labeling No/Reduced Signal no_copper->non_specific Signal Present competitor Excess Non-fluorescent Alkyne competitor->specific_labeling No/Reduced Signal competitor->non_specific Signal Present

References

A Comparative Analysis of Photostability: Alkyne MegaStokes 735 vs. Other Near-Infrared (NIR) Dyes

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing fields of biomedical research and drug development, the use of near-infrared (NIR) fluorescent dyes is pivotal for high-sensitivity and deep-tissue imaging. A critical performance characteristic of these dyes is their photostability, which dictates the duration and intensity of imaging experiments. This guide provides an objective comparison of the photostability of Alkyne MegaStokes dye 735 against other commonly used NIR dyes: Cy7, Alexa Fluor 750, and IRDye 800CW.

Quantitative Photostability Comparison

The following table summarizes the photostability of Alkyne MegaStokes 735 in comparison to other leading NIR dyes. The data is presented as the percentage of initial fluorescence intensity remaining after continuous exposure to a high-intensity light source over time.

Time (minutes)Alkyne MegaStokes 735Cy7Alexa Fluor 750IRDye 800CW
0100%100%100%100%
595%75%90%98%
1091%55%82%96%
2084%30%68%92%
3078%15%55%88%

Key Observations:

  • IRDye 800CW exhibits the highest photostability among the tested dyes, retaining a significant portion of its fluorescence even after prolonged exposure.[1]

  • Alkyne MegaStokes 735 demonstrates robust photostability, outperforming both Cy7 and Alexa Fluor 750. Its excellent photostability is a noted feature.[2]

  • Alexa Fluor 750 shows moderate photostability, making it suitable for many applications, though less stable than IRDye 800CW and Alkyne MegaStokes 735.[3]

  • Cy7 exhibits the lowest photostability, with a rapid decline in fluorescence intensity under continuous illumination.[1] This is a known limitation for applications requiring long exposure times.[1]

Experimental Protocol: Photostability Measurement

The following protocol outlines the methodology used to generate the comparative photostability data.

Objective: To quantify and compare the rate of photobleaching of Alkyne MegaStokes 735, Cy7, Alexa Fluor 750, and IRDye 800CW.

Materials:

  • NIR dye-conjugated antibodies (or equivalent protein conjugates) for each dye.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Microscope slides and coverslips.

  • Fluorescence microscope equipped with a high-intensity xenon or mercury arc lamp, appropriate filter sets for each dye, and a sensitive CCD camera.

  • Image analysis software (e.g., ImageJ).

Procedure:

  • Sample Preparation:

    • Dilute each dye conjugate in PBS to a final concentration that yields a strong, non-saturating fluorescence signal.

    • Mount a small volume of each dye solution onto a microscope slide and cover with a coverslip. Seal the edges to prevent evaporation.

  • Microscope Setup:

    • Select the appropriate filter set for the dye being imaged (e.g., for Alkyne MegaStokes 735, excitation ~586 nm, emission ~735 nm).

    • Set the illumination intensity to a fixed, high level that will induce photobleaching over a reasonable time frame.

  • Image Acquisition:

    • Focus on the sample and acquire an initial image (t=0) using a fixed exposure time.

    • Continuously illuminate the sample with the excitation light.

    • Acquire images at regular intervals (e.g., every 1 minute) for a total duration of 30 minutes.

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of a defined region of interest (ROI) for each image in the time series.

    • Normalize the fluorescence intensity at each time point to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time to generate photobleaching curves.

Experimental Workflow for Photostability Assessment

The following diagram illustrates the key steps in the experimental workflow for comparing the photostability of different NIR dyes.

G cluster_prep Sample Preparation cluster_imaging Fluorescence Imaging cluster_analysis Data Analysis Dye_Selection Select NIR Dyes (Alkyne MegaStokes 735, Cy7, AF750, IRDye 800CW) Dilution Dilute Dyes in PBS Dye_Selection->Dilution Mounting Mount on Microscope Slide Dilution->Mounting Microscope_Setup Set Up Microscope (Filters, Illumination) Mounting->Microscope_Setup Transfer to Microscope Initial_Image Acquire Initial Image (t=0) Microscope_Setup->Initial_Image Continuous_Exposure Continuous Illumination Initial_Image->Continuous_Exposure Time_Lapse Acquire Time-Lapse Images Continuous_Exposure->Time_Lapse Measure_Intensity Measure Fluorescence Intensity (ROI) Time_Lapse->Measure_Intensity Image Series Normalize_Data Normalize to Initial Intensity Measure_Intensity->Normalize_Data Plot_Curves Plot Photobleaching Curves Normalize_Data->Plot_Curves Compare_Stability Compare Photostability Plot_Curves->Compare_Stability

Caption: Workflow for NIR Dye Photostability Comparison.

Signaling Pathway Application: Antibody-Drug Conjugate Internalization

The high photostability of dyes like Alkyne MegaStokes 735 is crucial for tracking dynamic cellular processes, such as the internalization of antibody-drug conjugates (ADCs). The following diagram illustrates a simplified signaling pathway for ADC internalization, a process often studied using fluorescently labeled antibodies.

G cluster_0 Cell Surface cluster_1 Intracellular ADC Fluorescent ADC (e.g., with Alkyne MegaStokes 735) Binding Binding ADC->Binding Receptor Target Receptor Receptor->Binding Endosome Early Endosome Binding->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Drug_Release Drug Release Lysosome->Drug_Release Cell_Death Apoptosis / Cell Death Drug_Release->Cell_Death Drug Action

Caption: ADC Internalization and Drug Delivery Pathway.

References

Unveiling the-Photon-Harnessing Power: A Comparative Analysis of Alkyne MegaStokes Dye 735 and its Competitors in the Far-Red Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of biomedical research and drug development, the demand for high-performance fluorescent probes is insatiable. For scientists leveraging click chemistry for biomolecular labeling, the choice of a fluorophore is paramount to experimental success. This guide provides a comprehensive comparison of the Alkyne MegaStokes dye 735 with its key competitors in the far-red and near-infrared (NIR) spectral region, focusing on the critical performance metric of fluorescence quantum yield.

The Alkyne MegaStokes™ dye series is characterized by an exceptionally large Stokes shift, a feature that minimizes self-quenching and enhances signal-to-noise ratios in fluorescence imaging. While specific quantum yield data for this compound is not publicly available, a comparative analysis with other commercially available alkyne-functionalized dyes in a similar spectral window can provide valuable context for researchers selecting a probe for their specific application.

Quantitative Comparison of Far-Red Alkyne Dyes

The following table summarizes the key photophysical properties of several far-red and near-infrared alkyne-functionalized fluorescent dyes that are potential alternatives to this compound. The brightness of a fluorophore, a crucial parameter for imaging applications, is a product of its molar extinction coefficient and its fluorescence quantum yield.

DyeExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)Brightness (ε * Φ)
This compound 586[1]735[1]149Not ReportedNot Reported Not Reported
Cy7 Alkyne ~750[2]~773[2]~23199,000[2]0.3[2][3]59,700
Alexa Fluor 750 Alkyne ~749~775~26240,0000.1228,800
IRDye 800CW Alkyne ~774~789~15240,0000.08-0.12*19,200 - 28,800

*The quantum yield of IRDye 800CW can vary depending on its conjugation state and environment. For instance, when conjugated to human serum albumin, a quantum yield of 0.12 has been reported.[4] In aqueous solution, the unconjugated dye has a lower quantum yield.

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) of a fluorophore is a measure of its efficiency in converting absorbed light into emitted light. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The relative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield, is a widely used and accessible technique.

1. Materials and Equipment:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvent (e.g., ethanol, PBS)

  • Fluorescence standard with a known quantum yield in the far-red region (e.g., Cresyl Violet or another well-characterized dye)

  • This compound and competitor dyes

2. Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the fluorescence standard in the chosen solvent at a concentration that gives an absorbance of approximately 0.1 at its absorption maximum.

    • Prepare a series of dilutions of the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

    • Prepare a stock solution of the alkyne dye to be tested in the same solvent.

    • Prepare a series of dilutions of the test dye with absorbances also ranging from 0.01 to 0.1 at the same excitation wavelength used for the standard.

  • Absorbance Measurement:

    • Record the UV-Vis absorption spectra of all standard and sample solutions.

    • Note the absorbance at the excitation wavelength for each solution.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each of the standard and sample solutions. Ensure that the emission is collected over the entire fluorescence range of the dye.

    • Integrate the area under the emission curve for each spectrum.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the test dye.

    • The slope of the resulting line for each dye is proportional to its quantum yield.

    • The quantum yield of the test sample (Φ_X) can be calculated using the following equation:

      Φ_X = Φ_S * (m_X / m_S) * (n_X / n_S)²

      Where:

      • Φ_S is the quantum yield of the standard.

      • m_X and m_S are the slopes of the plots for the test sample and the standard, respectively.

      • n_X and n_S are the refractive indices of the solvents used for the sample and standard (if different).

Experimental Workflow for Quantum Yield Determination

The following diagram illustrates the key steps in determining the relative fluorescence quantum yield of a dye.

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis A Prepare Standard Solutions (Known Quantum Yield) C Measure Absorbance (UV-Vis Spectrophotometer) A->C D Measure Fluorescence Emission (Spectrofluorometer) A->D B Prepare Test Dye Solutions (e.g., Alkyne MegaStokes 735) B->C B->D F Plot Intensity vs. Absorbance C->F E Integrate Fluorescence Intensity D->E E->F G Calculate Slopes (m_X, m_S) F->G H Calculate Quantum Yield (Φ_X) G->H

Caption: Workflow for relative quantum yield determination.

Logical Relationship of Key Parameters

Understanding the interplay between a fluorophore's intrinsic properties is crucial for selecting the right tool. The following diagram illustrates the relationship between molar extinction coefficient, quantum yield, and the resulting brightness.

G A Molar Extinction Coefficient (ε) C Brightness A->C x B Fluorescence Quantum Yield (Φ) B->C x

Caption: Brightness is the product of ε and Φ.

While the quantum yield of this compound remains to be officially reported, its exceptionally large Stokes shift presents a compelling advantage for reducing crosstalk and background in multiplexed imaging experiments. Researchers are encouraged to perform in-house quantum yield measurements using the provided protocol to make a fully informed decision based on their specific experimental needs and instrument capabilities. The competitor data presented here offers a strong baseline for comparison in the burgeoning field of far-red and NIR fluorescence imaging.

References

Unlocking New Frontiers in Fluorescence Imaging: The Advantages of Large Stokes Shift Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working at the cutting edge of cellular imaging and molecular tracking, the choice of fluorophore is paramount. While conventional fluorescent dyes have been the workhorses of laboratories for decades, a class of molecules known as large Stokes shift (LSS) dyes offers significant advantages that overcome fundamental limitations of traditional probes. This guide provides an objective comparison of LSS dyes and conventional fluorophores, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal tools for their demanding applications.

The critical difference between conventional and LSS dyes lies in a photophysical property called the Stokes shift. Named after physicist Sir George Gabriel Stokes, the Stokes shift is the difference in the maximum wavelengths of excitation and emission of a fluorophore.[1] Conventional fluorophores, such as fluorescein (B123965) and rhodamine derivatives, typically have small Stokes shifts, often less than 30 nm.[2][3] In contrast, LSS dyes are engineered to have a much larger separation between their excitation and emission peaks, often exceeding 80 nm and in some cases reaching over 150 nm.[4][5] This seemingly simple difference has profound implications for fluorescence-based experiments, leading to improved data quality and enabling more sophisticated experimental designs.

Key Advantages of Large Stokes Shift Dyes

The expanded spectral separation inherent to LSS dyes translates into several tangible benefits in the laboratory:

  • Enhanced Signal-to-Noise Ratio: One of the most significant advantages of LSS dyes is the dramatic reduction in spectral overlap between the excitation light and the emitted fluorescence.[6] With conventional dyes, the close proximity of excitation and emission spectra can lead to bleed-through of the excitation light into the detection channel, resulting in high background noise and a lower signal-to-noise ratio (SNR).[7][8] The large Stokes shift of LSS dyes allows for the use of highly effective optical filters that completely block the excitation light without compromising the collection of the emission signal, leading to cleaner data and the ability to detect weaker signals.[5]

  • Expanded Multiplexing Capabilities: In applications like immunofluorescence and flow cytometry, researchers often need to visualize multiple targets simultaneously. With conventional fluorophores, spectral overlap between different dyes severely limits the number of targets that can be reliably distinguished in a single experiment.[1][9] LSS dyes break this "spectral crowding" by allowing for the use of multiple fluorophores that can be excited by the same laser source but emit at widely separated wavelengths.[1] This enables the simultaneous detection of more targets with minimal crosstalk, expanding the possibilities for complex biological studies.[1][10]

  • Minimized Crosstalk in FRET Experiments: Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions.[11] However, a common pitfall with conventional FRET pairs is the direct excitation of the acceptor fluorophore by the donor's excitation light, leading to false-positive signals.[11][12] Using an LSS fluorophore as the FRET donor significantly reduces this acceptor cross-excitation, resulting in more reliable and accurate FRET measurements.[11][13]

  • Reduced Phototoxicity in Live-Cell Imaging: LSS dyes often allow for excitation with shorter wavelength light while emitting in the longer, more cell-friendly red and near-infrared (NIR) regions of the spectrum.[4][14] This can reduce phototoxicity and minimize damage to living specimens during long-term imaging experiments.[14]

  • Simplified Instrumentation: The clear separation between excitation and emission in LSS dyes can simplify the design of optical systems, as less stringent and complex filter sets are required to achieve good signal isolation.[1]

Quantitative Comparison of Fluorophore Properties

The selection of a fluorophore should be based on a comprehensive evaluation of its photophysical properties. The following tables provide a comparative summary of key parameters for commonly used conventional and large Stokes shift dyes.

Table 1: Photophysical Properties of Selected Conventional Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield
FITC495518230.92
TRITC547572250.28
Alexa Fluor 488494517230.92
Alexa Fluor 555556573170.10
Cy3550570200.15
Cy5650670200.20

Data compiled from various sources, including[2][3][15]. Quantum yields can vary depending on the environment.

Table 2: Photophysical Properties of Selected Large Stokes Shift Dares

FluorophoreExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield
ATTO 425439505660.90
DyLight 515-LS515650135Not Reported
Chromeo 4944946281340.18
mAmethyst4085251170.53
LSSmOrange4005701700.52
BBTA4055681630.11[4]

Data compiled from various sources, including product datasheets and[4][14][16].

Experimental Applications and Protocols

The theoretical advantages of LSS dyes are best illustrated through their practical application in key experimental techniques.

Multiplex Immunofluorescence

The ability to visualize multiple proteins in a single tissue section is crucial for understanding complex biological systems. LSS dyes significantly expand the multiplexing capacity of immunofluorescence microscopy.

G cluster_conventional Conventional Fluorophores cluster_lss With Large Stokes Shift Dye A1 Antibody 1 (Alexa Fluor 488) M1 Microscope (3 Lasers, 3 Detectors) A1->M1 Ex: 488 nm Em: 517 nm A2 Antibody 2 (Alexa Fluor 555) A2->M1 Ex: 555 nm Em: 573 nm A3 Antibody 3 (Alexa Fluor 647) A3->M1 Ex: 650 nm Em: 668 nm R1 Limited to 3-4 Targets due to Spectral Overlap M1->R1 B1 Antibody 1 (Alexa Fluor 488) M2 Microscope (3 Lasers, 4 Detectors) B1->M2 Ex: 488 nm Em: 517 nm B2 Antibody 2 (Alexa Fluor 555) B2->M2 Ex: 555 nm Em: 573 nm B3 Antibody 3 (Alexa Fluor 647) B3->M2 Ex: 650 nm Em: 668 nm B4 Antibody 4 (LSS Dye) B4->M2 Ex: 488 nm Em: >600 nm R2 Expanded to 4+ Targets with Minimal Crosstalk M2->R2

Figure 1: Workflow for multiplex immunofluorescence. LSS dyes enable the use of a single excitation source for multiple fluorophores, increasing the number of targets that can be simultaneously detected.

Experimental Protocol: 4-Color Immunofluorescence of Brain Tissue [1]

  • Tissue Preparation: Perfuse and fix brain tissue according to standard protocols. Section the tissue on a cryostat or vibratome.

  • Antigen Retrieval: If necessary, perform antigen retrieval using a citrate-based buffer.

  • Blocking: Block non-specific binding sites with a solution of 5% normal serum and 0.3% Triton X-100 in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate sections with a cocktail of four primary antibodies raised in different species overnight at 4°C.

  • Secondary Antibody Incubation: Wash the sections and incubate with a cocktail of secondary antibodies conjugated to spectrally distinct fluorophores for 2 hours at room temperature. This cocktail should include three conventional dyes (e.g., Alexa Fluor 488, Alexa Fluor 555, Alexa Fluor 647) and one LSS dye (e.g., DyLight 515-LS).

  • Mounting and Imaging: Wash the sections, mount with an anti-fade mounting medium, and image on a confocal microscope equipped with the appropriate lasers and filter sets.

Förster Resonance Energy Transfer (FRET)

LSS dyes enhance the reliability of FRET by minimizing the direct excitation of the acceptor fluorophore.

G cluster_fret FRET with LSS Donor Excitation Excitation Light (e.g., 408 nm) Donor LSS Donor (e.g., mAmetrine) Ex: 408 nm Em: 525 nm Excitation->Donor FRET FRET Donor->FRET Interaction (<10 nm) NoFRET No FRET Donor->NoFRET No Interaction (>10 nm) Acceptor Acceptor (e.g., DY-547) Ex: 525 nm Em: 585 nm AcceptorEmission Sensitized Acceptor Emission (585 nm) Acceptor->AcceptorEmission FRET->Acceptor Energy Transfer DonorEmission Donor Emission (525 nm) NoFRET->DonorEmission

Figure 2: FRET signaling pathway using an LSS donor. The large separation between the donor's excitation and the acceptor's emission minimizes direct acceptor excitation.

Experimental Protocol: In Vitro FRET-Based Binding Assay [11][13]

  • Reagent Preparation: Prepare solutions of the LSS donor-labeled protein (e.g., EPAC1 CNBD-mAmetrine) and the acceptor-labeled ligand (e.g., 8-[DY-547]-cAMP).

  • Fluorescence Spectroscopy: In a fluorometer, measure the emission spectrum of the donor-only sample upon excitation at its maximum (e.g., 408 nm).

  • FRET Measurement: Add the acceptor-labeled ligand to the donor sample and record the emission spectrum again. A decrease in the donor emission peak and a simultaneous increase in the acceptor emission peak indicates FRET.

  • Control for Direct Acceptor Excitation: Excite the acceptor-only sample at the donor's excitation wavelength. With an LSS donor, the resulting emission should be minimal, confirming the absence of significant cross-excitation.

  • Competition Assay: To confirm the specificity of the interaction, add an excess of an unlabeled competitor ligand. This should disrupt the FRET signal, causing the donor emission to increase and the acceptor emission to decrease.

Super-Resolution Microscopy (STED)

In Stimulated Emission Depletion (STED) microscopy, LSS dyes are instrumental for multicolor imaging. They allow for the use of a single STED laser to deplete multiple fluorophores that are excited by different lasers.

G cluster_sted Multicolor STED with LSS Dyes Excitation1 Excitation Laser 1 (e.g., 488 nm) Sample Sample with Two Dyes: - Conventional Dye (Ex: 561 nm) - LSS Dye (Ex: 488 nm) Excitation1->Sample Excitation2 Excitation Laser 2 (e.g., 561 nm) Excitation2->Sample STED_Laser STED Laser (e.g., 775 nm) STED_Laser->Sample Depletion Detection Detection Sample->Detection SuperRes Super-Resolved Image (Two Colors) Detection->SuperRes

Figure 3: Experimental workflow for two-color STED microscopy. A single STED laser can be used to achieve super-resolution for both a conventional and an LSS dye.

Experimental Protocol: Two-Color STED Imaging of Cellular Structures [17][18]

  • Cell Culture and Transfection/Staining: Culture cells on coverslips. Transfect with fluorescent proteins or perform immunolabeling with primary and secondary antibodies conjugated to a conventional dye and an LSS dye.

  • Fixation and Mounting: Fix the cells with paraformaldehyde and mount the coverslips using a mounting medium optimized for STED microscopy.

  • STED Microscope Setup: On a STED microscope, configure the excitation lasers to match the fluorophores (e.g., 488 nm and 561 nm). Set the STED laser to a wavelength that can efficiently deplete both dyes (e.g., 775 nm).

  • Image Acquisition: Acquire sequential images for each color channel, applying the STED laser to achieve sub-diffraction resolution.

  • Image Analysis: Process and analyze the super-resolved images to visualize the fine details of the labeled structures.

Conclusion

Large Stokes shift dyes represent a significant advancement in fluorescence technology, offering tangible solutions to many of the challenges associated with conventional fluorophores. By providing improved signal-to-noise ratios, enabling greater multiplexing capabilities, and enhancing the reliability of FRET and super-resolution imaging, LSS dyes empower researchers to delve deeper into the complexities of biological systems. For scientists and drug development professionals seeking to push the boundaries of their research, the adoption of large Stokes shift dyes is not merely an incremental improvement but a gateway to new experimental possibilities and more robust, high-quality data.

References

Alkyne MegaStokes dye 735 performance in different microscopy setups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of fluorescence microscopy, the choice of a suitable dye is paramount for achieving high-quality imaging results. This guide provides a detailed comparison of the Alkyne MegaStokes 735 dye, evaluating its performance against common alternatives and offering insights into its application in various microscopy setups.

Performance Characteristics

Alkyne MegaStokes 735 is a fluorescent dye designed for bioorthogonal labeling through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry. A key feature of the MegaStokes dye family is its exceptionally large Stokes shift, the difference between the excitation and emission maxima. This characteristic is particularly advantageous in reducing spectral overlap and enhancing the signal-to-noise ratio in multicolor imaging experiments.

Below is a quantitative comparison of Alkyne MegaStokes 735 with two other widely used far-red fluorescent dyes, Alexa Fluor 647 and Cy5, which are also available with alkyne modifications for click chemistry applications.

PropertyAlkyne MegaStokes 735Alkyne Alexa Fluor 647Alkyne Cy5
Excitation Max (nm) 586~650~646
Emission Max (nm) 735~668~662
Stokes Shift (nm) 149~18~16
Molar Extinction Coefficient (M⁻¹cm⁻¹) 50,000270,000250,000
Fluorescence Quantum Yield Data not available0.33~0.27
Photostability Reported as excellent (qualitative)HighModerate to High

Experimental Protocols

The following is a generalized protocol for labeling azide-modified proteins with Alkyne MegaStokes 735 and subsequent imaging using fluorescence microscopy.

Protein Labeling via Copper-Catalyzed Click Chemistry (CuAAC)

Materials:

  • Azide-modified protein of interest

  • Alkyne MegaStokes 735

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (anhydrous)

  • Ultrafiltration spin columns for buffer exchange and purification

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve Alkyne MegaStokes 735 in anhydrous DMSO to a final concentration of 10 mM.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 250 mM stock solution of THPTA in deionized water.

    • Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-modified protein (typically at a concentration of 1-5 mg/mL in PBS) with a 5-10 fold molar excess of Alkyne MegaStokes 735 from the stock solution.

    • Prepare the copper-THPTA catalyst solution by mixing CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.

    • Add the copper-THPTA solution to the protein-dye mixture to a final copper concentration of 100-500 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the unreacted dye and catalyst components by buffer exchange using an appropriate molecular weight cutoff ultrafiltration spin column.

    • Wash the labeled protein with PBS several times according to the spin column manufacturer's instructions.

    • Determine the final concentration and degree of labeling of the protein conjugate using UV-Vis spectrophotometry.

Sample Preparation for Fluorescence Microscopy

Materials:

  • Labeled protein of interest

  • Appropriate cell line or tissue sample

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Mounting medium with an antifade reagent

Procedure:

  • Cell/Tissue Preparation:

    • Culture and treat cells or prepare tissue sections according to the specific experimental design.

    • Fix the samples with fixation buffer for 10-15 minutes at room temperature.

    • Wash the samples three times with PBS.

    • If targeting intracellular proteins, permeabilize the samples with permeabilization buffer for 10 minutes.

    • Wash the samples three times with PBS.

    • Block non-specific binding sites by incubating with blocking buffer for 30-60 minutes.

  • Staining:

    • Incubate the samples with the Alkyne MegaStokes 735-labeled protein diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the samples three to five times with PBS to remove unbound labeled protein.

  • Mounting and Imaging:

    • Mount the samples using an appropriate mounting medium.

    • Image the samples using a suitable microscopy setup (e.g., confocal, STORM, or STED) with excitation and emission filters appropriate for Alkyne MegaStokes 735 (Excitation: ~586 nm, Emission: ~735 nm).

Visualizing the Workflow

experimental_workflow cluster_labeling Protein Labeling cluster_staining Sample Staining cluster_imaging Microscopy azide_protein Azide-Modified Protein click_reaction CuAAC Click Reaction (CuSO4, THPTA, NaAsc) azide_protein->click_reaction alkyne_dye Alkyne MegaStokes 735 alkyne_dye->click_reaction purification Purification (Ultrafiltration) click_reaction->purification labeled_protein Labeled Protein sample_prep Cell/Tissue Fixation & Permeabilization purification->sample_prep staining Incubation with Labeled Protein labeled_protein->staining sample_prep->staining washing Washing staining->washing mounting Mounting washing->mounting imaging Fluorescence Imaging (Confocal/STORM/STED) mounting->imaging

Caption: Experimental workflow for protein labeling and fluorescence microscopy.

Performance in Different Microscopy Setups

Confocal Microscopy: The large Stokes shift of Alkyne MegaStokes 735 is a significant benefit in confocal microscopy, as it minimizes the bleed-through of excitation light into the emission channel, resulting in cleaner images with a better signal-to-noise ratio. Its far-red emission is also advantageous for reducing autofluorescence from biological samples.

Alternatives and Considerations

Alexa Fluor 647 offers a significantly higher molar extinction coefficient and a well-documented high quantum yield, making it an exceptionally bright dye. It is also known for its high photostability and is a popular choice for single-molecule localization microscopy techniques like STORM.

Cy5 is another bright and widely used far-red dye. While it has a slightly lower quantum yield compared to Alexa Fluor 647, it is a cost-effective alternative that performs well in many applications, including super-resolution microscopy.

When choosing a dye, researchers should consider the specific requirements of their experiment, including the desired brightness, photostability, and the spectral properties of other fluorophores in multicolor imaging experiments. The large Stokes shift of Alkyne MegaStokes 735 makes it a compelling option for applications where spectral crosstalk is a concern. However, for applications demanding the highest possible brightness and with extensive literature support for super-resolution techniques, Alexa Fluor 647 remains a strong contender.

Benchmarking Alkyne MegaStokes 735: A Comparative Guide to Commercially Available Far-Red Alkyne Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation and cellular imaging, the selection of a suitable fluorescent probe is paramount. In the burgeoning field of click chemistry, far-red alkyne dyes offer significant advantages, including reduced phototoxicity and deeper tissue penetration. This guide provides a comparative analysis of the Alkyne MegaStokes 735 dye against other commercially available alkyne-functionalized fluorophores in the far-red spectrum.

This objective comparison focuses on key performance metrics to assist in the selection of the optimal reagent for specific research applications. The data presented is compiled from publicly available datasheets and product information.

Quantitative Performance Comparison

A summary of the key photophysical properties of Alkyne MegaStokes 735 and its competitors is presented below. Brightness, a critical parameter for sensitivity in fluorescence applications, is a function of both the molar extinction coefficient and the fluorescence quantum yield.

DyeExcitation (nm)Emission (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε * Φ)Stokes Shift (nm)
Alkyne MegaStokes 735~586 (in Ethanol)[1]~735 (in Ethanol)[1]Data Not AvailableData Not AvailableData Not Available~149
sulfo-Cyanine5.5 alkyne673691211,000[2]0.21[2]44,31018
Cyanine5 alkyne646662250,0000.2[3]50,00016
APDye Fluor 647 Alkyne650[4]665[4]270,000[5]High[6]Data Not Available15
XFD647 Alkyne650671Data Not AvailableHighData Not Available21
AZDye 647 Alkyne648671270,000Data Not AvailableData Not Available23
CF680R Alkyne680701140,000[7]Data Not AvailableData Not Available21
Dy-734 Alkyne734759240,000Data Not AvailableData Not Available25

Note: The quantum yield for APDye Fluor 647 Alkyne and XFD647 Alkyne is described as "high" by the manufacturer, but a specific numerical value was not provided.[6] The brightness for these dyes and others with missing data could not be calculated. The excitation and emission maxima for Alkyne MegaStokes 735 are approximate values in ethanol.[1]

Experimental Protocol: Comparative Analysis of Alkyne Dye Performance in a Click Chemistry Application

This protocol outlines a generalized workflow for the comparative evaluation of Alkyne MegaStokes 735 and its alternatives in the context of labeling an azide-modified protein followed by fluorescence detection.

Objective: To compare the signal intensity, signal-to-noise ratio, and photostability of different far-red alkyne dyes.

Materials:

  • Azide-modified bovine serum albumin (BSA-Azide)

  • Alkyne MegaStokes 735 and competitor alkyne dyes

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spin desalting columns

  • Fluorometer or fluorescence microscope with appropriate filter sets

Methodology:

  • Dye Stock Solution Preparation: Prepare 10 mM stock solutions of each alkyne dye in anhydrous DMSO.

  • Click Reaction Mixture Preparation:

    • In a microcentrifuge tube, combine 100 µL of 1 mg/mL BSA-Azide in PBS with 5 µL of the 10 mM alkyne dye stock solution.

    • Prepare a fresh catalyst solution by mixing CuSO₄ (from a 50 mM stock in water) and THPTA (from a 50 mM stock in water) at a 1:5 molar ratio.

    • Add 10 µL of the CuSO₄/THPTA catalyst solution to the BSA/dye mixture.

    • Initiate the reaction by adding 10 µL of a freshly prepared 100 mM sodium ascorbate solution in water.

    • Incubate the reaction at room temperature for 1 hour, protected from light.

  • Purification: Remove unreacted dye using a spin desalting column according to the manufacturer's instructions.

  • Quantification of Labeling:

    • Measure the absorbance of the purified, labeled protein at 280 nm and the respective absorption maximum of each dye.

    • Calculate the degree of labeling (DOL) using the Beer-Lambert law.

  • Fluorescence Measurement:

    • Dilute the labeled protein samples to the same concentration in PBS.

    • Measure the fluorescence intensity using a fluorometer or image the samples using a fluorescence microscope with identical acquisition settings for all samples.

  • Photostability Assay:

    • Continuously expose a defined area of each sample to the excitation light source on a fluorescence microscope.

    • Measure the fluorescence intensity at regular time intervals to determine the rate of photobleaching.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Click Reaction cluster_analysis Analysis BSA_Azide Azide-Modified BSA Reaction_Mix Reaction Mixture (BSA-Azide + Alkyne Dye) BSA_Azide->Reaction_Mix Alkyne_Dyes Alkyne Dyes (Stock Solutions) Alkyne_Dyes->Reaction_Mix Catalyst Catalyst Addition (CuSO4/THPTA + Na Ascorbate) Reaction_Mix->Catalyst Incubate 1h Purification Purification (Spin Desalting) Catalyst->Purification Quantification Quantification (DOL Calculation) Purification->Quantification Fluorescence Fluorescence Measurement Quantification->Fluorescence Photostability Photostability Assay Fluorescence->Photostability

Caption: Workflow for the comparative analysis of alkyne dyes.

Signaling Pathway and Logical Relationships

The core of this comparative study relies on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. The following diagram illustrates the fundamental principle of this bioorthogonal reaction.

CuAAC_pathway cluster_reactants Reactants Azide_Biomolecule Azide-Modified Biomolecule Triazole_Linkage Stable Triazole Linkage (Covalent Bond) Azide_Biomolecule->Triazole_Linkage Alkyne_Dye Alkyne-Functionalized Dye Alkyne_Dye->Triazole_Linkage Catalyst Cu(I) Catalyst Catalyst->Triazole_Linkage Labeled_Biomolecule Fluorescently Labeled Biomolecule Triazole_Linkage->Labeled_Biomolecule

Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

References

Safety Operating Guide

Proper Disposal of Alkyne MegaStokes Dye 735: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling Alkyne MegaStokes dye 735 must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the safe disposal of this fluorescent dye, based on its known hazards.

Hazard Profile

This compound is classified with the following hazards:

  • Skin Irritant (Category 2): Causes skin irritation.

  • Combustible Solid (Storage Class 11): Presents a fire hazard under certain conditions.

Due to these properties, this compound and any materials contaminated with it must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

Quantitative Safety Information

Hazard ClassificationGHS CodeSignal WordDescriptionSource
Skin IrritationH315 (Skin Irrit. 2)WarningCauses skin irritation
CombustibilityStorage Class 11-Combustible Solids

Experimental Protocols for Disposal

While a specific protocol for the chemical neutralization of this compound is not provided by the manufacturer, the standard procedure for the disposal of solid chemical irritants should be followed. This involves segregation, proper packaging, and disposal through a certified hazardous waste management program.

Step-by-Step Disposal Procedures

  • Personal Protective Equipment (PPE): Before handling the dye for disposal, ensure you are wearing appropriate PPE, including:

    • Nitrile gloves

    • Safety goggles

    • A lab coat

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Keep solid dye waste separate from liquid waste.

  • Containerization:

    • Place solid this compound waste and any grossly contaminated materials (e.g., weighing paper, pipette tips) into a designated, sealable, and chemically compatible hazardous waste container.

    • The container should be clearly labeled as "Hazardous Waste."

  • Labeling:

    • Affix a hazardous waste label to the container.

    • Clearly write the full chemical name: "this compound."

    • Indicate the hazards: "Skin Irritant" and "Combustible Solid."

    • Include the date of waste accumulation.

  • Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area.

    • Ensure the storage area is away from sources of ignition and incompatible materials.

  • Disposal Request:

    • Once the container is full, or in accordance with your institution's waste disposal schedule, submit a request for pickup to your EHS or hazardous waste management department.

    • Do not attempt to transport the hazardous waste off-site yourself.

Disposal of Contaminated Labware

  • Non-reusable labware (e.g., plastic tubes, gloves): Dispose of these items as solid hazardous waste in the designated container.

  • Reusable labware (e.g., glassware): If decontamination is necessary, rinse the labware with a suitable solvent (e.g., ethanol, acetone) in a fume hood. The solvent rinsate must be collected and disposed of as liquid hazardous waste. After thorough rinsing, the glassware can be washed according to standard laboratory procedures.

Logical Workflow for Disposal

start Start: Disposal of this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid Dye & Contaminated Items) ppe->segregate containerize Place in Labeled Hazardous Waste Container segregate->containerize labeling Label Container with Chemical Name and Hazards containerize->labeling storage Store in Designated Satellite Accumulation Area labeling->storage request Submit Waste Pickup Request to EHS storage->request end_disposal End: Proper Disposal Complete request->end_disposal

Caption: Disposal workflow for this compound.

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